4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-13-6-8-15(7-1)12-10-3-9-16-11(10)2-5-14-12/h2-3,5,9,13H,1,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLLHBTSVQMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC3=C2C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383433 | |
| Record name | 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-87-2 | |
| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)furo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine"
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Abstract
The fusion of a furo[3,2-c]pyridine scaffold with a 1,4-diazepane moiety presents a novel chemical entity with significant therapeutic potential. The furo[3,2-c]pyridine core is recognized as a privileged structure in medicinal chemistry, often associated with kinase inhibition, while the 1,4-diazepane ring is a key component in numerous centrally active agents.[1][2][3][4][5] This guide provides a comprehensive framework for the physicochemical characterization of this compound. As experimental data for this specific molecule is not publicly available, we will first establish a predicted profile using in silico methods. Subsequently, we will provide a series of detailed, self-validating experimental protocols essential for determining the critical physicochemical parameters that govern a compound's pharmaceutical viability. This document is designed to serve as a practical, hands-on manual for researchers engaged in the discovery and development of novel heterocyclic drug candidates.
Part 1: In Silico Physicochemical Profiling and Structural Rationale
In modern drug discovery, in silico analysis is an indispensable first step.[6][7] Computational models, particularly Quantitative Structure-Property Relationships (QSPRs), allow for the early prediction of a molecule's behavior, guiding synthetic priorities and identifying potential liabilities before significant resources are invested.[7][8]
The structure of this compound combines an aromatic, planar furo-pyridine system with a flexible, saturated diazepane ring. The key ionizable centers are the basic nitrogens of the pyridine ring and the two nitrogens within the diazepane moiety, which will significantly influence the molecule's properties in a pH-dependent manner.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for our target molecule, providing a baseline for comparison with future experimental data. These values are assessed against Lipinski's Rule of Five, a widely used guideline for evaluating the drug-likeness of a chemical compound.[9]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | ~231.28 g/mol | ≤ 500 | Yes |
| LogP (Octanol/Water Partition) | ~1.5 - 2.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from the N-H of diazepane) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (N in pyridine, O in furan, 2 N in diazepane) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | ~55-65 Ų | ≤ 140 Ų | Yes |
| Predicted pKa (Strongest Basic) | ~8.5 - 9.5 (Aliphatic amine) | N/A | N/A |
| Predicted pKa (Weaker Basic) | ~4.0 - 5.0 (Pyridine nitrogen) | N/A | N/A |
Interpretation: The in silico profile suggests that this compound has a favorable, drug-like profile. Its low molecular weight and balanced lipophilicity (LogP) indicate a good starting point for oral bioavailability. The presence of multiple basic centers, confirmed by the predicted pKa values, implies that its solubility and distribution will be highly dependent on pH, a critical factor for its behavior in the physiological environment.
Part 2: A Practical Guide to Experimental Characterization
While predictions are valuable, they must be validated through rigorous experimentation. The following sections provide detailed, field-proven protocols for determining the core physicochemical properties of this compound.
A. Aqueous Solubility Determination
Causality: Aqueous solubility is a master variable in drug development, directly impacting dissolution rate, absorption, and ultimately, bioavailability. Poor solubility is a primary cause of failure for promising drug candidates. We must distinguish between thermodynamic solubility (the true equilibrium value) and kinetic solubility (the precipitation point from a supersaturated solution, often used in high-throughput screening).
-
Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid ensures that equilibrium is reached with the saturated solution.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a suitable mobile phase to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the buffer to determine the solubility in µg/mL or µM.
B. Lipophilicity (LogP & LogD) Determination
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) versus an aqueous (polar) environment. It is a critical determinant of membrane permeability, plasma protein binding, metabolic clearance, and off-target toxicity. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral forms. For an ionizable molecule like ours, LogD is more physiologically relevant.
The "gold standard" shake-flask method is laborious.[10][11] A more rapid and resource-efficient method utilizes Reversed-Phase HPLC (RP-HPLC), where a compound's retention on a non-polar stationary phase is correlated with its lipophilicity.[9][10][12]
-
System Setup: Use a C18 reversed-phase column. The mobile phase will be a gradient of an aqueous buffer (at the desired pH for LogD, e.g., 7.4) and an organic solvent like acetonitrile or methanol.
-
Calibration: Prepare a set of 5-7 standard compounds with known, validated LogP/LogD values that span a range around the predicted value of the test compound.
-
Standard Analysis: Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the known LogP/LogD values of the standards against the logarithm of their calculated capacity factors (log k'). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Test Compound Analysis: Inject the this compound under the identical chromatographic conditions and determine its retention time.
-
Calculate LogD: Calculate the log k' for the test compound and use the calibration curve's equation to determine its LogD value.
C. Ionization Constant (pKa) Determination
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This property governs a compound's charge state across the gastrointestinal tract and in the bloodstream, profoundly affecting its solubility, permeability, and potential for receptor interaction. Our target compound is polybasic, and determining the pKa of each basic center is crucial.
Potentiometric titration is a high-precision method for pKa determination.[13][14][15] It involves monitoring pH changes as a titrant is added to a solution of the compound.
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) if solubility is limited. The starting concentration should be around 1-10 mM.
-
Initial pH Adjustment: Adjust the pH of the solution to the acidic end of the titration range (e.g., pH 2) using a standardized HCl solution. This ensures all basic groups are fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Add a standardized basic titrant (e.g., 0.1 M KOH) in small, precise increments using an automated burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These are identified from the inflection points (equivalence points) on the titration curve or, more accurately, from the peaks of the first derivative plot (ΔpH/ΔV vs. V).
-
Co-solvent Correction: If a co-solvent was used, the apparent pKa must be corrected back to a wholly aqueous environment using methods like the Yasuda-Shedlovsky extrapolation.[13]
D. Melting Point and Thermal Stability by DSC
Causality: The melting point (Tm) is a fundamental physical property indicative of purity and the strength of the crystal lattice. Differential Scanning Calorimetry (DSC) provides the Tm and also reveals other thermal events like glass transitions, polymorph conversions, or decomposition, which are critical for solid-state stability and formulation development.[16][17][18]
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: Program the instrument to heat at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point (e.g., 25°C to 300°C).
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature as the furnace is heated.
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C). An endothermic event, such as melting, will appear as a peak. The onset temperature of this peak is typically reported as the melting point (Tm), and the peak temperature can also be noted. The area under the peak corresponds to the enthalpy of fusion (ΔH).
E. Chemical Stability Assessment
Causality: A drug substance must remain stable under various environmental conditions to ensure its safety, quality, and efficacy throughout its shelf life. Forced degradation (or stress testing) studies are conducted to identify potential degradation pathways, elucidate the structure of degradation products, and develop a stability-indicating analytical method, as mandated by ICH guidelines.[19][20][21]
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Method Development: Develop and validate a stability-indicating HPLC method (typically gradient RP-HPLC with UV or MS detection) that can separate the parent compound from all potential degradation products.
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Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to a range of stress conditions in parallel:
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Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
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Oxidation: 3% H₂O₂ at room temperature.
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Thermal Stress: Heat the solid compound and a solution at high temperature (e.g., 80°C).
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.
-
Evaluation: Quantify the amount of parent compound remaining and determine the percentage of degradation. Characterize any significant degradation products, and establish the mass balance.
Part 3: Data Synthesis and Application in Drug Development
The individual data points generated from these experiments are not islands; they form an interconnected profile that guides critical decisions in the drug development pipeline.
Summary of (Hypothetical) Experimental Data
| Physicochemical Parameter | Experimental Result | Implication for Drug Development |
| Thermodynamic Solubility | pH 2.0: >10 mg/mLpH 7.4: 50 µg/mL | High solubility in the stomach; low solubility in the intestine. May require formulation enhancement (e.g., salt formation) for better absorption. |
| LogD at pH 7.4 | 1.8 | Optimal lipophilicity for passive membrane permeability. Balances solubility and permeability. |
| pKa Values | pKa1: 9.1 (Diazepane)pKa2: 4.5 (Pyridine) | Primarily exists as a +1 cation at intestinal pH. The diazepane nitrogen is the main site of protonation. |
| Melting Point (Tm) | 185°C (sharp peak) | Indicates a crystalline solid with good thermal stability and high purity. |
| Chemical Stability | Stable to heat, light, oxidation.Degrades slowly in strong acid. | Good intrinsic stability. Potential for interaction with acidic excipients should be evaluated. |
Integrated Profile Insights:
The hypothetical data paints a clear picture. The compound is a dibasic molecule with a high pKa (~9.1) and a lower one (~4.5). This means that in the acidic environment of the stomach (pH ~2), it will be fully protonated at both sites, forming a highly soluble dication (+2 charge). As it moves to the small intestine (pH ~6.5-7.4), the pyridine nitrogen will deprotonate, leaving the molecule as a monocation (+1 charge) due to the persistent protonation of the more basic diazepane ring. This change in ionization state directly explains the dramatic drop in solubility from the acidic to the neutral pH range.
The measured LogD of 1.8 at pH 7.4 is within the ideal range for membrane permeability. This suggests that despite the lower solubility at intestinal pH, the fraction of the drug that is in solution has a good chance of being absorbed. This classic trade-off between solubility and permeability is a central challenge in medicinal chemistry. The sharp, high melting point suggests a stable crystalline form, which is advantageous for manufacturing and formulation.
Conclusion
The comprehensive physicochemical characterization of a novel entity like this compound is a foundational activity in drug discovery and development. This guide has outlined a logical, two-pronged approach: first, leveraging in silico tools for an early, predictive assessment of drug-likeness, and second, applying a suite of robust, validated experimental protocols to determine definitive values for solubility, lipophilicity, ionization, thermal properties, and chemical stability. The resulting integrated data profile is not merely a collection of numbers but a predictive model of the compound's behavior, providing invaluable, actionable insights that guide lead optimization, inform formulation strategies, and ultimately, de-risk the path toward a viable clinical candidate.
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Torontech. Retrieved January 21, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]
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Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. (2019, January 21). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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A Predictive Mechanistic Guide to 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine: A Synthesis of Known Pharmacophores
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the compound 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine, a novel chemical entity for which direct pharmacological data is not publicly available. In the spirit of advancing drug discovery, this document presents a predictive analysis of its potential mechanisms of action. By dissecting the molecule into its constituent pharmacophores—the furo[3,2-c]pyridine core and the 1,4-diazepane moiety—we extrapolate a series of well-supported hypotheses regarding its biological targets and cellular effects. This guide is intended to serve as a foundational resource for researchers initiating investigations into this and structurally related compounds, providing a scientifically grounded framework for experimental design.
Introduction and Rationale for a Predictive Approach
The compound this compound represents an intriguing convergence of two biologically active scaffolds. The furo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of key cellular targets, including kinases and G-protein coupled receptors (GPCRs).[1][2] Similarly, the 1,4-diazepane ring is a cornerstone of neuropharmacology, most famously represented by the benzodiazepine class of drugs.[3][4]
Given the absence of direct experimental data for the title compound, a predictive approach based on established structure-activity relationships (SAR) of its components is a valid and valuable starting point for investigation. This guide will, therefore, present a series of plausible mechanisms of action, drawing from the extensive literature on furo[3,2-c]pyridine and 1,4-diazepane derivatives.
The Furo[3,2-c]pyridine Core: A Versatile Pharmacophore
The furo[3,2-c]pyridine heterocyclic system has been the subject of intensive research, revealing a broad spectrum of pharmacological activities.[1][2] Key among these are its potential as an anticancer agent and a modulator of central nervous system (CNS) targets.
Kinase Inhibition: Targeting Oncogenic Signaling
Numerous studies have highlighted the potential of furo[3,2-c]pyridine derivatives as potent kinase inhibitors.[1][5] These compounds have been shown to target critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[1] The furo[3,2-b]pyridine isomer has also been identified as a scaffold for highly selective inhibitors of cdc-like kinases (CLKs).[5][6]
It is therefore hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases. The specific kinase targets would be dependent on the conformational presentation of the diazepane substituent and its influence on the overall shape and electronic distribution of the molecule.
Modulation of CNS Receptors: Potential for Neuropsychiatric Applications
Derivatives of the furo[3,2-c]pyridine scaffold have demonstrated significant affinity for key CNS receptors, suggesting their potential in the treatment of neuropsychiatric disorders.[2] Specifically, arylpiperazine derivatives of furo[3,2-c]pyridine have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine D2 receptors.[2] Furthermore, substituted furo[3,2-b]pyridines have been developed as potent and selective 5-HT1F receptor agonists for the potential treatment of migraine.[7]
This precedent suggests that this compound could modulate serotonergic and/or dopaminergic signaling in the CNS. The 1,4-diazepane moiety, being a cyclic amine, could be envisioned to interact with the orthosteric or allosteric sites of these receptors.
The 1,4-Diazepane Moiety: A Gateway to Neuromodulation
The 1,4-diazepane ring system is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[3]
GABAergic Modulation: The Benzodiazepine Legacy
The most prominent class of drugs containing a diazepine ring is the benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor.[4][8] By binding to a site distinct from the GABA binding site, benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[8] This mechanism underlies their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4][9]
It is a strong possibility that the 1,4-diazepane moiety in the title compound could confer some degree of GABAergic activity. The nature and extent of this activity would be highly dependent on the overall molecular conformation and the substitution pattern on the diazepine ring.
Hypothetical Mechanism of Action: A Multi-Target Profile
Based on the analysis of its constituent pharmacophores, it is plausible that this compound possesses a multi-target mechanism of action. The furo[3,2-c]pyridine core provides a platform for interactions with kinases and CNS receptors, while the 1,4-diazepane moiety introduces the potential for GABAergic modulation.
A primary hypothesis is that the compound could act as a dual modulator of CNS receptors (e.g., serotonin/dopamine) and the GABA-A receptor, potentially leading to a unique psychopharmacological profile. Alternatively, the compound might exhibit potent and selective kinase inhibitory activity, with the diazepane group serving to modulate solubility, cell permeability, and off-target interactions.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Potential signaling pathways modulated by the compound.
Proposed Experimental Workflows for Mechanistic Elucidation
To investigate the hypothetical mechanisms of action, a tiered experimental approach is recommended. The following protocols are foundational for characterizing the pharmacological profile of this compound.
Initial Screening: Target Class Identification
A broad-based initial screening is crucial to identify the primary target class(es) of the compound.
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Unlocking the Therapeutic Promise of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern medicine. Within this landscape, the strategic fusion of privileged heterocyclic scaffolds offers a compelling avenue for the discovery of next-generation pharmaceuticals. This technical guide provides a forward-looking exploration of the potential biological activity of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine , a novel compound uniting the biologically rich furo[3,2-c]pyridine core with the versatile 1,4-diazepan moiety. In the absence of direct empirical data for this specific molecule, this document serves as a scientifically-grounded whitepaper, postulating its therapeutic promise based on a comprehensive analysis of its constituent fragments. We will delve into hypothesized mechanisms of action, propose a robust framework for its biological evaluation, and provide detailed, field-proven experimental protocols to guide future research and development.
Deconstructing the Scaffold: A Rationale for Therapeutic Potential
The structure of this compound is a deliberate amalgamation of two pharmacologically significant entities. Understanding the individual contributions of the furo[3,2-c]pyridine core and the 1,4-diazepan substituent is paramount to predicting the biological profile of the hybrid molecule.
The Furo[3,2-c]pyridine Core: A Hub of Kinase Inhibition and Anticancer Activity
The furo[3,2-c]pyridine scaffold, a fused bicyclic heterocycle, has recently emerged as a structure of significant interest in medicinal chemistry. Its rigid, planar geometry and unique electronic distribution make it an ideal backbone for interacting with a variety of biological targets.[1] Notably, derivatives of furo[3,2-c]pyridine have demonstrated promising activity as:
-
Anticancer Agents: Studies have highlighted the potential of furo[3,2-c]pyridine derivatives as potent cytotoxic agents against various cancer cell lines, including esophageal cancer.[2]
-
Kinase Inhibitors: The furo[3,2-c]pyridine scaffold is considered a promising motif for the development of novel kinase inhibitors.[3][4] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] Key signaling pathways potentially targeted by furo[3,2-c]pyridine derivatives include the PI3K/Akt/mTOR and JAK/STAT pathways, both central to cell growth, proliferation, and survival.[3]
The 1,4-Diazepan Moiety: A Versatile Modulator of CNS and Other Pathologies
The seven-membered 1,4-diazepine ring is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational compounds. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interaction with a broad spectrum of biological targets. A vast body of literature attests to the diverse biological activities associated with the 1,4-diazepine scaffold, including:
-
Central Nervous System (CNS) Activity: Many 1,4-diazepine derivatives exhibit antipsychotic, anxiolytic, and anticonvulsant properties.[3]
-
Antimicrobial and Antifungal Activity: The diazepine nucleus is a common feature in compounds with demonstrated antibacterial and antifungal efficacy.
-
Anticancer Potential: Certain 1,4-diazepine derivatives have shown promise as anticancer agents.[5]
Hypothesized Biological Activity and Therapeutic Targets
By integrating the known pharmacological profiles of its constituent parts, we can formulate compelling hypotheses regarding the biological activity of this compound. The fusion of the kinase-inhibiting furo[3,2-c]pyridine core with the biologically versatile 1,4-diazepan moiety suggests a primary therapeutic potential in oncology , with possible secondary applications in neuropharmacology and infectious diseases .
Primary Hypothesis: A Novel Kinase Inhibitor for Cancer Therapy
Our central hypothesis is that this compound will function as a potent and selective kinase inhibitor, thereby exerting significant anticancer activity. The furo[3,2-c]pyridine core is predicted to anchor the molecule within the ATP-binding pocket of target kinases, while the 1,4-diazepan substituent may extend into solvent-exposed regions, potentially enhancing potency, selectivity, and pharmacokinetic properties.
Potential Kinase Targets:
-
PI3K/Akt/mTOR Pathway: Given the known activity of furo[3,2-c]pyridine derivatives against this pathway, it represents a primary target for investigation.[3]
-
JAK/STAT Pathway: This is another key oncogenic signaling cascade that could be modulated by the target compound.[3]
-
Other Kinase Families: The unique structure of the compound may lead to novel interactions with other kinase families, such as cyclin-dependent kinases (CDKs) or homeodomain-interacting protein kinases (HIPKs), which have been shown to be inhibited by other furopyridine isomers.[6]
The following diagram illustrates the hypothesized mechanism of action targeting the PI3K/Akt/mTOR signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
A Roadmap for Biological Evaluation: Experimental Protocols
A systematic and rigorous biological evaluation is essential to validate our hypotheses and elucidate the therapeutic potential of this compound. The following experimental workflow provides a comprehensive framework for this investigation.
Caption: A phased experimental workflow for biological evaluation.
Phase 1: In Vitro Screening
3.1.1 Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed to assess the in vitro anticancer activity of the test compound against a panel of human cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
3.1.2 Protocol: Kinase Panel Screening
To identify the primary kinase targets, the compound should be screened against a broad panel of kinases.
-
Assay Preparation: Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay).
-
Compound Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with each kinase in the panel in the presence of the appropriate substrate and ATP.
-
Activity Measurement: Measure the kinase activity according to the assay manufacturer's instructions.
-
Hit Identification: Identify kinases whose activity is significantly inhibited by the compound.
Phase 2: In Vitro Mechanistic Studies
3.2.1 Protocol: Western Blotting for Target Validation
This protocol is used to confirm the inhibition of specific signaling pathways identified in the kinase screen.
-
Cell Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in the target pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Data Presentation: Summarizing In Vitro Activity
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
| Compound | Cell Line | IC₅₀ (µM) | Target Kinase | IC₅₀ (nM) |
| This compound | HCT-116 | TBD | PI3Kα | TBD |
| MCF-7 | TBD | mTOR | TBD | |
| A549 | TBD | JAK2 | TBD | |
| Positive Control | TBD | Value | TBD | Value |
TBD: To Be Determined
Future Directions and Conclusion
The novel chemical entity this compound represents a compelling starting point for a new drug discovery program. The logical fusion of a kinase-inhibiting furo[3,2-c]pyridine core with a versatile 1,4-diazepan moiety provides a strong rationale for its investigation as a potential anticancer agent. The experimental framework outlined in this guide offers a clear and robust path for the systematic evaluation of its biological activity, from initial in vitro screening to mechanistic studies and eventual in vivo validation. While the hypotheses presented herein are based on the analysis of its constituent fragments, they provide a solid foundation for future research. The elucidation of the structure-activity relationships of this and related compounds will be crucial for optimizing its therapeutic potential and paving the way for the development of a new class of targeted therapies.
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In Vitro Evaluation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine: A Technical Guide for Preclinical Drug Discovery
Abstract
The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as kinase inhibitors and anticancer agents.[1][2] This technical guide outlines a comprehensive in vitro strategy for the evaluation of a novel derivative, 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. The incorporation of the 1,4-diazepan moiety, a group associated with a range of biological activities including antitumor properties, presents a compelling rationale for thorough investigation.[3][4] This document provides a logical, stepwise framework for characterizing the biological activity of this compound, from initial cytotoxicity screening to elucidation of its mechanism of action, intended for researchers, scientists, and drug development professionals.
Introduction: Rationale and Therapeutic Hypothesis
The furo[3,2-c]pyridine core is a key pharmacophore in a variety of biologically active molecules.[2] Notably, derivatives of this scaffold have shown potent inhibitory activity against critical oncogenic signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.[1] The strategic addition of a 1,4-diazepan group to this core at the 4-position is hypothesized to enhance molecular interactions with target proteins and potentially improve pharmacokinetic properties. The 1,4-diazepine ring system is a component of numerous compounds with therapeutic applications, including psychoactive and anticancer drugs.[5]
Our central hypothesis is that this compound will exhibit potent anti-proliferative activity in cancer cell lines, likely through the inhibition of one or more key kinases involved in cell growth and survival signaling. This guide details the in vitro assays necessary to rigorously test this hypothesis.
Synthesis of the Furo[3,2-c]pyridine Core
The construction of the furo[3,2-c]pyridine skeleton is a critical first step. A common and effective method involves a cascade reaction beginning with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]
General Synthetic Protocol: Sonogashira Coupling and Cyclization
A widely utilized synthetic route involves the reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.[1] The subsequent intramolecular 5-endo-dig cyclization results in the formation of the furan ring, yielding the furo[3,2-c]pyridine core.[1] The final step would involve the nucleophilic substitution of a suitable leaving group at the 4-position with 1,4-diazepane.
In Vitro Evaluation Workflow
The following experimental workflow is designed to systematically characterize the biological activity of this compound.
Caption: A logical workflow for the in vitro evaluation of novel compounds.
Phase 1: Initial Screening - Cytotoxicity Assessment
The initial step is to determine the compound's cytotoxic effects against a panel of human cancer cell lines. This provides a broad overview of its anti-proliferative potential and helps in selecting sensitive cell lines for further mechanistic studies.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Table 1: Representative Panel of Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, commonly used for screening.[6] |
| MDA-MB-231 | Breast Cancer | Triple-negative, aggressive subtype.[7] |
| HCT-116 | Colon Cancer | A standard for colorectal cancer research.[1] |
| A549 | Lung Cancer | Commonly used non-small cell lung cancer line.[8] |
| PC3 | Prostate Cancer | Androgen-independent prostate cancer model.[9] |
| HepG2 | Liver Cancer | A well-characterized hepatocellular carcinoma line.[1] |
Phase 2: Mechanistic Investigation
Following the identification of potent cytotoxic activity, the next phase focuses on elucidating the mechanism of action. Based on the known activities of furo[3,2-c]pyridine derivatives, kinase inhibition is a primary hypothesis.[1]
To investigate the mechanism of action, the inhibitory activity of the compound against specific kinases should be evaluated. The PI3K/Akt/mTOR and JAK/STAT pathways are critical for cell proliferation and are often dysregulated in cancer, making them prime targets for furo[3,2-c]pyridine derivatives.[1]
-
Reaction Setup: Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate (e.g., PIP2).
-
Compound Addition: Add the test this compound at various concentrations to the reaction mixture in a 96-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, quantify the amount of ADP produced, which is proportional to the kinase activity. This can be done using a variety of commercial kits that often employ a luminescence-based readout.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the kinase.[1]
To confirm that the compound affects the target kinase pathway within a cellular context, western blotting is employed to measure the phosphorylation status of key downstream proteins.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
-
Cell Lysis: Culture cancer cells and treat them with this compound for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[1]
Table 2: Key Proteins for Western Blot Analysis in the PI3K/Akt/mTOR Pathway
| Target Protein | Phosphorylation Site | Role in Pathway |
| Akt | Ser473, Thr308 | Central node in the pathway, promotes cell survival. |
| mTOR | Ser2448 | Key regulator of cell growth and proliferation. |
| S6K | Thr389 | Downstream of mTOR, involved in protein synthesis. |
| 4E-BP1 | Thr37/46 | Downstream of mTOR, regulates translation initiation. |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. IC₅₀ values from cytotoxicity and kinase assays should be tabulated for easy comparison across different cell lines and kinase targets. Western blot data should be presented as representative blots accompanied by quantification graphs.
Table 3: Example Data Summary for In Vitro Evaluation
| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| This compound | MCF-7 | [Value] | [Value] | [Value] |
| HCT-116 | [Value] | [Value] | [Value] | |
| A549 | [Value] | [Value] | [Value] |
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro evaluation of this compound. The proposed workflow, from broad cytotoxicity screening to specific mechanistic studies, will enable a comprehensive understanding of the compound's biological activity. Positive results from these studies, particularly potent and selective kinase inhibition that correlates with anti-proliferative activity, would provide a strong rationale for advancing the compound to more complex cellular assays (e.g., apoptosis, cell cycle analysis) and subsequently to in vivo studies to assess its therapeutic potential. The furo[3,2-c]pyridine scaffold continues to be a valuable starting point for the development of novel therapeutic agents, and a systematic evaluation is crucial to identify lead compounds for further development.[1]
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An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine Derivatives
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and structure-activity relationships (SAR) of a specific class of these derivatives: those substituted at the 4-position with a 1,4-diazepanyl moiety. We will explore the strategic synthetic pathways to access these molecules, detailing the underlying chemical principles and experimental protocols. Furthermore, this guide will delve into the nuanced structure-activity relationships, offering insights for the rational design of future analogs with enhanced therapeutic potential. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Furo[3,2-c]pyridine Scaffold and the Significance of the 4-(1,4-Diazepan-1-yl) Moiety
The fusion of a furan ring with a pyridine ring to form the furo[3,2-c]pyridine core creates a unique electronic and steric landscape, making it a fertile ground for the development of novel therapeutics.[1] The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring act as hydrogen bond acceptors, while the aromatic system can engage in various non-covalent interactions with biological targets. The hydrogenated versions of this scaffold are also key components of many bioactive and natural compounds.[3]
The introduction of a 1,4-diazepane ring at the 4-position of the furo[3,2-c]pyridine core is a strategic decision in drug design. The 1,4-diazepane moiety, a seven-membered ring containing two nitrogen atoms, offers several advantages:
-
Increased Basicity and Polarity: The two nitrogen atoms in the diazepane ring significantly increase the basicity and polarity of the molecule, which can enhance aqueous solubility and the potential for forming salt forms with improved pharmacokinetic properties.
-
Multiple Points for Interaction: The diazepane ring provides additional hydrogen bond donors and acceptors, allowing for more extensive and potentially stronger interactions with target proteins.
-
Conformational Flexibility: The seven-membered ring possesses greater conformational flexibility compared to smaller rings like piperazine, which can allow for an optimal fit within a binding pocket.
-
A Vector for Further Derivatization: The secondary amine in the 1,4-diazepane ring provides a convenient handle for further chemical modification, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.
This guide will first detail the synthetic approaches to construct the core 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine structure and then explore the structure-activity relationships that govern its biological effects.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives is a multi-step process that can be broadly divided into two key stages: the construction of the furo[3,2-c]pyridine core and the subsequent introduction of the 1,4-diazepane moiety.
Construction of the Furo[3,2-c]pyridine Core
Several robust methods have been established for the synthesis of the furo[3,2-c]pyridine scaffold. The choice of method often depends on the desired substitution pattern on the core.
A versatile and widely employed method involves a palladium-catalyzed Sonogashira cross-coupling reaction.[2] This approach typically starts with a suitably functionalized pyridine, such as 4-hydroxy-3-iodopyridine. The reaction with a terminal alkyne, followed by an intramolecular 5-endo-dig cyclization, efficiently constructs the fused furan ring.[4] This method allows for significant diversity in the 2-position of the furan ring by varying the alkyne coupling partner.
An alternative route begins with the preparation of substituted furopropenoic acids from an appropriate aldehyde under Doebner's conditions. These acids are then converted to their corresponding azides, which upon heating, cyclize to form furopyridones. Aromatization with a reagent like phosphorus oxychloride then yields the chloro-substituted furo[3,2-c]pyridine, a key intermediate for subsequent reactions.[5]
Introduction of the 1,4-Diazepane Moiety
The key step in the synthesis of the title compounds is the introduction of the 1,4-diazepane ring at the 4-position of the furo[3,2-c]pyridine core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
The pyridine ring is generally electron-deficient, and this deficiency is enhanced by the fused furan ring, making the 4-position susceptible to nucleophilic attack, especially when a good leaving group is present.[6] The reaction of a 4-halo-furo[3,2-c]pyridine with 1,4-diazepane (or a protected version thereof) leads to the desired product.
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A Technical Guide to the Design, Synthesis, and Evaluation of Homologs of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine for Kinase-Modulated Drug Discovery
Abstract: The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating significant potential as modulators of critical cellular signaling pathways, particularly as kinase inhibitors.[1] This technical guide outlines a comprehensive research program centered on the exploration of homologs of a specific, yet underexplored, derivative: 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. We present a strategic framework for the design, synthesis, and biological evaluation of a focused library of analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced homologation and bioisosteric replacement strategies to optimize this promising chemical scaffold for therapeutic applications, hypothetically targeting oncogenic kinases such as the PI3K/Akt/mTOR or JAK/STAT pathway components.[1]
Introduction: The Rationale for Exploring the Furo[3,2-c]pyridine Core
The fusion of a furan ring with a pyridine ring creates the furo[3,2-c]pyridine system, a planar, aromatic scaffold that serves as a versatile template for interacting with biological targets.[2] Its unique electronic and steric properties have made it a focal point for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1][3] The core scaffold has been successfully utilized to generate potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1]
The parent compound of interest, this compound, combines this promising core with a 1,4-diazepane moiety. Saturated seven-membered heterocycles like 1,4-diazepane are of significant interest due to their conformational flexibility and their ability to project substituents into three-dimensional space, potentially accessing deep binding pockets in target proteins.[4][5] Derivatives of 1,4-diazepine are known to possess a wide array of biological activities, including CNS, anticancer, and antimicrobial effects.[4][6]
This guide proposes a systematic exploration of this scaffold's chemical space through a carefully designed homologation strategy. Homologation, a foundational concept in medicinal chemistry, involves the systematic modification of a lead molecule by adding or removing methylene groups or their equivalents.[7][8][9] This approach can profoundly impact a compound's physicochemical properties, conformation, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[7][9][10]
Strategic Design of the Homolog Library
The primary goal is to generate a library of compounds that systematically probes the structure-activity relationship (SAR) around the core scaffold. Our design strategy is rooted in two key medicinal chemistry principles: homologation and bioisosteric replacement.
2.1. Homologation of the 1,4-Diazepane Ring
We will explore modifications to the diazepane ring to understand the impact of its size, conformation, and substitution on target engagement.
-
Ring Contraction and Expansion: Synthesis of analogs containing piperazine (6-membered) and homopiperazine (8-membered) rings in place of the 7-membered diazepane. This will probe the optimal ring size for fitting into the target's binding site.
-
N-Substitution: Introduction of small alkyl groups (e.g., methyl, ethyl) at the N4 position of the diazepane ring. This explores steric tolerance and can modulate the basicity (pKa) of the nitrogen, which can influence cell permeability and off-target activity.[11]
2.2. Bioisosteric Replacement and Core Modification
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.[12][13]
-
Diazepane Isosteres: Replace the diazepane moiety with other cyclic amines or conformationally constrained linkers to explore different vector projections and hydrogen bonding patterns.
-
Furo[3,2-c]pyridine Core Modifications: Introduce substituents (e.g., methyl, fluoro, chloro) at positions 2 or 3 of the furan ring. Halogen substitution, for instance, can modulate metabolic stability and binding affinity through specific interactions.[12][13]
The designed library is summarized in the table below.
| Compound ID | Modification Type | Core Scaffold | Cyclic Amine Moiety | Rationale |
| LEAD-001 | Parent Compound | Furo[3,2-c]pyridine | 1,4-Diazepane | Baseline compound. |
| HOMO-001 | Ring Contraction | Furo[3,2-c]pyridine | Piperazine | Assess impact of smaller, more rigid ring. |
| HOMO-002 | Ring Expansion | Furo[3,2-c]pyridine | Homopiperazine | Assess impact of larger, more flexible ring. |
| HOMO-003 | N-Alkylation | Furo[3,2-c]pyridine | 4-Methyl-1,4-diazepane | Probe steric tolerance at N4 position. |
| HOMO-004 | N-Alkylation | Furo[3,2-c]pyridine | 4-Ethyl-1,4-diazepane | Further probe steric bulk tolerance. |
| BIO-001 | Core Substitution | 2-Methyl-furo[3,2-c]pyridine | 1,4-Diazepane | Explore steric/electronic effects on the core. |
| BIO-002 | Core Substitution | 2-Chloro-furo[3,2-c]pyridine | 1,4-Diazepane | Introduce halogen for potential binding interactions. |
Synthetic Chemistry and Characterization
A robust and flexible synthetic strategy is essential for generating the homolog library. The central intermediate is the activated 4-chloro-furo[3,2-c]pyridine, which can be accessed from commercially available starting materials.
3.1. General Synthetic Scheme
The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between the key chloro-intermediate and the appropriate cyclic amine.
Caption: General synthetic route to the target homologs.
3.2. Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine (HOMO-001)
-
Chlorination of the Core: To a solution of furo[3,2-c]pyridin-4(5H)-one (1.0 eq) in a sealed vessel, add phosphorus oxychloride (POCl₃, 5.0 eq). Heat the reaction mixture to 110°C for 4 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-furo[3,2-c]pyridine.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure intermediate.
-
Nucleophilic Substitution: Dissolve the purified 4-chloro-furo[3,2-c]pyridine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add piperazine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Heat the mixture to 120°C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Final Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by preparative HPLC to yield HOMO-001.
3.3. Characterization
All synthesized compounds must be rigorously characterized to confirm their identity and purity (>95%).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Biological Evaluation: A Tiered Screening Cascade
To efficiently evaluate the synthesized library, a tiered screening approach is proposed. Based on the known activities of furo[3,2-c]pyridine derivatives, we hypothesize a role as kinase inhibitors and will structure the cascade accordingly.[1]
Caption: Tiered workflow for biological evaluation.
4.1. Tier 1: Primary Biochemical Assay
-
Objective: To identify compounds that directly inhibit the enzymatic activity of target kinases.
-
Methodology: A commercial kinase panel assay (e.g., Eurofins DiscoverX, Promega) will be used to screen the library at a single concentration (e.g., 1 µM) against a panel of relevant oncogenic kinases (e.g., PI3Kα, mTOR, JAK2, STAT3).
-
Data Analysis: Percentage inhibition will be calculated for each compound against each kinase. Hits are defined as compounds causing >50% inhibition.
-
Follow-up: For hits, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC₅₀).
4.2. Tier 2: Cellular Target Engagement & Pathway Analysis
-
Objective: To confirm that active compounds can enter cells and modulate the target kinase in a physiological context.
-
Methodology:
-
Cell Viability Assay: Use a relevant cancer cell line (e.g., MCF-7 for PI3K/mTOR, HEL for JAK/STAT) to assess the antiproliferative activity of the compounds (MTT or CellTiter-Glo assay).
-
Western Blotting: Treat cells with active compounds and analyze protein lysates by Western blot to measure the phosphorylation status of downstream substrates (e.g., p-Akt, p-S6K for the PI3K pathway; p-STAT3 for the JAK/STAT pathway). A reduction in phosphorylation indicates target engagement.[1]
-
4.3. Tier 3 & 4: Lead Optimization Profiling
Promising cell-active compounds will be advanced to further profiling.
-
Selectivity Profiling: Screen against a broader kinase panel to identify compounds with high selectivity for the target of interest over other kinases, which can reduce potential off-target toxicity.
-
In Vitro ADME: Assess key drug-like properties, including metabolic stability in liver microsomes and cell permeability (e.g., using a Caco-2 assay).
Structure-Activity Relationship (SAR) Analysis
The data from the screening cascade will be used to build a robust SAR model. By comparing the IC₅₀ values and cellular activity of the homologs, we can deduce key structural requirements for potency and selectivity.
Hypothetical SAR Insights:
-
Ring Size: If HOMO-001 (piperazine) is more potent than LEAD-001 (diazepane), it may suggest that a more rigid or smaller ring is preferred for optimal binding.
-
N-Substitution: If HOMO-003 (N-methyl) shows reduced activity, it could indicate a steric clash in the binding pocket near the N4 position.
-
Core Substitution: Enhanced potency from BIO-002 (2-chloro) might suggest a beneficial halogen-bonding interaction with a residue in the kinase active site.
This iterative process of design, synthesis, and testing is central to modern drug discovery and will guide the next round of analog design to further optimize the furo[3,2-c]pyridine scaffold into a viable drug candidate.
Conclusion
The this compound scaffold represents a promising starting point for a targeted drug discovery campaign. While data on this specific molecule is limited, the known biological relevance of its constituent parts provides a strong rationale for its exploration. The systematic approach of homologation and bioisosteric replacement, coupled with a rigorous synthetic and biological evaluation workflow as detailed in this guide, provides a clear and efficient path toward elucidating the SAR and unlocking the therapeutic potential of this chemical class.
References
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Navigating the Frontier: A Technical Guide to the Bioavailability and Pharmacokinetics of Furo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives demonstrating significant potential as kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.[1] However, the journey from a potent in-vitro inhibitor to a clinically effective drug is critically dependent on its pharmacokinetic profile. This guide provides an in-depth exploration of the key considerations and methodologies for evaluating the bioavailability and pharmacokinetics of furo[3,2-c]pyridine derivatives, offering a framework for advancing these promising compounds through the drug development pipeline.
The Pivotal Role of Pharmacokinetics in Drug Discovery
A candidate drug, irrespective of its in-vitro potency, must achieve adequate concentration at its target site in the body to exert a therapeutic effect. The field of pharmacokinetics (PK) systematically studies the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). These four pillars govern the bioavailability of a compound—the fraction of an administered dose that reaches systemic circulation unchanged. A thorough understanding of the ADME properties of furo[3,2-c]pyridine derivatives is therefore not just a regulatory requirement but a fundamental component of rational drug design and lead optimization.
Key pharmacokinetic parameters that define a drug's behavior in the body include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.[2][3]
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[2]
-
Area Under the Curve (AUC): The total drug exposure over time.[2][3]
-
Half-life (t1/2): The time required for the drug concentration in the body to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (%F): The percentage of an orally administered dose that reaches systemic circulation.
Structural Considerations: The Furo[3,2-c]pyridine Scaffold and its ADME Profile
The furo[3,2-c]pyridine core, a fusion of a furan and a pyridine ring, presents a unique set of physicochemical properties that influence its pharmacokinetic behavior. The presence of the nitrogen atom in the pyridine ring can impact solubility, polarity, and potential metabolic pathways.
While specific in-vivo pharmacokinetic data for furo[3,2-c]pyridine derivatives is not extensively available in the public domain, we can draw valuable insights from related heterocyclic scaffolds and general principles of drug metabolism. For instance, pyridine rings are known sites of metabolism, often undergoing oxidation.[4] The substitution pattern on the furo[3,2-c]pyridine core will play a crucial role in modulating its ADME properties. Strategic placement of substituents can block metabolic sites, enhance permeability, or improve solubility.
For example, the introduction of fluorine atoms into heterocyclic scaffolds has been shown to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[5][6] Researchers working with furo[3,2-c]pyridine derivatives should consider similar strategies to optimize the ADME properties of their lead compounds.
Experimental Workflow for Assessing Bioavailability and Pharmacokinetics
A systematic evaluation of the ADME properties of a furo[3,2-c]pyridine derivative involves a series of in-vitro and in-vivo studies. The following workflow represents a standard approach in preclinical drug development.
Caption: A representative experimental workflow for the pharmacokinetic evaluation of furo[3,2-c]pyridine derivatives.
In-Vitro ADME Profiling: The First Pass
Before advancing to costly and time-consuming in-vivo studies, a panel of in-vitro assays provides crucial early insights into the potential pharmacokinetic behavior of a furo[3,2-c]pyridine derivative.
Table 1: Key In-Vitro ADME Assays
| Assay | Purpose | Experimental System | Key Parameter(s) |
| Aqueous Solubility | To determine the solubility of the compound in physiological buffers. | Kinetic or thermodynamic methods in buffers at various pH values. | Solubility (µg/mL or µM) |
| Permeability | To assess the ability of the compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayers. | Permeability coefficient (Pe) |
| Metabolic Stability | To evaluate the susceptibility of the compound to metabolism by liver enzymes. | Liver microsomes (Phase I metabolism), hepatocytes (Phase I & II metabolism). | Intrinsic clearance (CLint), half-life (t1/2) |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis, ultracentrifugation, or ultrafiltration. | Percent bound, unbound fraction (fu) |
This protocol provides a general framework for assessing the metabolic stability of a furo[3,2-c]pyridine derivative in rat liver microsomes.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the furo[3,2-c]pyridine test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add the test compound to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent containing an internal standard (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in-vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
In-Vivo Pharmacokinetic Studies: The Whole Picture
In-vivo studies in animal models, typically rodents, are essential for determining the complete pharmacokinetic profile of a furo[3,2-c]pyridine derivative.
This protocol outlines a typical study design for assessing the oral bioavailability of a furo[3,2-c]pyridine derivative in rats.
-
Animal Acclimatization and Dosing:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
Administer the furo[3,2-c]pyridine derivative formulated in a suitable vehicle at a specific dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the furo[3,2-c]pyridine derivative in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) for both the IV and PO groups.
-
Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Table 2: Illustrative Pharmacokinetic Data for a Hypothetical Furo[3,2-c]pyridine Derivative
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for a specific furo[3,2-c]pyridine derivative.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng*h/mL) | 2500 | 5000 |
| t1/2 (h) | 3.5 | 4.0 |
| CL (mL/min/kg) | 6.7 | - |
| Vd (L/kg) | 1.8 | - |
| Oral Bioavailability (%F) | - | 40% |
Bioanalytical Methodologies: The Cornerstone of Accurate PK Data
The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like furo[3,2-c]pyridine derivatives in biological matrices due to its high sensitivity, selectivity, and speed.
A robust LC-MS/MS method should be developed and validated according to regulatory guidelines, ensuring accuracy, precision, linearity, and stability.
Caption: Key stages in the development and validation of a bioanalytical LC-MS/MS method.
Future Directions and Conclusion
The furo[3,2-c]pyridine scaffold holds considerable promise for the development of novel therapeutics.[1] A comprehensive understanding of the bioavailability and pharmacokinetic properties of its derivatives is paramount for translating this promise into clinical reality. While direct and extensive public data on the ADME profiles of furo[3,2-c]pyridine derivatives remains limited, the principles and methodologies outlined in this guide provide a robust framework for their evaluation.
Future research in this area should focus on:
-
Systematic SAR and QSPR studies: To establish clear relationships between the structure of furo[3,2-c]pyridine derivatives and their ADME properties.
-
Metabolite Identification: To understand the metabolic pathways and identify potential active or toxic metabolites.
-
Interspecies Scaling: To predict human pharmacokinetics from preclinical data.
By integrating a thorough pharmacokinetic assessment early in the drug discovery process, researchers can de-risk their programs, optimize their lead candidates, and ultimately increase the probability of success in developing safe and effective medicines based on the versatile furo[3,2-c]pyridine scaffold.
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Tothfalusi, L., & Endrenyi, L. CMAX/AUC is a clearer measure than CMAX for absorbtion rates in investigation of bioequivalence. Int. J. Clin. Pharmacol. Ther. Toxicol.1991 , 29 (10), 394–399.[19]
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Methodological & Application
Application Note & Protocol: A Proposed Synthesis of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-c]pyridine scaffold is a heterocyclic motif of growing interest in medicinal chemistry, recognized for its diverse pharmacological potential.[1] This document outlines a detailed, proposed synthetic protocol for a novel derivative, 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine. The described synthetic strategy is a rational, two-stage process, commencing with the preparation of a key 4-chlorofuro[3,2-c]pyridine intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the 1,4-diazepane moiety. This protocol is designed to be a robust and reproducible guide for chemists, providing in-depth procedural details, explanations for experimental choices, and methods for purification and characterization.
Introduction and Rationale
The fusion of furan and pyridine rings creates the furo[3,2-c]pyridine core, a structure that has shown promise in the development of therapeutic agents, including kinase inhibitors for oncogenic signaling pathways.[1] The unique electronic and structural properties of this scaffold make it a valuable starting point for generating novel molecular entities.[2] Concurrently, the 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into centrally active agents and other biologically active molecules.[3][4]
The combination of these two pharmacophores in this compound presents an intriguing target for discovery chemistry. This document provides a comprehensive, albeit proposed, synthetic route to this novel compound, leveraging well-established and reliable synthetic transformations.
Overall Synthetic Strategy
The proposed synthesis is a two-step sequence, beginning with the synthesis of a halogenated furo[3,2-c]pyridine intermediate, which then undergoes a cross-coupling reaction to introduce the diazepane ring.
Caption: Proposed Synthetic Workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine
The initial step involves the construction of the furo[3,2-c]pyridine core, followed by chlorination at the 4-position. A common route to furo[3,2-c]pyridones is through the cyclization of appropriate precursors, which can then be converted to the chloro-derivative.[5]
Protocol 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add furo[3,2-c]pyridin-4(5H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-chlorofuro[3,2-c]pyridine by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount Used |
| Furo[3,2-c]pyridin-4(5H)-one | 135.12 g/mol | 1.0 | 5.0 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 10.0 | 56.7 g |
| Dichloromethane (DCM) | - | - | 150 mL |
| Sodium Bicarbonate (Sat. Sol.) | - | - | As needed |
| Sodium Sulfate (Anhydrous) | - | - | As needed |
Stage 2: Buchwald-Hartwig Amination and Deprotection
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] To prevent dialkylation of the diazepane, a monoprotected version, such as tert-butyl 1,4-diazepane-1-carboxylate, is used.
Protocol 2: Synthesis of tert-Butyl 4-(furo[3,2-c]pyridin-4-yl)-1,4-diazepane-1-carboxylate
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-chlorofuro[3,2-c]pyridine (1.0 eq), tert-butyl 1,4-diazepane-1-carboxylate (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system.
-
Catalyst System: Use a pre-catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand like Xantphos (0.04 eq).[8]
-
Solvent and Degassing: Add anhydrous toluene as the solvent. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molecular Weight | Moles (eq) |
| 4-Chlorofuro[3,2-c]pyridine | 153.57 g/mol | 1.0 |
| tert-Butyl 1,4-diazepane-1-carboxylate | 200.28 g/mol | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 g/mol | 2.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 0.02 |
| Xantphos | 578.68 g/mol | 0.04 |
| Toluene (Anhydrous) | - | - |
Protocol 3: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the purified protected product from Protocol 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in 1,4-dioxane.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization and Extraction: Dissolve the residue in water and basify with a solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH of >10. Extract the product with an appropriate organic solvent like ethyl acetate or DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product. Further purification can be achieved by recrystallization or chromatography if necessary.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the furo[3,2-c]pyridine core and the diazepane ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound.
-
Elemental Analysis: This will provide the percentage composition of elements (C, H, N) in the compound, further confirming its empirical formula.
-
Melting Point (m.p.): The melting point should be determined to assess the purity of the synthesized compound.
Conclusion
This application note details a proposed, robust synthetic route for the novel compound this compound. The described protocols utilize well-established synthetic methodologies, including a key Buchwald-Hartwig amination, to provide a reliable pathway for accessing this promising molecule for further investigation in drug discovery and development programs.
References
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- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH.
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- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration.
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- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar.
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- Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - MDPI.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI.
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Application Note & Protocols: Cellular Characterization of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Introduction: A Rational Approach to a Novel Compound
The study of small molecules for therapeutic potential requires a systematic and hypothesis-driven approach. The compound 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine is a novel chemical entity built upon two noteworthy scaffolds. The furo[3,2-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives reported as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2][3] Specifically, this scaffold has been implicated in the inhibition of oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] The addition of a 1,4-diazepan moiety, a structure related to the pharmacologically significant benzodiazepine class, suggests potential modulation of physicochemical properties and target engagement.[4][5]
Given the absence of published biological data for this specific molecule, this guide is structured as a foundational roadmap for its initial characterization. We will operate under the scientifically-grounded hypothesis that This compound is a putative kinase inhibitor. The following protocols are designed to first establish its bioactivity in a cellular context and then to systematically investigate its mechanism of action.
Section 1: Compound Handling and Stock Solution Preparation
Proper handling and solubilization are paramount for reproducible results. The protocols herein assume the compound is supplied as a solid.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this novel compound may not be available, its constituent parts—a pyridine heterocycle and a diazepine derivative—warrant careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[6]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood or a well-ventilated area to avoid inhalation of powder or fumes.[6][7]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of according to your institution's chemical waste guidelines.[8][9]
Reconstitution Protocol
Many heterocyclic kinase inhibitors exhibit poor aqueous solubility.[10] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
Protocol Steps:
-
Centrifuge the vial of the compound briefly to ensure all solid material is at the bottom.
-
Aseptically add the required volume of sterile, anhydrous DMSO to create a 10 mM primary stock solution . (See Table 1 for calculations).
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Dispense the 10 mM stock into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Table 1: Preparation of a 10 mM Primary Stock Solution (Molecular Weight of C₁₂H₁₅N₃O = 217.27 g/mol )
| Amount of Compound | Volume of DMSO to Add | Final Concentration |
| 1 mg | 460.2 µL | 10 mM |
| 5 mg | 2.301 mL | 10 mM |
| 10 mg | 4.602 mL | 10 mM |
Causality Note: Creating a high-concentration stock in 100% DMSO is critical. When preparing working solutions for cell treatment, the final concentration of DMSO in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[1] A 10 mM stock allows for a minimum 1:200 dilution for a 50 µM working solution, keeping the final DMSO concentration at 0.5%.
Section 2: Foundational Assay: Determining Cellular Potency
The first step in characterizing any new compound is to determine its effect on cell viability and establish a dose-response relationship. This provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter that dictates the concentrations used in all subsequent mechanistic assays.
Protocol: Cell Viability (MTT Assay)
This protocol uses the MTT reagent, which is converted by metabolically active cells into a purple formazan product, allowing for colorimetric quantification of cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in complete medium from your 10 mM stock. For example, create concentrations from 200 µM down to ~0.1 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final DMSO concentration as the highest compound dose, and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Section 3: Mechanistic Assay: Probing Kinase Inhibition
With an IC₅₀ value established, the next logical step is to test the hypothesis that the compound inhibits kinase signaling. Western blotting is a robust method to directly measure changes in the phosphorylation of key downstream proteins in a signaling cascade.[1] Based on the known activity of the furo[3,2-c]pyridine scaffold, the PI3K/Akt pathway is a primary candidate for investigation.[1]
Protocol: Western Blot for Phospho-Akt (p-Akt)
Rationale: A reduction in the ratio of phosphorylated Akt (p-Akt) to total Akt (t-Akt) upon compound treatment is a direct indicator of PI3K pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture & Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Causality Note: Serum-starve the cells (e.g., medium with 0.5% FBS) for 12-16 hours. This crucial step reduces basal kinase activity, creating a low-noise background to observe specific, stimulus-induced signaling.
-
Pre-treat cells for 2 hours with the test compound at concentrations relevant to the IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀). Include a vehicle (DMSO) control. A known PI3K inhibitor (e.g., Wortmannin) should be used as a positive control.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes to robustly activate the PI3K pathway.
-
-
Protein Extraction:
-
Immediately place plates on ice, aspirate medium, and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Quantification & Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE & Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Akt (Ser473) .
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST, then apply an ECL substrate and image using a chemiluminescence detector.
-
-
Stripping & Re-probing (Self-Validation):
-
To ensure observed changes are not due to loading errors, the same membrane must be probed for loading controls.
-
Strip the membrane using a mild stripping buffer.
-
Re-block and re-probe the membrane with a primary antibody for Total Akt .
-
Finally, re-probe for a housekeeping protein like GAPDH or β-Actin .
-
Data Interpretation:
-
Expected Outcome: A dose-dependent decrease in the p-Akt signal relative to the t-Akt signal in compound-treated cells compared to the stimulated vehicle control.
-
Trustworthiness: The inclusion of total Akt and GAPDH controls validates that the effect is on phosphorylation, not on total protein expression or sample loading. The positive control confirms the assay is working correctly.
Section 4: Downstream Functional Assays
If the compound inhibits a key pro-proliferative pathway like PI3K/Akt, this should manifest in functional cellular outcomes such as cell cycle arrest or apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
Rationale: Inhibition of CDK or PI3K/Akt signaling often leads to an arrest in the G1 phase of the cell cycle, preventing cells from progressing to the S phase (DNA synthesis).[11]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the compound (e.g., at its IC₅₀ concentration) for 24-48 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Trypsinize adherent cells, combine with the supernatant, and centrifuge to pellet.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend in 500 µL of cold PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. This fixes the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A .
-
Analysis: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. The data will show distinct peaks for cells in G0/G1, S, and G2/M phases.
-
Interpretation: Compare the percentage of cells in each phase between treated and control samples. A significant increase in the G1 peak with a corresponding decrease in the S and G2/M peaks indicates a G1 cell cycle arrest.
Section 5: Summary and Future Directions
This application note provides a hypothesis-driven framework for the initial characterization of This compound .
Table 2: Summary of Experimental Plan and Expected Outcomes
| Assay | Purpose | Key Parameter(s) | Expected Outcome for an Active Kinase Inhibitor |
| MTT Assay | Determine cytotoxic/cytostatic potency | IC₅₀ | A clear dose-dependent decrease in cell viability. |
| Western Blot | Validate inhibition of a specific pathway | Ratio of p-Akt / Total Akt | Dose-dependent decrease in p-Akt levels upon stimulation. |
| Cell Cycle Analysis | Assess effect on cell proliferation | % of cells in G1/S/G2M | Accumulation of cells in the G0/G1 phase. |
If the initial hypothesis is confirmed, further studies could include:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to determine its selectivity.[12]
-
Apoptosis Assays: Use Annexin V/PI staining to quantify apoptosis if significant cell death is observed.
-
3D Cell Culture Models: Evaluate efficacy in more physiologically relevant models like spheroids or organoids.
By following these self-validating protocols, researchers can generate a robust preliminary dataset to elucidate the biological activity and therapeutic potential of this novel compound.
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. (2025). BenchChem.
- Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors. (2025). BenchChem.
-
Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (2021). European Journal of Medicinal Chemistry. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). ResearchGate. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. [Link]
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. [Link]
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Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]
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1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. [Link]
-
Safety Data Sheet: pyridine. (2022). Chemos GmbH&Co.KG. [Link]
-
ICSC 0323 - PYRIDINE. (n.d.). INCHEM. [Link]
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Cancer Cell Lines Culture Protocol. (n.d.). Alpha Lifetech. [Link]
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Targeting cancer with small molecule kinase inhibitors. (2010). Nature Reviews Cancer. [Link]
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Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (2014). Biotechnology and Bioengineering. [Link]
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Application Notes and Protocols: Screening of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine for Kinase Inhibitor Activity
Introduction: The Therapeutic Potential of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine heterocyclic motif has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and metabolism.[3][4] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them prime targets for drug discovery.[5][6] The unique structural characteristics of the furo[3,2-c]pyridine core allow for diverse chemical substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[7][8]
This application note focuses on 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine , a derivative that incorporates a 1,4-diazepine moiety. The 1,4-diazepine ring system is also a well-established pharmacophore with a broad range of biological activities.[9] The fusion of these two pharmacologically relevant scaffolds presents a compelling strategy for the discovery of novel and potent kinase inhibitors.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen this compound and its analogs for kinase inhibitory activity. We will detail both biochemical and cell-based screening methodologies, explaining the rationale behind experimental choices and providing robust, step-by-step protocols.
Part 1: Biochemical Kinase Inhibition Assays
Biochemical assays are the cornerstone of initial kinase inhibitor screening. They provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase in a controlled, in vitro environment.[4][10] These assays are highly amenable to high-throughput screening (HTS) and are essential for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀).
Principle of Biochemical Kinase Assays
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a substrate (a peptide, protein, or lipid).[3][4] The inhibitory effect of a compound is quantified by measuring the reduction in substrate phosphorylation or the depletion of ATP. Several detection technologies can be employed, each with its own advantages.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of adenosine diphosphate (ADP) produced in the kinase reaction.[3] The ADP is converted back to ATP, which then drives a luciferase-mediated reaction that produces light. The luminescent signal is directly proportional to kinase activity, offering high sensitivity and a broad dynamic range.[11][12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are a powerful tool for studying molecular interactions.[13] In the context of kinase assays, a donor fluorophore (often a lanthanide) and an acceptor fluorophore are brought into proximity when a substrate is phosphorylated, leading to an energy transfer and a specific fluorescent signal.[14][15] This technology minimizes background fluorescence, resulting in high signal-to-noise ratios.[15]
-
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17] In a competitive binding assay format, a fluorescent tracer binds to the kinase. An unlabeled inhibitor, such as our compound of interest, will displace the tracer, leading to a decrease in fluorescence polarization.[16][18]
Experimental Workflow: Biochemical Screening Cascade
A logical and efficient workflow is critical for identifying and characterizing promising kinase inhibitors. The following diagram illustrates a typical biochemical screening cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 breast cancer cells for PI3K/Akt pathway analysis).
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: phospho-specific antibody for the substrate (e.g., anti-phospho-Akt Ser473) and total protein antibody (e.g., anti-Akt).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
If the pathway is stimulated by a growth factor, serum-starve the cells before treatment and then stimulate with the appropriate ligand for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
Quantify the band intensities using densitometry software.
-
Analyze the reduction in the phospho-protein signal relative to the total protein signal to determine the inhibitory effect of the compound.
-
Conclusion
The methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential kinase inhibitor. By employing a strategic combination of biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular efficacy. This systematic approach is essential for advancing promising compounds from initial hits to viable lead candidates in the drug discovery pipeline. The furo[3,2-c]pyridine scaffold continues to be a valuable starting point for the development of next-generation targeted therapies. [1]
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Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]
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Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614. [Link]
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Molecular Devices. Fluorescence Polarization (FP). Molecular Devices. [Link]
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ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays.... ResearchGate. [Link]
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Gijsen, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 131. [Link]
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ResearchGate. A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides. ResearchGate. [Link]
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Attaby, F. A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(21), 7247. [Link]
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Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature chemical biology, 7(4), 215-221. [Link]
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An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.), 598, 309–325. [Link]
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ResearchGate. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]
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Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of visualized experiments : JoVE, (74), e50293. [Link]
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Valčík, A., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie (International ed. in English), 58(4), 1062–1066. [Link]
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BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
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Asif, M. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 14(4), 512–534. [Link]
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Khan, I., et al. (2018). Discovery of novel 4-aryl-thienod[19][20]iazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & medicinal chemistry, 26(9), 2344–2353. [Link]
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Zhang, Y., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B, 14(10), 4235-4250. [Link]
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de Witte, W., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal research reviews, 41(2), 793–839. [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. [Link]
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Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Lakkoju, B., et al. (2023). Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives. Research Journal of Chemistry and Environment, 27(9), 1-22. [Link]
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Safavi, M., et al. (2018). Synthesis and biological evaluation of benzo[b]furo[3,4-e]d[19][20]iazepin-1-one derivatives as anti-cancer agents. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 26(1), 35–45. [Link]
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Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(23), 7306. [Link]
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Preclinical Efficacy Evaluation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine as a Novel EGFR Inhibitor in Non-Small Cell Lung Cancer
< APPLICATION NOTE & PROTOCOLS
Introduction
The furo[3,2-c]pyridine scaffold is a versatile heterocyclic structure recognized for its potential in developing novel therapeutic agents, particularly in oncology.[1][2] This document outlines a comprehensive experimental framework for the preclinical evaluation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine (hereafter designated Compound-X ), a novel small molecule inhibitor.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades including the PI3K/Akt and Ras/Raf/MAPK pathways.[3] These pathways are crucial for regulating normal cell proliferation and survival.[4] However, in a significant subset of non-small cell lung cancer (NSCLC) cases, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis and making it a prime therapeutic target.[5][6][7] Compound-X has been designed to target this dysregulated EGFR signaling.
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a detailed, step-by-step guide to rigorously assess the efficacy of Compound-X, from initial target engagement to in vivo anti-tumor activity. The protocols described herein are designed to establish a clear, evidence-based foundation for its progression as a potential clinical candidate for EGFR-mutant NSCLC.
Section 1: In Vitro Target Engagement and Potency
1.1. Rationale: The foundational step in characterizing any targeted therapy is to confirm its direct interaction with the intended molecular target and to quantify its potency. This section details protocols to measure the binding affinity of Compound-X to its target kinase (EGFR) in both a purified, cell-free system and within the complex environment of a living cell.
1.2. Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[8]
-
Materials:
-
Recombinant human EGFR (active).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
Adenosine 5'-triphosphate (ATP).
-
Compound-X.
-
Staurosporine (positive control inhibitor).[9]
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
-
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound-X in DMSO, starting at 100 µM. Also, prepare dilutions for the control inhibitor, Staurosporine.
-
Kinase Reaction Setup: In each well of the assay plate, add 2.5 µL of the serially diluted Compound-X or DMSO vehicle control.
-
Enzyme Addition: Add 2.5 µL of recombinant EGFR enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (final concentration typically 10-100 µM ATP, empirically determined). Incubate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced.[10]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of Compound-X concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
1.3. Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA is a powerful biophysical method to verify drug-target interaction in a physiological context by measuring changes in the thermal stability of the target protein upon ligand binding.[11][12]
-
Materials:
-
NCI-H1975 NSCLC cell line (harboring L858R/T790M EGFR mutations).
-
Compound-X.
-
Osimertinib (positive control).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Antibodies: Anti-EGFR (total), secondary HRP-conjugated antibody.
-
Equipment: PCR thermocycler, Western blot apparatus.
-
-
Step-by-Step Protocol:
-
Cell Treatment: Culture NCI-H1975 cells to ~80% confluency. Treat cells with Compound-X (e.g., at 1 µM) or a vehicle control (DMSO) for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Isolate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble EGFR by Western blotting.
-
Western Blotting: Quantify the band intensity for EGFR at each temperature for both treated and untreated samples.
-
-
Data Analysis:
-
Plot the percentage of soluble EGFR remaining (relative to the lowest temperature point) against the temperature for both vehicle and Compound-X treated samples.
-
A positive result is indicated by a rightward shift in the melting curve for the Compound-X treated sample, demonstrating thermal stabilization of EGFR.[14]
-
1.4. Data Presentation: Summary of In Vitro Potency
| Assay Type | Target | Compound | IC₅₀ (nM) |
| Biochemical (ADP-Glo) | EGFR (L858R/T790M) | Compound-X | [Example: 15] |
| Biochemical (ADP-Glo) | EGFR (L858R/T790M) | Osimertinib | [Example: 1] |
| Cellular (CETSA Shift) | EGFR (in NCI-H1975) | Compound-X | Stabilization Observed |
Section 2: Cellular Activity and Mechanism of Action
2.1. Rationale: After confirming direct target engagement, the next critical step is to determine if this interaction translates into a functional anti-cancer effect in cellular models and to verify that the observed effect is mediated through the intended signaling pathway.
2.2. Protocol 3: Cell Viability Assay (CellTiter-Glo® 2.0)
This luminescent assay measures ATP levels, which serves as an indicator of metabolically active, viable cells.[10][15] It is a robust method for determining the anti-proliferative effects of a compound.[16]
-
Materials:
-
NSCLC Cell Lines:
-
EGFR-mutant (sensitive): NCI-H1975 (L858R/T790M), PC-9 (exon 19 del).
-
EGFR wild-type (control): A549.
-
-
Compound-X.
-
Complete cell culture medium.
-
CellTiter-Glo® 2.0 Assay Reagent (Promega).
-
White, clear-bottom 96-well plates.
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Compound-X to the wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of Compound-X concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition). A significant difference in GI₅₀ between EGFR-mutant and wild-type lines indicates on-target selectivity.
-
2.3. Workflow: In Vitro Efficacy Cascade
Caption: In vitro testing workflow from target binding to cellular effect.
2.4. Protocol 4: Western Blot Analysis for EGFR Pathway Inhibition
Western blotting is used to detect changes in protein phosphorylation, providing direct evidence of pathway inhibition.[17][18][19] We will assess the phosphorylation status of EGFR and key downstream effectors like Akt and ERK.[20]
-
Materials:
-
NCI-H1975 or PC-9 cells.
-
Compound-X.
-
Lysis Buffer (RIPA with inhibitors).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, transfer membranes (PVDF).
-
Primary Antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-total-p44/42 MAPK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Step-by-Step Protocol:
-
Cell Treatment: Seed NCI-H1975 cells and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours.
-
Compound Incubation: Treat cells with increasing concentrations of Compound-X (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lysis and Quantification: Wash cells with cold PBS and lyse. Determine protein concentration of the lysates.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins and the loading control.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target. A dose-dependent decrease in the phospho/total ratio indicates effective pathway inhibition.
-
2.5. Diagram: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by Compound-X.
Section 3: In Vivo Efficacy Studies
3.1. Rationale: The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in a living organism.[21] A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model provides a platform to assess efficacy, tolerability, and pharmacodynamic (PD) effects in a complex biological system.[22][23]
3.2. Experimental Design: NSCLC Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NCR Nude or NOD/SCID), female, 6-8 weeks old.[22]
-
Tumor Model: Subcutaneous implantation of NCI-H1975 cells (CDX model).[24]
-
Study Groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80, oral gavage, daily).
-
Compound-X, Dose 1 (e.g., 10 mg/kg, oral gavage, daily).
-
Compound-X, Dose 2 (e.g., 30 mg/kg, oral gavage, daily).
-
Positive Control (e.g., Osimertinib, 5 mg/kg, oral gavage, daily).
-
-
Primary Endpoints: Tumor volume, body weight.
-
Secondary Endpoint: Pharmacodynamic analysis of tumor tissue.[25]
3.3. Protocol 5: Xenograft Study Execution
-
Step-by-Step Protocol:
-
Cell Implantation: Inject 5 x 10⁶ NCI-H1975 cells in 100 µL of Matrigel/PBS mixture subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume twice weekly using digital calipers. Volume (mm³) = (Length x Width²)/2.[26]
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into the treatment groups.
-
Dosing: Begin daily dosing as per the group assignments. Monitor body weight daily as a measure of general toxicity.
-
Tumor Measurement: Continue measuring tumor volume twice weekly throughout the study.
-
Study Termination: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if body weight loss exceeds 20%. The study duration is typically 21-28 days.
-
Tissue Collection (PD Cohort): For pharmacodynamic analysis, a satellite group of mice can be treated for 3-5 days. Tumors are collected 2-4 hours after the final dose, flash-frozen, or fixed for analysis (e.g., Western blot or IHC for p-EGFR).[27]
-
3.4. Flowchart: In Vivo Study Timeline
Caption: Timeline for a typical xenograft efficacy study.
3.5. Data Analysis & Expected Outcomes
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
TGI (%) = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle control group.
-
-
Tolerability: Assessed by plotting mean body weight change over time for each group.
-
Pharmacodynamics: Western blot or IHC analysis of tumor lysates from the PD cohort should demonstrate a dose-dependent reduction in p-EGFR, confirming target engagement in vivo.[28]
3.6. Data Presentation: Key In Vivo Study Parameters
| Group | Agent | Dose (mg/kg) | Schedule | Mean TGI (%) | Mean Body Weight Change (%) |
| 1 | Vehicle | - | QD | 0 | [Example: +2] |
| 2 | Compound-X | 10 | QD | [Example: 45] | [Example: -1] |
| 3 | Compound-X | 30 | QD | [Example: 85] | [Example: -4] |
| 4 | Osimertinib | 5 | QD | [Example: 95] | [Example: -2] |
Section 4: Conclusion
This document provides a structured, multi-faceted approach to evaluate the preclinical efficacy of this compound (Compound-X). The successful execution of these protocols will establish a robust data package detailing the compound's potency, mechanism of action, and in vivo anti-tumor activity. Positive outcomes from this experimental cascade—specifically, potent and selective inhibition of EGFR signaling, leading to significant and well-tolerated tumor growth inhibition in xenograft models—would provide a strong rationale for advancing Compound-X into formal IND-enabling studies, including comprehensive ADME/Tox profiling, as a promising therapeutic candidate for NSCLC.[21][29]
References
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2010). Methods in Molecular Biology. Retrieved January 21, 2026, from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. Retrieved January 21, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 21, 2026, from [Link]
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Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (2021). Cancer Biology & Medicine. Retrieved January 21, 2026, from [Link]
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Application Note & Protocol: Solubilization of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine for In Vivo Preclinical Research
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic development of a suitable vehicle for the in vivo administration of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. The inherent challenge with many novel chemical entities, including this compound, is often poor aqueous solubility, which can impede preclinical assessment by causing low and erratic bioavailability.[1][2] This guide emphasizes a structured, property-driven approach, beginning with a pre-formulation assessment and progressing through a tiered vehicle screening strategy to achieve a safe, stable, and effective formulation for animal studies.
Part 1: Pre-Formulation Assessment - Understanding the Molecule
A successful formulation strategy begins with a thorough understanding of the compound's physicochemical properties.[3] For this compound, the following characteristics are key to our approach.
Physicochemical Properties:
-
Predicted pKa: 10.29 ± 0.20[6]
The most critical parameter here is the predicted pKa of ~10.29. This high pKa value strongly indicates that this compound is a weak base. The diazepane and pyridine moieties contain nitrogen atoms that can be protonated. This property is the cornerstone of our primary solubilization strategy.
The Causality of pH-Dependent Solubility For a weakly basic compound, solubility in aqueous media is highly dependent on pH.[][8] At a pH below the pKa, the basic nitrogen atoms will accept protons, forming a positively charged, ionized salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous vehicles than the neutral, un-ionized form.[1] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral state. This relationship is the key to unlocking its potential for in vivo studies.
Caption: pH-dependent ionization of a weakly basic compound.
Part 2: A Systematic Approach to Formulation Development
We recommend a tiered workflow for vehicle screening. This approach is efficient, conserves the test article, and logically progresses from simple to more complex formulations.
Caption: Tiered workflow for formulation development.
Table 1: Common Excipients for In Vivo Formulations
| Excipient Category | Example(s) | Function | Typical Concentration (Parenteral) | Reference(s) |
| Vehicle | Sterile Water for Injection, Saline (0.9% NaCl), PBS | Primary solvent, ensures tonicity | 90-100% | [3][9] |
| pH Modifier / Buffer | Hydrochloric Acid, Citric Acid, Sodium Hydroxide | Adjust pH to enhance solubility of ionizable drugs | q.s. to target pH | [][10] |
| Co-solvent | Polyethylene Glycol (PEG) 300/400, Propylene Glycol | Increase solvent capacity for lipophilic compounds | ≤ 40% | [11][12][13] |
| Organic Solvent | Dimethyl Sulfoxide (DMSO), Ethanol | Strong solvent for initial stock, use minimally | < 10% (often < 1%) | [12][14] |
| Surfactant | Polysorbate 80 (Tween® 80), Polysorbate 20 | Improve wetting and prevent precipitation | 1-10% | [15][16] |
| Complexation Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance solubility | 10-40% | [12][14][17] |
| Suspending Agent (Oral) | Carboxymethylcellulose (CMC), Methylcellulose | Increase viscosity to create a uniform suspension | 0.5-2% | [3][12] |
Part 3: Detailed Experimental Protocols
Safety First: Always handle the test compound in accordance with its Safety Data Sheet (SDS). Perform all procedures in a fume hood or a suitably ventilated area. All animal experiments must be approved by your institution's Animal Care and Use Committee.[12]
Protocol 1: Systematic Solubility Screening
Objective: To identify a suitable vehicle that dissolves this compound at the desired concentration for dosing.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and sonicator
-
Warming plate or water bath
-
pH meter
-
Screening vehicles (see Table 1)
Methodology:
-
Initial Assessment in Aqueous Media:
-
Weigh 1-2 mg of the compound into separate tubes.
-
Add a measured volume (e.g., 200 µL) of sterile saline (0.9% NaCl).
-
Vortex vigorously for 2 minutes. Observe for dissolution.
-
If not dissolved, proceed to pH modification.
-
-
Tier 1: pH Modification:
-
To the suspension from the previous step, add 0.1 M HCl dropwise while vortexing. Monitor the pH.
-
Observe if the compound dissolves as the pH drops (e.g., to pH 4-5).
-
If dissolution occurs, note the pH. This indicates a successful pH-based solubilization.[] Prepare a fresh batch at this target pH to confirm solubility at the desired final concentration.
-
-
Tier 2: Co-Solvent System Screening:
-
If pH adjustment alone is insufficient, test co-solvent systems. A common starting point is a ternary system (solvent/co-solvent/aqueous).[2]
-
Prepare small volumes (e.g., 1 mL) of potential vehicles:
-
Vehicle A: 10% DMSO / 40% PEG 300 / 50% Saline
-
Vehicle B: 10% Ethanol / 30% Propylene Glycol / 60% Water for Injection
-
-
Calculate and add the required amount of the compound to achieve the target concentration.
-
Vortex, warm (37-40°C), and sonicate as needed to facilitate dissolution.[18]
-
-
Selection Criteria:
-
The chosen vehicle must completely dissolve the compound.
-
The solution must remain clear and free of precipitation upon standing at room temperature for a duration sufficient for dose preparation and administration.
-
The concentration of organic solvents like DMSO should be minimized to avoid toxicity.[12]
-
Protocol 2: Preparation of a Formulation for Injection (IV/IP)
Objective: To prepare a sterile, ready-to-inject formulation, assuming a vehicle of 20% PEG 300 in pH 4.0 citrate-buffered saline was identified as optimal.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO, if needed for initial wetting)
-
Polyethylene Glycol 300 (PEG 300)
-
Sterile, 0.9% Sodium Chloride (Saline) adjusted to pH 4.0 with citric acid/citrate buffer
-
Sterile, single-use syringe filter (0.22 µm)
-
Sterile vials
Methodology:
-
Calculate Volumes: Determine the total volume of formulation required based on the number of animals, dose volume, and desired concentration (e.g., 5 mg/kg at 10 mL/kg dosing volume requires a 0.5 mg/mL solution).
-
Initial Dissolution:
-
Accurately weigh the required amount of the compound.
-
Optional but recommended: If the compound is difficult to wet, first dissolve it in a minimal volume of DMSO (e.g., 5-10% of the final volume). Vortex until a clear stock solution is formed.[2]
-
-
Addition of Co-solvent and Vehicle:
-
To the initial solution, add the calculated volume of PEG 300. Vortex until homogeneous.
-
Slowly add the pH 4.0 buffered saline to the organic mixture while continuously vortexing. Adding the aqueous component last and slowly is critical to prevent the drug from precipitating out of solution.[2]
-
-
Final Quality Control:
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Check the final pH to confirm it is within the desired range.
-
Sterilize the formulation by passing it through a 0.22 µm syringe filter into a sterile vial.[19] This is mandatory for all parenteral (IV, IP, SC) routes.
-
References
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Application Note: Advanced Purification Strategies for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Abstract
This technical guide provides a comprehensive overview of robust purification methodologies for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. The unique molecular architecture, combining a planar, aromatic furo[3,2-c]pyridine scaffold with a flexible, basic 1,4-diazepan moiety, necessitates a multi-faceted purification strategy. This document details field-proven protocols for liquid-liquid extraction, column chromatography, and crystallization, grounded in the physicochemical properties of the molecule. We delve into the causality behind experimental choices, offering researchers and drug development professionals the technical insights required to achieve high purity and ensure the integrity of their target compound for downstream applications.
Introduction: Understanding the Purification Challenge
The furo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] When functionalized with a 1,4-diazepan group, the resulting molecule, this compound, presents a unique set of purification challenges. The key to successful purification lies in understanding and exploiting the distinct properties of its two core components:
-
The Furo[3,2-c]pyridine System: A rigid, aromatic, and relatively non-polar core.[2]
-
The 1,4-Diazepan Substituent: A saturated, non-planar ring containing two secondary amine functionalities. These nitrogen atoms impart significant basicity and polarity to the molecule, making it susceptible to protonation.[3]
Achieving high purity (>98%) is paramount, as residual impurities from the synthesis, such as unreacted starting materials, reagents, or side-products, can confound biological screening results and compromise drug development efforts. This guide outlines a logical workflow, from initial work-up to final polishing, designed to systematically remove these contaminants.
Foundational Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. While experimental data for this specific compound is not widely published, we can infer its behavior based on its constituent parts.
| Property | Predicted Characteristic | Implication for Purification |
| Basicity (pKa) | Moderately Basic | The diazepane nitrogens are readily protonated. This is the cornerstone of acid-base liquid-liquid extraction (LLE) for separating it from neutral or acidic impurities.[3] |
| Polarity | High | The presence of two amine nitrogens and a furan oxygen makes the molecule quite polar, influencing its solubility and chromatographic behavior. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, MeOH, DMSO). Potentially soluble in acidic aqueous solutions as a salt. | Guides the choice of solvents for extraction, chromatography, and crystallization. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor (N, O atoms) and potentially a donor if protonated. | Influences solubility and is a key factor in forming a stable crystal lattice.[4] |
| Stability | The furo[3,2-c]pyridine core is generally stable, but the diazepane moiety may be susceptible to strong oxidizing agents. | Purification should be conducted under mild conditions. Avoid strongly acidic conditions for prolonged periods during chromatography on silica gel. |
Integrated Purification Workflow
A multi-step approach is typically required to achieve high purity. The choice of which techniques to employ depends on the scale of the purification and the nature of the impurities present in the crude material.
Sources
Application Notes and Protocols for the Preclinical Evaluation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] This structural motif is particularly prominent in the development of novel kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The unique structure of the furo[3,2-c]pyridine scaffold allows for versatile chemical modifications to enhance potency and selectivity against various oncogenic kinases.[2][3]
This document provides a comprehensive guide for the preclinical evaluation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine , a novel derivative of this promising scaffold. While specific data for this compound is not extensively published, this guide is built upon established methodologies for evaluating similar furo[3,2-c]pyridine-based kinase inhibitors. It is intended to provide a robust framework for investigating its anticancer potential in animal models.
Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling
Based on the known activities of related furo[3,2-c]pyridine compounds, it is hypothesized that this compound functions as a small molecule kinase inhibitor. The furo[3,2-c]pyridine core likely serves as the pharmacophore that interacts with the ATP-binding pocket of target kinases. The 1,4-diazepan-1-yl substituent may enhance solubility, cell permeability, and potentially contribute to target specificity and potency.
Potential oncogenic signaling pathways that may be targeted by this compound include:
-
PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2]
-
JAK/STAT Pathway: Critical for cytokine signaling, this pathway is implicated in various cancers and inflammatory diseases.[2]
-
Other Kinase Families: Furo[3,2-c]pyridine derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Cdc-like Kinases (CLKs), which are involved in cell cycle regulation and pre-mRNA splicing, respectively.[4][5]
The following diagram illustrates the potential points of intervention for a furo[3,2-c]pyridine-based kinase inhibitor within key oncogenic signaling pathways.
Caption: Putative mechanism of action of this compound.
PART 1: In Vitro Characterization
Prior to in vivo studies, a thorough in vitro characterization of this compound is essential to determine its cytotoxic activity and to confirm its hypothesized mechanism of action.
In Vitro Cytotoxicity Assessment
The initial step is to assess the cytotoxic effects of the compound against a panel of human cancer cell lines.
Table 1: Representative Panel of Human Cancer Cell Lines for In Vitro Cytotoxicity Screening
| Cancer Type | Cell Line | Key Features |
| Breast Cancer | MCF-7 | Estrogen Receptor (ER)+ |
| Breast Cancer | MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) |
| Colon Cancer | HCT-116 | KRAS mutant |
| Lung Cancer | A549 | Non-small cell lung cancer (NSCLC) |
| Prostate Cancer | PC-3 | Androgen-independent |
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Kinase Inhibition Assays
To validate the hypothesized mechanism of action, perform in vitro kinase inhibition assays against a panel of purified kinases.
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the purified PI3K enzyme and its lipid substrate (e.g., PIP2).
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Use a commercially available kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each kinase.
Western Blot Analysis of Downstream Signaling
Western blotting can be used to confirm that the compound inhibits the targeted signaling pathway within cancer cells.
Protocol: Western Blot Analysis
-
Cell Treatment: Culture cancer cells and treat them with this compound at concentrations around its IC₅₀ value for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated and total proteins in the target pathway (e.g., p-Akt, Akt, p-STAT3, STAT3).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Analyze the changes in protein phosphorylation levels to confirm pathway inhibition.
PART 2: In Vivo Evaluation in Animal Models of Cancer
Following promising in vitro results, the efficacy of this compound should be evaluated in vivo using appropriate animal models.
Formulation and Administration
The formulation of the compound is critical for achieving adequate bioavailability and therapeutic exposure in vivo.
Considerations for Formulation Development:
-
Solubility: Assess the solubility of the compound in various pharmaceutically acceptable vehicles.
-
Stability: Evaluate the chemical stability of the compound in the chosen formulation.
-
Route of Administration: Common routes for small molecule inhibitors include oral (PO), intraperitoneal (IP), and intravenous (IV).[6]
Example Formulation Protocol (for a poorly soluble compound):
-
Vehicle Selection: A common vehicle for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Preparation: Dissolve the required amount of this compound in a small volume of DMSO.
-
Solubilization: Add PEG300 and vortex thoroughly.
-
Emulsification: Add Tween 80 and vortex again.
-
Final Dilution: Bring the solution to the final volume with sterile saline. The final concentration of DMSO should typically be less than 10%.
Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the efficacy of anticancer agents.[7]
Protocol: Subcutaneous Xenograft Model
Caption: Experimental workflow for a subcutaneous xenograft model.
-
Animal Selection: Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).[8]
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells per 100 µL.[9]
-
Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (width)² x length / 2.[9]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound or the vehicle control according to the predetermined dose and schedule.
-
Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and clinical signs of distress. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Termination and Tissue Collection: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors for pharmacodynamic and biomarker analysis (e.g., Western blot, immunohistochemistry).
Syngeneic Models for Immunotherapy Context
If the compound is hypothesized to have immunomodulatory effects, syngeneic models, which utilize mouse tumor cell lines in immunocompetent mice, are more appropriate.[10][11] These models allow for the investigation of the interaction between the therapeutic agent and the host immune system.[12][13]
Table 2: Common Syngeneic Mouse Models
| Mouse Strain | Cancer Cell Line | Cancer Type |
| BALB/c | CT26 | Colon Carcinoma |
| C57BL/6 | B16-F10 | Melanoma |
| C57BL/6 | MC38 | Colon Adenocarcinoma |
| BALB/c | 4T1 | Breast Cancer |
The protocol for establishing syngeneic models is similar to that of xenograft models, but with the use of immunocompetent mice and murine cancer cell lines.[13] Endpoints in these studies often include the analysis of the tumor microenvironment, such as the infiltration of immune cells (e.g., T cells, macrophages) by flow cytometry or immunohistochemistry.[14]
PART 3: Data Analysis and Interpretation
Tumor Growth Inhibition (TGI):
TGI is calculated using the formula:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in mean tumor volume in the treated group.
-
ΔC is the change in mean tumor volume in the control group.
Statistical Analysis:
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the tumor volumes and other endpoints between the treated and control groups. A p-value of < 0.05 is typically considered statistically significant.
Pharmacodynamic (PD) Analysis:
Correlate the extent of target inhibition in the tumor tissue with the observed anti-tumor efficacy. This helps to establish a dose-response relationship and to validate the mechanism of action in vivo.
Conclusion
The preclinical evaluation of this compound in animal models of cancer requires a systematic and rigorous approach. By leveraging the established knowledge of the furo[3,2-c]pyridine scaffold as a source of kinase inhibitors, researchers can design and execute informative in vitro and in vivo studies. The protocols outlined in this guide provide a solid foundation for investigating the therapeutic potential of this novel compound and for advancing its development as a potential anticancer agent.
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"developing assays for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine activity"
Application Note & Protocols
Topic: A Strategic Guide to Elucidating the Biological Activity of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound represents a novel chemical scaffold, combining structural motifs known to interact with a wide range of biological targets. However, its specific mechanism of action and therapeutic potential remain uncharacterized. This guide, designed for drug discovery and development professionals, provides a comprehensive, multi-phased strategy for systematically identifying the molecular target(s) of this compound and quantifying its biological activity. We present a logical workflow, beginning with broad, high-throughput screening against major drug target classes, followed by rigorous hit confirmation using orthogonal assays, and culminating in detailed mechanism-of-action studies. This application note provides not just procedural steps but the scientific rationale behind them, ensuring a robust and self-validating approach to deorphanizing a novel chemical entity.
Introduction: The Challenge of a Novel Scaffold
The furo[3,2-c]pyridine core is a recognized privileged structure in medicinal chemistry, while the 1,4-diazepane moiety is a key component in numerous biologically active agents, including those targeting G-protein coupled receptors (GPCRs) and various enzymes.[1][2] The combination of these fragments in this compound suggests a high potential for therapeutic activity, yet its biological target is unknown. The primary challenge in early-stage drug discovery is to efficiently and accurately identify the molecular target of such a novel compound, a process often termed "target deconvolution" or "deorphanization."
This document outlines a systematic, three-phase assay cascade designed to address this challenge. This approach maximizes the probability of identifying a specific molecular interaction while minimizing the risk of pursuing artifacts. The workflow is structured to progress from broad, sensitive screening to highly specific, mechanistic characterization, a foundational strategy in modern pharmacology.[3][4]
Phase I: Broad Target Class Screening for Hit Identification
The initial step for a compound with an unknown mechanism is to screen it against large, diverse panels of the most common drug targets. This strategy efficiently narrows the field of potential targets from thousands to a manageable few.[5][6] The two largest and most successfully "drugged" protein families, protein kinases and GPCRs, are the logical starting points.
Workflow for Phase I Screening
Caption: Phase I workflow for broad target screening.
Protocol 1: High-Throughput Screening (HTS) Against a Kinase Panel
Principle: Protein kinases catalyze the transfer of phosphate from ATP to a substrate.[7] Many kinase inhibitors compete with ATP. Therefore, a highly sensitive method for HTS is to measure the amount of ATP remaining in the reaction.[8] Luminescence-based assays, such as ADP-Glo™, are ideal for this purpose due to their high signal-to-background ratio and scalability.[9]
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Using acoustic dispensing technology, transfer nanoliter volumes into 384-well or 1536-well assay plates. Also, prepare wells for positive control (known inhibitor) and negative control (DMSO vehicle).
-
Kinase/Substrate Addition: Add the specific kinase and its corresponding substrate, prepared in kinase buffer, to the wells.
-
Kinase Reaction: Incubate the plates at room temperature for a specified time (e.g., 60 minutes). The kinase will consume ATP during this period.
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Signal Detection: Read the luminescence on a compatible plate reader. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.
Data Analysis & Validation:
-
Calculate the percent inhibition for the test compound relative to controls.
-
A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% at 10 µM).
-
The quality of the screen is assessed by calculating the Z'-factor from the control wells. A Z' > 0.5 is considered excellent and indicates a robust assay.[10]
Protocol 2: High-Throughput Screening (HTS) Against a GPCR Panel
Principle: Ligand binding to a GPCR often triggers the recruitment of β-arrestin, a key event in signal transduction and receptor internalization.[11] This protein-protein interaction can be detected using enzyme-fragment complementation (EFC) assays, which are highly amenable to HTS.[12]
Methodology:
-
Cell Plating: Use a cell line stably co-expressing a specific GPCR fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment. Plate these cells in assay plates and incubate overnight.
-
Compound Addition: Add the test compound to the cells. If testing for antagonist activity, add the compound first, incubate, and then add a known agonist at its EC80 concentration.
-
Incubation: Incubate the plates for a sufficient period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Development: Add the chemiluminescent substrate for the complemented enzyme. The interaction of the GPCR and β-arrestin brings the enzyme fragments together, forming an active enzyme that processes the substrate and generates light.
-
Signal Detection: Read the chemiluminescence on a plate reader. An increase in signal indicates β-arrestin recruitment.
Data Analysis & Validation:
-
For agonist screening, calculate the percent activation relative to a known reference agonist.
-
For antagonist screening, calculate the percent inhibition of the agonist-induced signal.
-
"Hits" are identified based on a pre-determined activity threshold.
Phase II: Hit Confirmation and Potency Determination
An initial hit from a primary screen is not a validated result. It is crucial to confirm the activity using an orthogonal assay—one that relies on a different technology or measures a different biological endpoint.[13][14] This step is critical for eliminating false positives that may arise from assay-specific artifacts, such as compound autofluorescence or inhibition of the reporter enzyme.[8]
Workflow for Phase II Hit Confirmation
Caption: Phase II workflow for hit confirmation and potency.
Protocol 3: Orthogonal Kinase Assay (TR-FRET)
Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity. It involves a europium-labeled antibody that detects a phosphorylated substrate (product), bringing it into proximity with a fluorescently labeled peptide. This results in an energy transfer and a specific fluorescent signal, directly proportional to the amount of product formed.[7]
Methodology:
-
Reaction Setup: In an assay plate, combine the test compound (in a 10-point serial dilution), the target kinase, the substrate peptide, and ATP.
-
Kinase Reaction: Incubate at room temperature for 60-120 minutes.
-
Detection: Add a "stop/detection" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescent acceptor).
-
Incubation: Incubate for 60 minutes to allow for antibody binding.
-
Signal Detection: Read the plate on a TR-FRET-capable reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
Data Presentation & Analysis:
-
Calculate the TR-FRET ratio and plot it against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
| Compound Concentration (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition |
| 10000 | 98.5 | 99.1 | 98.8 |
| 3333 | 95.2 | 96.8 | 96.0 |
| 1111 | 88.4 | 89.2 | 88.8 |
| 370 | 75.1 | 73.5 | 74.3 |
| 123 | 49.8 | 51.5 | 50.7 |
| 41 | 24.3 | 22.9 | 23.6 |
| 13.7 | 10.1 | 11.5 | 10.8 |
| 4.6 | 2.5 | 3.1 | 2.8 |
| 1.5 | 0.8 | 1.2 | 1.0 |
| 0.5 | -0.5 | 0.2 | -0.1 |
| Calculated IC50: 121 nM |
Protocol 4: Functional Cell-Based GPCR Assay (cAMP Measurement)
Principle: If the target GPCR is known to couple to Gs or Gi signaling pathways, its activation or inhibition will modulate intracellular levels of cyclic AMP (cAMP).[15] This can be measured using competitive immunoassays, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.
-
Cell Stimulation: Pre-treat cells with the test compound (for antagonist mode) or vehicle. Then, stimulate with a known agonist (for antagonist mode) or the test compound (for agonist mode). Include a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents: a cAMP-specific antibody labeled with a fluorescent donor (e.g., europium) and a cAMP analog labeled with a fluorescent acceptor. Endogenous cAMP produced by the cells will compete with the labeled cAMP for antibody binding.
-
Signal Detection: After incubation, read the HTRF signal. High cAMP levels lead to low HTRF signal (and vice versa).
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot cAMP concentration against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[16]
Phase III: Mechanism of Action (MoA) Elucidation
With a confirmed target and a reliable measure of potency, the next critical phase is to understand how the compound exerts its effect. MoA studies are essential for guiding medicinal chemistry efforts and predicting in vivo behavior.[17]
Protocol 5: Kinase Inhibition MoA (Enzyme Kinetics)
Principle: Determining whether a kinase inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP is a cornerstone of its characterization.[18] This is achieved by measuring the initial reaction rates at various concentrations of both the inhibitor and ATP. The data can be visualized using a double reciprocal plot (Lineweaver-Burk).[19][20]
Methodology:
-
Matrix Setup: Design a matrix of experiments where both the test compound concentration and the ATP concentration are varied. For example, use five inhibitor concentrations and six ATP concentrations (e.g., from 0.2x Km to 10x Km).
-
Kinetic Assay: Perform a kinase activity assay (e.g., the TR-FRET assay from Protocol 3) for each condition in the matrix, ensuring measurements are taken within the linear phase of the reaction.[18]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each condition.
-
Plot 1/V versus 1/[ATP] (Lineweaver-Burk plot).
-
Analyze the pattern of the lines generated at different inhibitor concentrations.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Visualization of Kinase Inhibition Mechanisms
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Application Notes and Protocols for the Formulation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine for Enhanced Drug Delivery
Abstract
This technical guide provides a comprehensive overview of formulation strategies for the novel therapeutic candidate, 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. This molecule incorporates two "privileged scaffolds" in medicinal chemistry: the furo[3,2-c]pyridine core, known for its potential as a kinase inhibitor and antipsychotic agent, and the 1,4-diazepan moiety, which is a key feature in numerous CNS-active and anticancer compounds.[1][2][3][4][5] Based on the physicochemical properties of its constituent parts, this compound is anticipated to exhibit poor aqueous solubility, a common challenge for heterocyclic drug candidates that can limit bioavailability and therapeutic efficacy. This document outlines detailed protocols for developing advanced drug delivery systems, including polymeric nanoparticles and liposomal formulations, designed to overcome these biopharmaceutical hurdles. Additionally, a conceptual prodrug strategy is discussed. The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring a robust and reproducible approach for researchers in drug development.
Introduction: Rationale for Advanced Formulation
The compound this compound is a promising new chemical entity. The furo[3,2-c]pyridine nucleus has been identified as a pharmacophore with potential antipsychotic activity, showing potent affinity for serotonin receptors.[4] Furthermore, derivatives of this and related scaffolds like furo[3,2-b]pyridine have been investigated as highly selective kinase inhibitors with applications in oncology.[3][6] The 1,4-diazepine ring is a well-established component of drugs targeting the central nervous system (CNS) and has also been explored for its anticancer properties.[1][2][5][7]
However, the successful clinical translation of such molecules is often hampered by poor biopharmaceutical properties. Heterocyclic compounds are frequently characterized by low aqueous solubility, which can lead to dissolution rate-limited absorption and erratic bioavailability.[8] For instance, the well-known 1,4-benzodiazepine, diazepam, is practically insoluble in water.[9] While no specific experimental solubility data for this compound is publicly available, its fused heterocyclic structure suggests that it is likely to be a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Therefore, advanced formulation strategies are not merely beneficial but essential for the development of this compound. This guide will focus on two primary nanotechnology-based approaches:
-
Polymeric Nanoparticle Encapsulation: To enhance solubility, protect the drug from degradation, and potentially facilitate transport across biological barriers like the blood-brain barrier (BBB).
-
Liposomal Formulation: To improve the therapeutic index by altering the drug's pharmacokinetic profile and enabling targeted delivery.
A third, complementary strategy will also be explored:
-
Prodrug Design: To transiently modify the molecule to improve its membrane permeability.
These approaches are designed to be self-validating, with integrated characterization protocols to ensure the quality, stability, and desired performance of the final formulation.
Physicochemical and Biopharmaceutical Considerations
While experimental data for the target compound is not available, we can extrapolate key properties from its structural components to guide formulation design.
| Property | Predicted Characteristic | Rationale & Formulation Implications |
| Aqueous Solubility | Low | The fused aromatic furo[3,2-c]pyridine core is hydrophobic. This necessitates solubility enhancement techniques like nanoparticle or liposome encapsulation. |
| LogP (Lipophilicity) | Moderate to High | The parent furo[3,2-b]pyridine has a calculated logP of 1.44, while diazepam's is 2.82.[9][10] High lipophilicity can lead to poor aqueous solubility but is favorable for membrane permeation. The formulation must balance these factors. |
| pKa (Acid Dissociation Constant) | Weakly Basic | The pyridine nitrogen (pKa ~3-5) and the diazepan nitrogens (pKa ~7-9) will be protonated at physiological pH.[10] This charge can limit passive diffusion across membranes but can be exploited for drug loading into certain delivery systems. |
| Chemical Stability | Potentially susceptible to oxidation and pH-dependent hydrolysis. | Encapsulation within a nanoparticle or liposome core can shield the drug from degradative environments. |
| Primary Therapeutic Target | Likely CNS or Oncology | Given the pharmacology of the parent scaffolds, formulation strategies should consider the need to cross the BBB or target tumor tissues (e.g., via the Enhanced Permeability and Retention effect). |
Formulation Strategy 1: Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery due to its excellent safety profile and tunable degradation kinetics. Encapsulating this compound within PLGA nanoparticles can enhance its solubility and provide sustained release.
Rationale for Method Selection
The oil-in-water (o/w) single emulsion-solvent evaporation method is chosen for its simplicity and effectiveness in encapsulating hydrophobic drugs. The drug, dissolved in an organic solvent with the polymer, is emulsified in an aqueous phase containing a surfactant. The subsequent evaporation of the organic solvent leads to the formation of solid, drug-loaded nanoparticles.
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for PLGA nanoparticle formulation.
Detailed Protocol: PLGA Nanoparticle Formulation
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Dichloromethane (DCM, HPLC grade)
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed, MW 31,000-50,000)
-
Deionized water
Protocol:
-
Organic Phase: Accurately weigh 10 mg of this compound and 100 mg of PLGA. Dissolve both in 2 mL of DCM.
-
Aqueous Phase: Prepare a 2% w/v solution of PVA in 10 mL of deionized water.
-
Emulsification: Place the aqueous phase in a beaker on an ice bath. Add the organic phase to the aqueous phase dropwise while sonicating at 40% amplitude for 2 minutes using a probe sonicator.
-
Solvent Evaporation: Transfer the resulting emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle hardening.
-
Collection: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water by vortexing. Repeat the centrifugation and washing steps two more times to remove residual PVA.
-
Lyophilization: After the final wash, resuspend the pellet in a small volume of water containing a cryoprotectant (e.g., 5% w/v trehalose). Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
Formulation Strategy 2: Liposomal Delivery System
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For our target compound, a formulation using a remote loading method driven by a pH gradient is proposed. This approach is particularly effective for weakly basic drugs with amine groups.
Rationale for Method Selection
The thin-film hydration method is a robust and widely used technique for preparing liposomes. Subsequent extrusion ensures a uniform size distribution. Remote loading (or active loading) is employed to achieve high drug encapsulation efficiency. A low pH buffer is encapsulated inside the liposomes, while the exterior has a physiological pH. The uncharged drug at the higher external pH diffuses across the lipid bilayer and becomes protonated (charged) in the acidic interior, effectively trapping it inside.
Experimental Workflow: Liposome Formulation
Caption: Workflow for liposome formulation via remote loading.
Detailed Protocol: Liposome Formulation
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform/Methanol solvent mixture (2:1 v/v)
-
Citrate buffer (300 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound
Protocol:
-
Lipid Film Preparation: Dissolve DSPC and cholesterol (55:45 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath at 60-65°C under reduced pressure until a thin, uniform lipid film is formed on the inner surface.
-
Hydration: Add the citrate buffer (pH 4.0) to the flask and hydrate the lipid film by rotating the flask at 65°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Sizing by Extrusion: Pass the MLV suspension through a high-pressure extruder fitted with stacked polycarbonate membranes (e.g., 200 nm followed by 100 nm) at 65°C. Repeat this process 10-15 times to produce unilamellar vesicles (LUVs) of a defined size.
-
pH Gradient Creation: Remove the external citrate buffer and replace it with PBS (pH 7.4) using dialysis or a size exclusion chromatography column.
-
Remote Loading: Prepare a solution of this compound in PBS (pH 7.4). Add the drug solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). Incubate at 60°C for 30 minutes with gentle stirring.
-
Purification: Remove any unencapsulated (free) drug from the final liposomal formulation using a size exclusion chromatography column (e.g., Sephadex G-50).
-
Sterilization and Storage: Sterile filter the final product through a 0.22 µm filter and store at 4°C.
Conceptual Strategy 3: Prodrug Approach
A prodrug strategy can be employed to transiently mask the amine functionalities of the 1,4-diazepan ring. This can suppress ionization at physiological pH, thereby enhancing lipophilicity and passive diffusion across membranes.[11]
Rationale and Proposed Chemistry
An amide-based prodrug is a viable option. The secondary amine in the diazepan ring can be acylated with a promoiety that is designed to be cleaved by endogenous enzymes (e.g., amidases) to release the active parent drug.
Caption: Prodrug strategy for improved permeability.
This approach would require significant synthetic chemistry efforts to identify a promoiety with the optimal balance of stability in circulation and efficient cleavage at the target site.
Characterization and Quality Control Protocols
Thorough characterization is critical to ensure the quality, stability, and performance of the formulated drug.
| Parameter | Method | Purpose & Expected Outcome |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle size and size distribution. For nanoparticles and liposomes, a size of 100-200 nm with a PDI < 0.2 is generally desirable for systemic delivery. |
| Surface Charge (Zeta Potential) | Laser Doppler Velocimetry | To assess the surface charge of the particles, which influences their stability in suspension and interaction with biological membranes. A zeta potential of ±30 mV is often indicative of good colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | To visualize the shape and surface morphology of the nanoparticles or liposomes. Particles should appear spherical and non-aggregated. |
| Drug Loading & Encapsulation Efficiency | HPLC-UV | To quantify the amount of drug encapsulated. The formulation is disrupted (e.g., with a suitable solvent), and the drug concentration is measured against a standard curve. Drug Loading (%) = (Mass of drug in particles / Total mass of particles) x 100 Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100 |
| In Vitro Drug Release | Dialysis Method | To study the release kinetics of the drug from the formulation over time in a physiologically relevant buffer (e.g., PBS pH 7.4). A sustained release profile is often desired. |
| Physical Stability | DLS and Zeta Potential Monitoring | To assess the stability of the formulation over time at different storage conditions (e.g., 4°C and 25°C) by monitoring changes in size, PDI, and surface charge. |
Protocol: Drug Loading Quantification by HPLC
-
Sample Preparation: Lyse a known amount of lyophilized nanoparticles or liposomes in a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Centrifugation: Centrifuge the sample at high speed to pellet the polymer/lipid debris.
-
Analysis: Inject the supernatant into an HPLC system equipped with a C18 column.
-
Quantification: Use a mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) and a UV detector set to the λmax of the drug to quantify the concentration against a pre-established calibration curve.
Conclusion
The therapeutic potential of this compound can only be fully realized if its biopharmaceutical challenges, primarily poor aqueous solubility, are addressed. The formulation strategies detailed in this guide—polymeric nanoparticles and liposomes—provide robust and clinically relevant pathways to enhance the delivery of this promising compound. The provided protocols are designed as a starting point for formulation development and must be optimized based on experimental data and the specific therapeutic application. Rigorous characterization at each stage of development is paramount to ensuring a safe, stable, and efficacious drug product.
References
-
Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702-715. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Available at: [Link]
-
Jain, A., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(5), 629-643. Available at: [Link]
-
Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]
-
PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Furo[3,2-c]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. Available at: [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available at: [Link]
-
Temple, D. L., et al. (1983). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 26(11), 1614-1618. Available at: [Link]
-
Zhang, Y., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 352(10), e1900135. Available at: [Link]
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- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Introduction
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing potential in various therapeutic areas.[1] The introduction of a 1,4-diazepane moiety at the C4 position can significantly modulate the physicochemical and pharmacological properties of the core structure, making 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine a compound of interest for drug discovery programs.
However, the synthesis of this and related compounds is often challenging, with researchers frequently encountering issues such as low yields, competing side reactions, and difficult purifications. This technical guide serves as a dedicated support center for researchers and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to streamline the synthesis and improve the overall yield and purity of the final compound.
Synthetic Strategy Overview
The most common and logical approach to synthesizing this compound involves a two-stage process. First, the synthesis of a suitable electrophilic precursor, typically 4-chloro-furo[3,2-c]pyridine. Second, a C-N cross-coupling reaction with 1,4-diazepane. While a direct nucleophilic aromatic substitution (SNAr) is possible, palladium-catalyzed Buchwald-Hartwig amination generally offers higher yields and broader substrate scope, especially with electron-rich heterocycles.[2]
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: C-N Coupling Stage
This section addresses common problems encountered during the Buchwald-Hartwig amination of 4-chlorofuro[3,2-c]pyridine with 1,4-diazepane.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low conversion is a frequent issue in cross-coupling reactions. A systematic check of the reaction components and conditions is the most effective troubleshooting approach.[3]
-
Catalyst Inactivity: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Modern palladacycle precatalysts (e.g., G3 or G4-generation precatalysts) are often more reliable as they form the active LPd(0) catalyst cleanly and efficiently upon exposure to a base.[4][5]
-
Atmospheric Contamination: These reactions are highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[3]
-
Inappropriate Base: The base is critical for deprotonating the amine. For diazepane, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. If your starting material is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require a higher reaction temperature and a more electron-rich ligand to achieve a good reaction rate.[2]
-
Reagent Purity: Water and other impurities in the amine, solvent, or even the base can poison the catalyst. Ensure you are using an anhydrous, high-purity solvent and that the 1,4-diazepane is pure and dry.
Q2: I'm observing a significant amount of a hydrodehalogenation side-product (furo[3,2-c]pyridine instead of the desired product). How can this be minimized?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This typically occurs when the reductive elimination step of the catalytic cycle is slow compared to competing pathways.
-
Ligand Choice: This issue is often linked to the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) can promote the desired C-N reductive elimination over competing pathways. If you are using a less bulky ligand, consider switching to one of these more advanced options.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Try reducing the temperature by 10-20 °C and increasing the reaction time.
-
Base Selection: Some bases, particularly tert-butoxides, can sometimes contribute to this side reaction through β-hydride elimination pathways if impurities are present. Ensure the purity of your base.
Q3: The reaction stalls at intermediate conversion (e.g., 40-60%) and does not proceed to completion, even after extended reaction times. What is the likely cause?
A3: Reaction stalling often points to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. You can try adding a second small portion of the catalyst and ligand midway through the reaction to see if it restarts.
-
Product Inhibition: The product, this compound, contains multiple nitrogen atoms that can coordinate to the palladium center. This coordination can inhibit the catalyst and prevent further turnovers. Using a ligand that binds strongly to the palladium can sometimes mitigate this effect. Alternatively, a higher catalyst loading might be necessary to push the reaction to completion.
Caption: A systematic troubleshooting workflow for low yield in the C-N coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect one of the nitrogen atoms on 1,4-diazepane before the coupling reaction?
A1: While 1,4-diazepane is a symmetrical diamine, double arylation to form a bridged dimer is a potential side reaction. Using a mono-Boc protected 1,4-diazepane is a highly recommended strategy to ensure mono-substitution. The Boc group can be easily removed under acidic conditions after the coupling. This approach adds steps but often improves the overall yield and simplifies purification significantly.
Q2: Can I use a different halide on the furo[3,2-c]pyridine core, such as bromide or iodide?
A2: Yes. In Buchwald-Hartwig amination, the reactivity of the aryl halide generally follows the order I > Br > Cl.[2] Using a 4-bromo or 4-iodofuro[3,2-c]pyridine would likely allow for milder reaction conditions (lower temperature, weaker base) compared to the 4-chloro analogue. However, aryl chlorides are often more stable and less expensive, making them attractive starting materials if the coupling can be optimized.[4]
Q3: What are the best solvents for this reaction?
A3: Aprotic, non-polar to polar solvents are typically used. Toluene, dioxane, and THF are the most common choices.[6] The solvent should be able to dissolve the substrates and maintain a suitable temperature. Dioxane is often a good starting point due to its higher boiling point and ability to dissolve a range of reagents.
Q4: How can I effectively remove the palladium catalyst residue from my final product during purification?
A4: Palladium removal can be challenging. Standard silica gel chromatography is often effective, but if issues persist, several strategies can be employed:
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help precipitate some palladium species.
-
Scavenger Resins: There are commercially available scavenger resins with thiol or other functional groups that have a high affinity for palladium. Stirring the crude product solution with one of these resins before filtration and final purification can be very effective.
-
Charcoal Treatment: Activated charcoal can also be used to adsorb residual palladium.
Optimized Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on specific laboratory conditions and reagent batches.
Protocol 1: Buchwald-Hartwig Amination using Mono-Boc-1,4-diazepane
This protocol prioritizes selectivity and ease of purification by using a protected amine.
-
Reaction Setup: To an oven-dried reaction vial, add 4-chlorofuro[3,2-c]pyridine (1.0 eq), tert-butyl 1,4-diazepane-1-carboxylate (1.2 eq), RuPhos Pd G3 precatalyst (0.02 eq), RuPhos ligand (0.04 eq), and sodium tert-butoxide (1.5 eq).[4]
-
Inert Atmosphere: Seal the vial with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[4]
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3x).[4] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl 4-(furo[3,2-c]pyridin-4-yl)-1,4-diazepane-1-carboxylate.
-
Deprotection: Dissolve the purified intermediate in a solution of HCl in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature until the reaction is complete (monitor by LC-MS). Evaporate the solvent and excess acid to yield the hydrochloride or trifluoroacetate salt of the final product.
Protocol 2: Direct Coupling with 1,4-Diazepane
This protocol is more atom-economical but may require more careful optimization to avoid side products.
-
Reaction Setup: To an oven-dried reaction vial, add 4-chlorofuro[3,2-c]pyridine (1.0 eq), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 eq), the corresponding ligand (0.04 eq), and a strong base (e.g., LHMDS, 2.5 eq).
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere as described above.
-
Reagent Addition: Add anhydrous, degassed toluene. Then, add a solution of 1,4-diazepane (1.5 eq) in toluene via syringe. Using a slight excess of the amine can help drive the reaction to completion.
-
Reaction & Work-up: Follow steps 4-6 from Protocol 1.
-
Purification: Purification may be more challenging due to the potential for side products. A reverse-phase HPLC purification may be necessary to achieve high purity.
Data Summary for Optimization
The choice of catalyst, ligand, and base is crucial for success. The following table provides a general guide for selecting conditions.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Aggressive) | Rationale & Causality |
| Aryl Halide | Ar-Br / Ar-I | Ar-Cl | Ar-Cl (hindered) | Reactivity order is I > Br > Cl. More reactive halides require less forcing conditions.[2] |
| Catalyst | Pd(OAc)₂ / Ligand | G3/G4 Palladacycle | G3/G4 Palladacycle | Palladacycles provide more reliable formation of the active Pd(0) species.[4] |
| Ligand | XPhos | RuPhos | tBuBrettPhos | Ligand choice depends on the amine. RuPhos is a good general-purpose ligand for secondary amines.[4] |
| Base | K₂CO₃ / Cs₂CO₃ | NaOtBu / KOtBu | LHMDS | Stronger bases are needed for less reactive halides and to deprotonate the amine effectively.[2] |
| Solvent | Toluene | Dioxane | Dioxane / t-AmylOH | Higher boiling point solvents allow for higher reaction temperatures if needed. |
| Temperature | 80-90 °C | 100-110 °C | 110-120 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition. |
References
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link].
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SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link].
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Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link].
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National Center for Biotechnology Information. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link].
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link].
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Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link].
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ResearchGate. Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Available at: [Link].
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Cengage. Amines and Heterocycles. Available at: [Link].
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NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link].
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University of Strathclyde. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link].
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Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available at: [Link].
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Mol-Instincts. 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Available at: [Link].
-
Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of impurities of Diazepam. Available at: [Link].
-
MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available at: [Link].
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ResearchGate. Methods for preparation of furo[3,2‐c]pyridines; transformation of.... Available at: [Link].
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YouTube. Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link].
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National Center for Biotechnology Information. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available at: [Link].
-
ResearchGate. (PDF) Porphyrazines with Annulated Diazepine Rings. 3. MgII Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties. Available at: [Link].
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link].
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"stability issues with 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine in solution"
Introduction
Welcome to the technical support guide for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. This document is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this novel furo[3,2-c]pyridine derivative in solution. The furo[3,2-c]pyridine scaffold is of significant interest in medicinal chemistry, and understanding the stability of its derivatives is paramount for reproducible and reliable experimental outcomes.[1][2] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, mitigate, and understand the stability profile of your compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What are the potential causes?
A1: A decrease in concentration can be attributed to several factors, including chemical degradation, adsorption to container surfaces, or precipitation. The furo[3,2-c]pyridine core, while generally stable, can be susceptible to degradation under certain conditions. The diazepane moiety also introduces potential sites for chemical transformation. It is crucial to systematically investigate the cause, starting with an assessment of your storage conditions and solution components.
Q2: What are the most likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, we can hypothesize potential routes based on its chemical structure. The furan ring within the furo[3,2-c]pyridine system can be susceptible to acid-catalyzed hydrolysis or oxidation. The diazepane ring, being a non-aromatic amine, could undergo oxidation or react with other components in your solution. A forced degradation study is the most effective way to identify the likely degradants and establish the degradation pathways for your specific experimental conditions.[3][4]
Q3: How does pH affect the stability of this compound?
A3: The pH of your solution is a critical factor influencing the stability of this compound.[5] The pyridine and diazepane nitrogens are basic and will be protonated at acidic pH. This can alter the electron density of the ring system and potentially increase susceptibility to nucleophilic attack or hydrolysis. At alkaline pH, the compound may be more prone to oxidation. We recommend performing a pH stability profile to determine the optimal pH range for your experiments.
Q4: Can light exposure affect the stability of my compound?
A4: Yes, photostability is a key consideration for many heterocyclic compounds. The furo[3,2-c]pyridine scaffold contains a conjugated π-system that can absorb UV or visible light, potentially leading to photochemical degradation. It is best practice to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or extended experiments. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[3]
Q5: I am using this compound in a cell-based assay with media containing various components. Could there be compatibility issues?
A5: Absolutely. Complex biological media contain numerous components, such as salts, amino acids, and reducing agents, that could potentially interact with your compound. Furthermore, excipients in a formulation can also impact drug stability.[6][7] It is advisable to assess the stability of this compound directly in your assay medium under the same conditions (temperature, CO2) to ensure its integrity throughout the experiment.
Troubleshooting Guide
This section provides a structured approach to troubleshooting stability issues with this compound.
Problem 1: Inconsistent results or loss of compound activity in assays.
Possible Cause: Degradation of the compound in the experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: Appearance of unknown peaks in my HPLC/UPLC chromatogram.
Possible Cause: Formation of degradation products.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][4][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[3]
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC/UPLC method (e.g., C18 column with a gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate).
-
Use a PDA detector to monitor for peak purity and the appearance of new peaks.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
Data Summary Table for Forced Degradation:
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradants | RRT of Major Degradant |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 70°C (Solid) | 48 | |||
| 70°C (Solution) | 48 | |||
| Photolytic | - |
RRT: Relative Retention Time
Hypothetical Degradation Pathway
Based on the chemical structure, a potential degradation pathway under acidic conditions could involve the hydrolysis of the furan ring.
Caption: Hypothetical acid-catalyzed degradation pathway.
Recommendations for Handling and Storage
-
Solvent Selection: Use aprotic solvents like DMSO or acetonitrile for stock solutions. If aqueous buffers are required, prepare fresh solutions and use them promptly.
-
pH Control: Based on your stability studies, maintain the pH of your solutions within the optimal range. Buffering your solutions is highly recommended.
-
Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, maintain them at 4°C for short-term storage.
-
Light Protection: Always store solutions in amber vials or protect them from light.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
References
- BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
- BenchChem. (2025). A Comparative Analysis of 2,3-Dihydrofuro[3,2-c]pyridine and Furo[3,2-c]pyridine.
- MedCrave online. (2016). Forced degradation studies.
- Shinde, V. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations.
- PubChem. (n.d.). Furo[3,2-c]pyridine.
- ResearchGate. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
- ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization.
- PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
-
ResearchGate. (2022). Benzofuro[3,2-c]pyridine synthesis and coordination reactions. Retrieved from
- IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
- ResearchGate. (2022). Analytical methods for determination of benzodiazepines. A short review.
- SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- ResearchGate. (n.d.). Excipient Compatibility and Functionality.
- PubMed. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.
- PubMed. (n.d.). Drug-excipient compatibility testing using a high-throughput approach and statistical design.
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- PubMed. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate.
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Technical Support Center: Troubleshooting Low Bioactivity of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
This guide is intended for researchers, scientists, and drug development professionals experiencing suboptimal or inconsistent results with 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. As your dedicated scientific resource, this document provides a structured, in-depth approach to diagnosing and resolving issues related to the compound's bioactivity. Our methodology is grounded in established scientific principles to ensure your experiments are both reliable and reproducible.
PART 1: Core Directive - A Dynamic Troubleshooting Framework
Instead of a rigid, linear protocol, we will employ a diagnostic approach. This framework is designed to systematically investigate and eliminate potential sources of error, starting from the most fundamental aspects of your experimental setup and progressing to more complex biological variables.
PART 2: Scientific Integrity & Logic (E-E-A-T)
Frequently Asked Questions (FAQs)
Q1: We're observing a significant discrepancy between our in-house IC50/EC50 values for this compound and those reported in the literature. What are the most probable causes?
A1: This is a frequent challenge in drug discovery and can often be attributed to a combination of factors. The primary areas to investigate include:
-
Compound Integrity: The purity, stability, and accurate concentration of your compound stock are paramount.
-
Solubility Limitations: Poor aqueous solubility can lead to compound precipitation in your assay medium, effectively reducing the bioavailable concentration.[1][2][3]
-
Assay-Specific Interferences: Components within your experimental system, such as serum proteins, can sequester the compound, rendering it inactive.[4][5][6]
-
Cellular System Variables: The health, passage number, and specific characteristics of your cell line can significantly impact the observed biological response.[7]
Q2: How can we confidently verify the quality of our this compound sample?
A2: Independent verification is a critical first step. We strongly recommend the following analytical methods to confirm the identity and purity of your compound:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): For precise quantification of purity.
Q3: What are the best practices for preparing stock solutions of this compound to maximize solubility and stability?
A3: Proper stock solution preparation is fundamental for reproducible results.[8][9][10][11] Follow these guidelines:
-
Solvent Choice: Utilize a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the final solvent concentration in your assay, which can have off-target effects.
-
Dissolution: Aid dissolution with gentle warming (37°C) and vortexing.
-
Storage: Aliquot stock solutions into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is photosensitive.
Troubleshooting Guide: A Step-by-Step Diagnostic Approach
Phase 1: Compound Quality and Solubility Assessment
Low bioactivity is often traced back to issues with the compound itself. It is crucial to rule these out before optimizing the biological assay.
Logical Workflow for Compound and Solubility Verification:
Caption: A systematic workflow for verifying compound quality and assessing solubility.
Experimental Protocol: Kinetic Solubility Assessment
This quick and effective method helps determine the concentration at which your compound begins to precipitate in an aqueous environment.
-
Compound Preparation: Serially dilute your 10 mM DMSO stock of this compound in a 96-well plate.
-
Buffer Addition: Add your assay buffer or cell culture medium to each well, ensuring the final DMSO concentration is consistent and ideally below 0.5%.
-
Incubation: Incubate the plate under conditions that mimic your assay (e.g., 1-2 hours at 37°C).
-
Observation: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, use a nephelometer to detect light scattering from insoluble particles.
-
Analysis: The concentration at which precipitation is first observed is the kinetic solubility limit.
Data Presentation: Strategies for Solubility Enhancement
If poor solubility is identified as the issue, consider the following approaches:
| Strategy | Description | Key Considerations |
| Co-solvents | Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) into the assay buffer. | Must be validated for compatibility with your cell line and assay components. |
| Excipients | Utilize solubilizing agents such as cyclodextrins to enhance aqueous solubility.[12] | Potential for interference with compound-target interactions. |
| pH Modification | Adjust the pH of the assay buffer if the compound has ionizable functional groups. | Ensure the pH remains within a physiologically relevant and assay-compatible range. |
Phase 2: Biological Assay Optimization
Once you have confirmed the quality and solubility of your compound, the focus shifts to the biological assay itself.
Logical Workflow for Assay Troubleshooting:
Caption: A diagnostic workflow for troubleshooting and optimizing the biological assay.
Key Areas for Investigation and Actionable Protocols:
-
Serum Protein Binding: Small molecules can bind to serum proteins, reducing their free concentration.[4][5][6][13][14]
-
Troubleshooting Protocol:
-
Conduct your assay in parallel using your standard serum concentration and a low-serum (e.g., 0.5-1%) or serum-free medium.
-
Compare the dose-response curves. A significant leftward shift in the curve in low-serum conditions indicates that serum protein binding is a contributing factor.
-
-
-
Cell Health and Target Expression: The physiological state of your cells is critical for a robust biological response.[7]
-
Troubleshooting Protocol:
-
Cell Viability: Run a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary assay to ensure the observed effects are not due to cytotoxicity.[15]
-
Target Expression: Confirm the expression of the target protein in your cell line using Western blotting or qPCR.
-
-
-
Assay Controls: Proper controls are essential for validating your assay's performance.
-
Troubleshooting Protocol:
-
Include a well-characterized positive control compound that is known to modulate the same target or pathway.
-
Ensure your vehicle control (e.g., DMSO) does not elicit a biological response at the concentration used.
-
-
PART 3: Comprehensive References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
-
Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. PubMed.[Link]
-
Effects of protein binding on in vitro toxicity. ResearchGate.[Link]
-
Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. National Institutes of Health (NIH).[Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.[Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]
-
Nuisance compounds in cellular assays. PubMed Central.[Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio.[Link]
-
Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. PubMed.[Link]
-
Preparing Stock Solutions. PhytoTech Labs.[Link]
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.[Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.[Link]
-
Best Practices For Stock Solutions. FasterCapital.[Link]
-
Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. PubMed Central.[Link]
-
How do we consider plasma protein binding when interpreting in vitro potency values? Reddit.[Link]
-
4_[1.4]Diazepan_1_yl furo[3.2_c]pyridine 4_[1.4]Diazepan_1_yl fur. Clonagen.[Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net.[Link]
-
A survey of across-target bioactivity results of small molecules in PubChem. PubMed Central.[Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials.[Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.[Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH).[Link]
-
Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. MDPI.[Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.[Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH).[Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.[Link]
-
Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... ResearchGate.[Link]
-
Diazepam. PubChem.[Link]
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- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Welcome to the technical support center for the synthesis and optimization of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this and related compounds. The following information is curated from established principles of organic chemistry and relevant scientific literature to ensure accuracy and reliability.
Overview of the Synthetic Approach
The most probable and widely applicable method for the synthesis of this compound is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. In this case, the likely starting materials are 4-chlorofuro[3,2-c]pyridine and 1,4-diazepane.
The general transformation is depicted below:
Sources
Technical Support Center: Overcoming Solubility Challenges for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. This resource is designed to provide you, as a fellow scientist, with in-depth, actionable strategies to overcome the solubility challenges associated with this promising heterocyclic compound. Given that low aqueous solubility is a major hurdle for over 40% of new chemical entities, a systematic approach is crucial for successful formulation and development.[1] This guide offers a combination of theoretical insights, practical troubleshooting, and validated experimental protocols.
Compound Profile: Understanding the Root of the Problem
To effectively address the solubility of this compound, we must first analyze its structure.
-
Core Structure: A fused furo[3,2-c]pyridine ring system. This large, relatively rigid, and partially aromatic structure contributes to a high crystal lattice energy, which inherently resists dissolution.
-
Key Substituent: A 1,4-diazepane ring. This feature is critical. The two nitrogen atoms within this ring are basic.[2][3] This means their ionization state—and therefore the overall solubility of the molecule—is highly dependent on the pH of the surrounding medium.[4][5]
The combination of a lipophilic core and a pH-sensitive basic moiety is the primary driver of its complex solubility behavior. The molecule is likely a weak base.
Frequently Asked Questions (FAQs)
Here are answers to common initial questions researchers face.
Q1: What is the most likely reason for the poor aqueous solubility of this compound at neutral pH?
A: At neutral pH (approx. 7.4), the basic nitrogen atoms on the diazepane ring are only partially protonated (ionized). The un-ionized form of the molecule dominates, which is less polar and thus less soluble in water. The molecule's flat, aromatic-like core prefers to interact with itself (stacking in a crystal lattice) rather than with water molecules.
Q2: What is the single most important parameter I should investigate first?
A: pH. The solubility of ionizable drugs is highly pH-dependent.[5] Because this compound contains basic amines, its solubility is expected to increase significantly in acidic conditions (lower pH) where the molecule becomes protonated and thus more polar. A simple pH-solubility screen should be your first step.
Q3: Are there any "go-to" solvents for initial stock solution preparation?
A: For initial in vitro experiments where physiological compatibility is not the primary concern, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions of poorly soluble compounds. However, be mindful of their potential cytotoxicity and effects on assays. For subsequent aqueous dilutions, precipitation is a major risk that must be carefully managed.
Q4: Can I predict the ideal pH for solubilization?
A: Yes, by using the Henderson-Hasselbalch equation .[6][7] For a weak base like this compound, the equation is:
pH = pKa + log([Base]) / ([Acid])
Where [Base] is the concentration of the neutral form and [Acid] is the concentration of the protonated (conjugate acid) form. To achieve significant ionization and thus solubility, the pH of the solution should be at least 1-2 units below the compound's pKa.[8] While the exact pKa of this molecule is not readily published, related structures suggest the pKa of the diazepine nitrogens could be in the range of 7-9. Therefore, aiming for a pH between 4 and 6 is a logical starting point.[9]
Troubleshooting Guide: From Lab Bench to Pre-clinical
This section addresses specific experimental problems and provides a logical progression of solutions.
Problem 1: My compound won't dissolve in aqueous buffer (e.g., PBS at pH 7.4).
-
Cause: As discussed, at neutral pH, the compound is predominantly in its non-ionized, poorly soluble form.
-
Solution Pathway:
-
pH Modification: This is the most direct approach.[10][11] Prepare your buffer at a lower pH (e.g., pH 4.0, 5.0, 6.0) using a pharmaceutically acceptable acid like citric acid or hydrochloric acid.[12] Determine the solubility at each pH to generate a pH-solubility profile.
-
Co-solvents: If pH adjustment alone is insufficient or undesirable (e.g., for cellular assays sensitive to low pH), introduce a water-miscible co-solvent.[13][14] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for the lipophilic compound.[15]
-
Problem 2: My compound dissolves in my acidic buffer, but it precipitates when I dilute it or add it to cell culture media.
-
Cause: The pH of the final solution (e.g., cell culture media, which is typically buffered to ~pH 7.4) is high enough to deprotonate your compound, causing the less soluble neutral form to crash out of solution.
-
Solution Pathway:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate the poorly soluble drug, effectively shielding it from the aqueous environment and increasing its apparent solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, safe choices.
-
Use of Surfactants: Surfactants, above their critical micelle concentration (CMC), form micelles that can entrap lipophilic drugs, increasing their solubility.[1] Polysorbate 80 (Tween® 80) or Cremophor® EL are examples, but must be used at low, non-toxic concentrations.
-
Problem 3: I have achieved solubility, but I am concerned about poor bioavailability in future animal studies.
-
Cause: Achieving solubility in a formulation does not guarantee absorption in vivo. The compound may precipitate in the gastrointestinal tract upon changes in pH, or the formulation itself may not be optimal for absorption.
-
Solution Pathway:
-
Amorphous Solid Dispersions (ASDs): This is an advanced and highly effective technique.[20][21] In an ASD, the drug is molecularly dispersed in a polymer matrix in its high-energy amorphous state.[22] This avoids the need to overcome the crystal lattice energy during dissolution, leading to higher apparent solubility and potentially improved bioavailability.[23][24] This is a common strategy for BCS Class II compounds (low solubility, high permeability).[15]
-
Visual Workflow: Selecting a Solubilization Strategy
This decision tree illustrates a logical progression for tackling the solubility of this compound.
Caption: A step-by-step decision tree for selecting the appropriate solubility enhancement technique.
Experimental Protocols
Here are starting-point protocols for the key strategies discussed. Always begin with small-scale experiments to conserve your valuable compound.
Protocol 1: pH-Solubility Profile Generation
-
Prepare Buffers: Create a series of buffers (e.g., 50 mM citrate, phosphate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution is saturated.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: Formulation with Co-solvents
This protocol outlines a screening process to find a suitable co-solvent system.
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for examples.
-
Prepare Stock: Dissolve the compound in 100% of a chosen co-solvent (e.g., Propylene Glycol) at a high concentration.
-
Titration: Slowly add an aqueous buffer (e.g., pH 7.4 PBS) to the co-solvent stock solution while vortexing.
-
Observation: Note the ratio of co-solvent to aqueous buffer at which the first sign of precipitation occurs. This is the "miscibility boundary."
-
Optimization: Prepare formulations with co-solvent concentrations safely below this boundary (e.g., 10%, 20%, 40% v/v co-solvent in buffer) and determine the maximum solubility as described in Protocol 1.
| Co-solvent | Typical Concentration Range | Notes |
| Propylene Glycol (PG) | 10-60% | Common vehicle for oral and injectable formulations.[14] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Water-miscible polymer with low toxicity. |
| Ethanol | 5-20% | Use with caution due to potential for protein precipitation and regulatory limits. |
| Glycerol | 10-40% | Increases viscosity; useful for oral solutions.[14] |
Protocol 3: Complexation with HP-β-Cyclodextrin
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v HP-β-CD in water or PBS).
-
Add Compound: Add an excess amount of the solid this compound to the HP-β-CD solution.
-
Equilibration: Agitate the mixture for 48-72 hours at a constant temperature. Complexation can be slower than simple dissolution.
-
Separation & Quantification: Follow steps 4 and 5 from Protocol 1. The resulting solubility value is the "apparent solubility" in the presence of the complexing agent.
-
Phase Solubility Diagram: Repeat this process with a range of HP-β-CD concentrations (e.g., 0%, 5%, 10%, 20%, 40% w/v) to generate a phase solubility diagram, which can elucidate the stoichiometry of the complex.
Concluding Remarks
Overcoming the solubility challenges of this compound is a tractable problem that requires a systematic, multi-faceted approach. By understanding the physicochemical properties of the molecule—particularly its nature as a weak base—researchers can logically progress from simple pH adjustments to more advanced formulation strategies like co-solvents, cyclodextrin complexation, and amorphous solid dispersions. Each technique offers a unique mechanism of action, and the optimal choice will depend on the specific requirements of your experiment, from initial in vitro screening to advanced in vivo studies.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Singh, A., Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Technology & Drug Research, 5(2). [Link]
-
Uekama, K., Otagiri, M. (1987). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Journal of Inclusion Phenomena, 5(2), 159-174. [Link]
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Mahajan, R., & Gupta, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Biology, 47(4), 335-339. [Link]
-
Pobudkowska, A., & Staroń, J. (2012). Study of pH-dependent drugs solubility in water. Central European Journal of Chemistry, 11(2), 253-261. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
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ResearchGate. (n.d.). 1,4-Diazepines. ResearchGate. [Link]
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Gothoskar, A. V. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online, 47(4), 335-339. [Link]
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Ramajayam, R., Giridhar, R., & Yadav, M. R. (2010). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 14(15), 1579-1603. [Link]
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Kralj, M., & Trontelj, J. (2010). A study of[1]benzofuro[3,2-c]pyridine derivatives. ARKIVOC, 2010(9), 269-281. [Link]
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Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5489. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
-
ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
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Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Purdue University College of Pharmacy. [Link]
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ResearchGate. (n.d.). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. ResearchGate. [Link]
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Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
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Singh, J., & Kumar, A. (2019). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 16(11), 1234-1243. [Link]
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Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 50(18), 4367-4379. [Link]
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Fenyvesi, É., & Szente, L. (2018). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 147, 362-370. [Link]
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Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(1), 1-3. [Link]
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Wikipedia. (n.d.). Generally recognized as safe. Wikipedia. [Link]
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Aftab, M. F., Nabi, M. G., Alam, M. S., & Rathi, J. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-4. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]
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Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of pharmaceutical sciences, 85(11), 1142-1169. [Link]
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Wikipedia. (n.d.). Henderson–Hasselbalch equation. Wikipedia. [Link]
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Pharmasolve. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmasolve. [Link]
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Reissig, H. U., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate. [Link]
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Avdeef, A., & Tsinman, O. (2006). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 4(4), 1-19. [Link]
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GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press, 26(02), 239-253. [Link]
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FARAD. (n.d.). GENERALLY RECOGNIZED As SAFE (GRAS) SUBSTANCES. FARAD. [Link]
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Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]
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AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]
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U.S. Food and Drug Administration. (2001). Food Additive Status List. Regulations.gov. [Link]
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National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. [Link]
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MDPI. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. MDPI. [Link]
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IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
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MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
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Flavor and Extract Manufacturers Association. (1984). 13. GRAS Substances. Food Technology. [Link]
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Molecules. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(9), 10459-10470. [Link]
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European Food Safety Authority. (n.d.). Food additives. European Union. [Link]
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Technical Support Center: Degradation Pathways of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
A Note on this Guidance: As 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine is a novel chemical entity, peer-reviewed literature detailing its specific degradation pathways is not yet available. This guide is therefore constructed based on first-principle chemical knowledge, drawing parallels from the known reactivity of its core functional groups: the furo[3,2-c]pyridine system and the 1,4-diazepane ring. The troubleshooting and experimental protocols provided are based on established best practices in pharmaceutical stability testing.[1][2][3]
Part 1: Predicted Degradation Profile
Based on its structure, this compound possesses several chemically labile sites susceptible to degradation under standard stress conditions. The two most probable degradation pathways are hydrolysis and oxidation .
Predicted Hydrolytic Degradation
The furo[3,2-c]pyridine core contains a furan ring, which is an aromatic ether. Ether linkages, particularly within a strained five-membered ring fused to an electron-deficient pyridine ring, are susceptible to acid-catalyzed hydrolysis. This pathway would likely lead to the opening of the furan ring to form a 1,4-dicarbonyl compound.
Predicted Oxidative Degradation
The 1,4-diazepane moiety contains two nitrogen atoms—one secondary and one tertiary amine. Both are potential sites for oxidation, especially in the presence of peroxide or under photolytic conditions that generate reactive oxygen species. The tertiary amine is typically more susceptible to oxidation, which would lead to the formation of an N-oxide. The secondary amine could also be oxidized.
Visualization of Predicted Pathways
The following diagram illustrates the primary predicted degradation products under hydrolytic and oxidative stress.
Caption: Predicted degradation of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical conditions to monitor for the stability of this compound?
A: Based on its structure, the compound is most likely sensitive to acidic pH and oxidizing agents . We strongly recommend meticulous control of pH during formulation and processing and ensuring that excipients do not have oxidizing properties. Photostability should also be considered a risk due to the aromatic furo[3,2-c]pyridine core.[4][5]
Q2: What analytical technique is best suited for a stability-indicating method?
A: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with gradient elution coupled to a UV detector is the standard approach.[6][7] To definitively identify and track degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is essential. The goal is to develop a method that can separate the parent peak from all potential degradation products, process impurities, and excipients.[6]
Q3: Should I expect to see degradation under basic (alkaline) conditions?
A: While acid-catalyzed hydrolysis is the primary hydrolytic concern, basic conditions should still be tested as part of a comprehensive forced degradation study. Base-catalyzed degradation is less predictable from the structure alone but cannot be ruled out without experimental data.
Q4: How much degradation should I aim for in a forced degradation study?
A: The goal is not to completely degrade the drug but to achieve sufficient degradation (typically 5-20%) to produce a detectable and quantifiable amount of the primary degradation products.[8] This level of degradation is adequate to demonstrate the specificity of your analytical method. Over-stressing the molecule can lead to secondary or tertiary degradants that may not be relevant to real-world stability.[1][9]
Part 3: Troubleshooting Guide for Experimental Issues
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Rationale |
| No degradation observed under acidic conditions (e.g., 0.1 M HCl at 60°C). | The molecule is more stable than anticipated, or the stress condition is too mild. | 1. Increase Temperature: Raise the temperature in increments (e.g., to 80°C). Reaction kinetics are highly temperature-dependent.2. Increase Acid Concentration: Move to a higher concentration (e.g., 1 M HCl), but be mindful of potential salt effects on chromatography.3. Extend Duration: Increase the study duration (e.g., from 24 to 72 hours). |
| Multiple, poorly resolved peaks appear after oxidative stress (H₂O₂). | The oxidative conditions are too harsh, leading to a cascade of secondary degradation products. | 1. Reduce H₂O₂ Concentration: Decrease from 3% to 1% or even 0.5%. This will favor the formation of primary, more stable N-oxides.2. Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours) to capture the initial degradation profile.3. Control Temperature: Run the oxidative stress study at room temperature instead of elevated temperatures to slow down the reaction rate. |
| Poor mass balance in the photostability study (sum of parent and degradants < 95%). | Formation of non-chromophoric, volatile, or insoluble degradation products. The aromatic system is prone to forming complex photoproducts.[10] | 1. Use a Photodiode Array (PDA) Detector: Check for changes in the UV spectrum of the degradant peaks, which might indicate a loss of the original chromophore.2. Analyze with LC-MS: A mass spectrometer can detect non-chromophoric compounds.3. Check for Insolubility: Visually inspect the sample for any precipitate after light exposure. If observed, try dissolving it in a stronger organic solvent for analysis. |
| Peak shapes are poor (tailing, fronting) for the parent or degradant peaks. | Analyte interaction with column silanols, improper mobile phase pH, or column overload. | 1. Adjust Mobile Phase pH: For this basic compound, a mobile phase pH between 3 and 6 is often optimal for good peak shape on a C18 column.2. Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) to mitigate secondary interactions.3. Lower Sample Concentration: Inject a more dilute sample to rule out mass overload. |
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard approach for stress testing in accordance with ICH guidelines.[11][12][13][14][15]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.
| Stress Condition | Stressor Solution | Recommended Temperature | Recommended Time Points | Neutralization Step (before LC injection) |
| Acid Hydrolysis | 0.2 M HCl | 80°C | 2, 8, 24, 48 hours | Add 1 mL of 0.2 M NaOH |
| Base Hydrolysis | 0.2 M NaOH | 80°C | 2, 8, 24, 48 hours | Add 1 mL of 0.2 M HCl |
| Oxidation | 6% H₂O₂ | Room Temperature | 2, 8, 24 hours | N/A (dilute with mobile phase) |
| Thermal | Water | 80°C (in oven) | 1, 3, 7 days | N/A |
| Photolytic | Water | Ambient (in photostability chamber) | Expose to 1.2 million lux hours and 200 watt hours/m² | N/A |
-
Sampling and Analysis: At each time point, withdraw an aliquot, perform the neutralization step as indicated, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL before injection into the HPLC system.
Protocol 2: Recommended Starting HPLC-MS Method
This is a generic starting point for developing a stability-indicating method.[16][17] Optimization will be required.
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 280 nm; MS in positive electrospray ionization (ESI+) mode scanning m/z 100-500.
Part 5: Visualization of Experimental Workflow
The following diagram outlines the logical flow of a complete forced degradation study, from planning to final analysis.
Caption: Workflow for a forced degradation study.
References
-
Alsante, K. M., et al. (2007). Forced Degradation: A Review. Pharmaceutical Technology, 31(3), 60-74. Available at: [Link]
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(3), 1435-1440. Available at: [Link]
-
Purkar, S. R., et al. (2023). A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology, 3(2), 452-461. Available at: [Link]
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (General reference, no direct link available)
-
Gandhi, A., et al. (2018). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of Stability Indicating Methods. International Journal of Advances in Medical Science and Research, 1(1), 1-10. Available at: [Link]
-
ICH. Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). SlideShare. Available at: [Link]
-
ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available at: [Link]
-
ICH. Q1A(R2) Guideline. Available at: [Link]
-
Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available at: [Link]
-
Sharma, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Chemical and Pharmaceutical Research, 6(9), 43-53. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. Available at: [Link]
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Shiotani, S., & Morita, H. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Available at: [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. Available at: [Link]
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Yuan, B., et al. (2013). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 97(16), 7449–7457. Available at: [Link]
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Feng, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 33(3), 903-908. Available at: [Link]
-
NI, Y., & YU, H. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. Journal of Liquid Chromatography & Related Technologies, 30(15), 2219-2241. Available at: [Link]
-
Ioele, G., et al. (2011). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Drug Safety, 6(2), 114-124. Available at: [Link]
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- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. scispace.com [scispace.com]
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- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine Production
Welcome to the technical support center for the synthesis and scale-up of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable approach involves a two-stage process. First, the synthesis of a 4-halo-furo[3,2-c]pyridine intermediate, typically 4-chloro-furo[3,2-c]pyridine. This is followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with 1,4-diazepane (homopiperazine).[1][2][3]
Q2: Why is the Buchwald-Hartwig amination preferred over classical nucleophilic aromatic substitution (SNAr)?
A2: The Buchwald-Hartwig amination generally proceeds under milder conditions and offers a broader substrate scope with higher functional group tolerance compared to traditional SNAr reactions.[1] SNAr on an electron-rich heterocyclic system like furo[3,2-c]pyridine would likely require harsh conditions (high temperatures and pressures), which can lead to decomposition and side-product formation, complicating scale-up and purification.
Q3: Are there any specific safety precautions to consider when working with 1,4-diazepane?
A3: Yes, 1,4-diazepane is a hygroscopic and corrosive amine. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, a respirator may be necessary. Ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.
Q4: What are the primary challenges I can expect when scaling up this synthesis?
A4: The main challenges include:
-
Reproducibility of the furo[3,2-c]pyridine core synthesis: Yields and purity can vary with scale.[4][5]
-
Catalyst efficiency and removal: Maintaining high catalytic turnover and ensuring palladium levels in the final product are below regulatory limits.
-
Impurity profile management: Identifying and controlling the formation of process-related impurities.
-
Product isolation and purification: Developing a robust and scalable purification method that avoids chromatography.
Troubleshooting Guides
Issue 1: Low Yield in the Buchwald-Hartwig Amination Step
Q: I'm experiencing a significant drop in yield for the coupling of 4-chloro-furo[3,2-c]pyridine and 1,4-diazepane upon scaling from 1g to 100g. What are the likely causes and how can I troubleshoot this?
A: A drop in yield during scale-up of a Buchwald-Hartwig amination is a common issue. Here’s a systematic approach to diagnosing and resolving the problem:
-
Causality: The decrease in yield can often be attributed to mass transfer limitations, inefficient mixing, or deactivation of the palladium catalyst. On a larger scale, localized overheating or poor distribution of reactants and catalyst can occur.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System:
-
Ligand Choice: While standard phosphine ligands like BINAP or DPPF are effective at a small scale, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often exhibit higher stability and turnover numbers, making them more suitable for larger-scale reactions.[6]
-
Catalyst Loading: A simple proportional increase in catalyst may not be effective. It might be necessary to perform a Design of Experiments (DoE) to re-optimize the catalyst and ligand loading for the new scale.
-
Pre-catalyst vs. In-situ Generation: Using a well-defined, air-stable pre-catalyst can lead to more reproducible results on a larger scale compared to generating the active Pd(0) species in situ.[3]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice and physical form of the base are critical. A weaker base like cesium carbonate or potassium phosphate may be less effective on a larger scale if mixing is not adequate. Ensure the base is finely powdered and dry. Sodium tert-butoxide is a strong base that is often effective but can promote side reactions if not controlled properly.[7]
-
Solvent: Ensure the solvent is rigorously dried. Water can deactivate the catalyst and hydrolyze the starting material. Toluene or dioxane are common choices.
-
Temperature Control: Monitor the internal reaction temperature closely. Exotherms can lead to catalyst decomposition. A gradual heating profile is recommended.
-
-
Mixing and Addition Rate:
-
On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous slurry.
-
Consider adding the amine or the base portion-wise or as a solution to control any initial exotherm and maintain a consistent reaction profile.
-
-
-
Self-Validating Protocol: Before committing to the full 100g scale, run a smaller, parallel set of experiments (e.g., 5-10g) to test the optimized parameters.
Issue 2: Formation of a Key Impurity - Bis-furopyridine Diazepane
Q: During the coupling reaction, I'm observing a significant amount of a high molecular weight impurity, which I suspect is the product of two furo[3,2-c]pyridine units coupling with one 1,4-diazepane molecule. How can I prevent this?
A: This is a common side reaction when using a diamine. The formation of the bis-substituted product arises from the second nitrogen of the diazepane ring reacting with another molecule of the 4-chloro-furo[3,2-c]pyridine.
-
Causality: This side reaction is favored when there is a localized high concentration of the electrophile (4-chloro-furo[3,2-c]pyridine) relative to the nucleophile (1,4-diazepane).
-
Mitigation Strategies:
-
Control Stoichiometry:
-
Use a slight excess of the 1,4-diazepane (e.g., 1.2-1.5 equivalents). This shifts the equilibrium towards the mono-substituted product. However, this will require a robust purification strategy to remove the excess diamine.
-
-
Reverse Addition:
-
Instead of adding the diazepane to the reaction mixture containing the chloro-furopyridine, add the chloro-furopyridine solution slowly to the mixture containing the diazepane, catalyst, and base. This ensures that the diazepane is always in excess, minimizing the chance of the bis-addition.
-
-
Use of a Mono-Protected Diazepane:
-
A more robust, albeit longer, route is to use mono-Boc-protected 1,4-diazepane. This ensures only one nitrogen atom is available for the coupling reaction. The Boc-protecting group can then be removed in a subsequent step under acidic conditions. This adds steps but provides superior control over the impurity profile.
-
-
Caption: Strategies to minimize bis-addition impurity.
Issue 3: Difficult Purification and High Palladium Content in the Final Product
Q: My final product is an oil/waxy solid that is difficult to crystallize, and the palladium content is unacceptably high (>100 ppm). Column chromatography is not a viable option for a multi-kilogram scale. What are my options?
A: This is a critical challenge in pharmaceutical process development. The goal is to develop a scalable purification method that effectively removes both organic and inorganic (palladium) impurities.
-
Causality: The physical properties of the final product (non-crystalline) make traditional crystallization difficult. High palladium content is due to the catalyst or its byproducts being trapped in the product matrix.
-
Purification Protocol Development:
-
Salt Formation and Crystallization:
-
The diazepane moiety offers two basic nitrogen atoms, making it an excellent candidate for salt formation. Experiment with various pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid) to form a crystalline salt.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, acetone). Add a solution of the chosen acid dropwise. A crystalline salt may precipitate directly or upon cooling/addition of an anti-solvent (e.g., MTBE, heptane).
-
-
Palladium Scavenging:
-
If high palladium levels persist even after salt formation, a scavenger is necessary.
-
Common Scavengers: Thiol-functionalized silica gels, activated carbon, or specific commercial scavengers (e.g., QuadraSil®, Smopex®).
-
Protocol: After the reaction is complete and quenched, add the scavenger to the reaction mixture (or a solution of the crude product) and stir for several hours at a slightly elevated temperature (e.g., 40-60 °C). Filter off the scavenger. This step should be performed before final product isolation/crystallization.
-
-
Extraction and Wash Optimization:
-
A well-designed aqueous workup can remove a significant portion of impurities.
-
After quenching the reaction, perform a series of aqueous washes. An acidic wash (e.g., dilute HCl) will protonate the product and pull it into the aqueous layer, leaving non-basic organic impurities in the organic layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH or K2CO3), and the product re-extracted into a fresh organic solvent. This acid/base swing can be a very effective purification technique.
-
-
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Introduction
4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine is a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science.[1] Its synthesis, typically achieved via a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination), presents unique challenges. Controlling impurity formation is paramount to ensure the final product's quality, safety, and efficacy in downstream applications.[2]
This guide provides in-depth troubleshooting advice and preventative strategies to help researchers minimize impurities during the synthesis. We will address common issues encountered during the key synthetic step: the coupling of a 4-halofuro[3,2-c]pyridine with 1,4-diazepane (homopiperazine).
Overview of the Core Synthesis: Buchwald-Hartwig Amination
The most prevalent route to this compound involves the reaction between 4-chloro- or 4-bromofuro[3,2-c]pyridine and 1,4-diazepane. This reaction is mediated by a palladium catalyst, a phosphine ligand, and a base. The general scheme is illustrated below.
Caption: General Buchwald-Hartwig synthesis route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is sluggish, and I see a lot of unreacted 4-halofuro[3,2-c]pyridine starting material. What's causing the low conversion?
Answer: Low conversion is a common issue in palladium-catalyzed aminations and can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The palladium(0) active species is sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing of solvent, insufficient nitrogen/argon blanket) can lead to catalyst oxidation and deactivation. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.[3]
-
Incorrect Base Selection: The choice and strength of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often required to facilitate the deprotonation of the amine and regenerate the catalyst.[4] Weaker bases like potassium carbonate (K₂CO₃) may be insufficient, especially with less reactive aryl chlorides.[5]
-
Ligand Choice: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling with electron-rich heterocyclic halides, sterically hindered and electron-rich biarylphosphine ligands (e.g., XantPhos, RuPhos) often outperform simpler ligands like P(o-Tol)₃.[6][7]
-
Solvent Purity: Protic impurities (like water or alcohols) in the solvent (e.g., toluene, dioxane) can interfere with the base and the catalytic cycle. Always use anhydrous, degassed solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a significant side product corresponding to the dehalogenated furo[3,2-c]pyridine. How can I prevent this?
Answer: Dehalogenation (hydrodehalogenation) is a competing side reaction where the halide on the starting material is replaced by a hydrogen atom. This is often promoted by certain reaction conditions.
-
Mechanism: This side reaction can occur through various pathways, including β-hydride elimination from the palladium intermediate or reaction with trace water.
-
Influence of Base: Strong, sterically hindered bases can sometimes promote this pathway. If using NaOtBu, consider switching to a slightly milder base like Cs₂CO₃, which can be effective without promoting as much dehalogenation.
-
Ligand Effects: The choice of ligand is crucial. Bulky, electron-rich ligands that promote rapid reductive elimination to form the C-N bond can outcompete the dehalogenation pathway. Ligands from the Buchwald (e.g., XPhos) or Stradiotto (e.g., DalPhos) families are designed to minimize such side reactions.[7]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While aminations often require heat (80-110 °C), excessive temperatures can accelerate decomposition and dehalogenation pathways.[4]
Q3: My mass spectrometry analysis shows an impurity with a mass corresponding to a bis-arylated diazepine dimer. What is this and how do I avoid it?
Answer: This impurity is likely 1,4-bis(furo[3,2-c]pyridin-4-yl)-1,4-diazepane . It forms when a second molecule of 4-halofuro[3,2-c]pyridine reacts with the secondary amine of the already-coupled product.
-
Cause: This occurs due to the competitive reactivity of the secondary amine in the product versus the primary amine of the 1,4-diazepane starting material.
-
Control Strategy 1: Stoichiometry: Use a slight excess of the 1,4-diazepane (e.g., 1.2 to 1.5 equivalents). This statistically favors the reaction of the halo-pyridine with the more abundant starting diamine rather than the mono-arylated product.
-
Control Strategy 2: Slow Addition: Add the 4-halofuro[3,2-c]pyridine solution slowly over several hours to the reaction mixture containing the catalyst, base, and the full equivalent of 1,4-diazepane. This maintains a low concentration of the electrophile, minimizing the chance of double arylation.
-
Control Strategy 3 (Advanced): For highly sensitive systems, a protecting group strategy can be employed. Reacting the 4-halofuro[3,2-c]pyridine with a mono-protected diazepine (e.g., N-Boc-1,4-diazepane) followed by a deprotection step ensures only mono-arylation occurs.[3] This adds steps but provides excellent control.
| Parameter | Standard Condition | Optimized for Control | Rationale |
| Diazepane Equiv. | 1.0 - 1.1 | 1.2 - 1.5 | Increases probability of initial coupling with starting material. |
| Addition Method | All at once | Slow addition of halo-pyridine | Maintains low concentration of electrophile. |
| Temperature | 100-110 °C | 80-90 °C | Reduces rate of secondary reaction relative to primary. |
Q4: After workup, my crude product contains residual palladium. What is the best way to remove it to meet pharmaceutical specifications?
Answer: Residual palladium is a common issue in cross-coupling reactions and is strictly regulated in active pharmaceutical ingredients (APIs).[8]
-
Initial Purification: Standard silica gel chromatography is often the first step. However, palladium complexes can sometimes co-elute with the product, especially if the product is basic and coordinates to the metal.
-
Palladium Scavengers: The most effective method is to treat the crude product solution (post-workup, in a solvent like ethyl acetate or toluene) with a palladium scavenger. These are functionalized silica gels or polymers with high affinity for palladium.
-
Common Scavengers: Thiol-functionalized silica (e.g., SiliaMetS Thiol), amine-based scavengers, or activated carbon.
-
Procedure: Stir the product solution with the scavenger (typically 5-10 wt%) for several hours at room temperature or slightly elevated temperature (40-50 °C), then filter. The efficiency of removal can be monitored by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9][10]
-
-
Recrystallization: A final recrystallization step after scavenging and chromatography is highly effective for removing both residual metal and trace organic impurities, yielding a product of high purity.
Recommended Final Purification Protocol
This protocol is designed to achieve >99.5% purity and remove residual palladium to acceptable levels (<10 ppm).
-
Initial Workup: After the reaction is complete, cool to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Scavenging Step: Dissolve the crude residue in Toluene (approx. 10 mL per gram of crude material). Add a thiol-based palladium scavenger (e.g., PhosphonicS scavenger, 100 mg per gram of crude). Stir the mixture at 50 °C for 4-6 hours under a nitrogen atmosphere.
-
Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the scavenger. Wash the celite pad with additional toluene.
-
Chromatography: Concentrate the filtrate and purify by flash column chromatography on silica gel. A typical eluent system is a gradient of Dichloromethane (DCM) to DCM/Methanol (e.g., 98:2 to 95:5), often with a small amount of triethylamine (0.1-0.5%) to prevent product tailing on the acidic silica.[11]
-
Recrystallization: Combine the pure fractions from chromatography and concentrate. Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., isopropanol or acetonitrile). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum at 40-50 °C to a constant weight.
-
Quality Control: Confirm purity using HPLC-UV and identity via ¹H NMR and Mass Spectrometry.[12] Quantify residual palladium using ICP-MS.[9]
References
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (n.d.). Methods for preparation of furo[3,2‐c]pyridines; transformation of....
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- ACS Publications. (n.d.). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration.
- ResearchGate. (2021). Identifying palladium culprits in amine catalysis.
- PubMed. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements.
- ResearchGate. (2025). (PDF) ChemInform Abstract: A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides.
- SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
- NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Preprints.org. (2025). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
- WuXi AppTec. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- NIH. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- PubMed. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides.
- WJPMR. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
- National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
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- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
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- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Technical Support Center: Refining Purification Protocols for 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. Recognizing the nuanced challenges in purifying novel heterocyclic compounds, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in foundational chemical principles and field-proven insights to empower you to overcome common purification hurdles and ensure the integrity of your final compound.
Understanding the Molecule: A Chemist's Perspective
This compound is a unique structure featuring a fused furo[3,2-c]pyridine core and a 1,4-diazepane substituent. This combination presents specific purification challenges, primarily due to the presence of multiple basic nitrogen atoms. The pyridine nitrogen has an estimated pKa of around 5-6, while the aliphatic amines of the diazepane ring are significantly more basic (estimated pKa ~9-10). This inherent basicity can lead to strong interactions with acidic stationary phases like silica gel, resulting in common chromatographic issues such as peak tailing and irreversible adsorption.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Chromatography Troubleshooting
Question 1: My compound is streaking badly on the silica gel column, leading to poor separation. What's happening and how can I fix it?
Answer: Streaking is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel. This interaction is primarily an acid-base attraction.[1] To mitigate this, you need to neutralize these acidic sites or use a more inert stationary phase.
-
Expert Recommendation: Add a basic modifier to your mobile phase. A small amount of triethylamine (Et3N), typically 0.1-1%, is highly effective at neutralizing the acidic silica sites, leading to more symmetrical peaks.[1] Alternatively, a solution of ammonia in methanol can be used.
-
Alternative Stationary Phases: If streaking persists, consider switching to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds.[2] Reversed-phase chromatography on a C18 column is another powerful option, especially for highly polar compounds.[2]
Question 2: I'm not getting any product off my silica column, or the recovery is very low. What should I do?
Answer: This issue likely stems from two potential causes: your compound is too polar for the chosen solvent system, or it is irreversibly binding to or decomposing on the silica gel.
-
Solution for High Polarity: Drastically increase the polarity of your mobile phase. A gradient elution starting from a non-polar solvent and gradually increasing to a highly polar one, such as methanol or even a methanol/ammonia mixture, can be effective in eluting highly polar compounds.
-
Addressing Irreversible Adsorption/Decomposition: Before committing to a large-scale column, perform a quick stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[2] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]
Question 3: My fractions look clean by TLC, but after evaporation, I see multiple spots again. What could be the cause?
Answer: This can be indicative of a few issues. One possibility is the presence of a volatile impurity that co-elutes with your product but is not visible on the TLC plate until concentrated. Another possibility, especially with furan-containing compounds, is acid-catalyzed decomposition or rearrangement on the silica gel, which may not be immediately apparent.[3]
-
Troubleshooting Steps:
-
Analyze your "clean" fraction by LC-MS to identify the masses of the components. This will help determine if the new spots are isomers, degradation products, or unrelated impurities.
-
If decomposition is suspected, consider the purification strategies mentioned in the previous answer, such as using a different stationary phase.
-
Crystallization Troubleshooting
Question 1: My compound "oils out" instead of crystallizing. How can I induce crystal formation?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooled too quickly. The presence of impurities can also inhibit crystallization.[2]
-
Proven Techniques to Induce Crystallization:
-
Add More Solvent: Gently heat the solution to dissolve the oil, then add a small amount of the hot solvent to reduce the saturation. Allow the solution to cool slowly.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can initiate crystallization.[2]
-
Question 2: I'm getting very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Optimizing Recovery:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Solvent Selection: Choose a solvent system where your compound has high solubility when hot and very low solubility when cold. You may need to experiment with different solvents or solvent mixtures.
-
Mother Liquor Concentration: After filtering your crystals, you can often recover more product by carefully evaporating some of the solvent from the mother liquor and allowing a second crop of crystals to form. This second crop may require re-purification.[2]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol is a starting point for the purification of this compound, assuming the primary impurities are less polar than the product.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system such as 95:5 dichloromethane:methanol.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
If the product spot has an Rf value between 0.2 and 0.4 and is well-separated from impurities, this is a good starting point for the column. If the spot is streaking, proceed with adding a basic modifier.
-
-
Column Preparation:
-
Choose an appropriate size silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare the mobile phase. Based on the TLC, a good starting point is a gradient of dichloromethane and methanol. To this mobile phase, add 0.5% triethylamine.
-
Pack the column using the prepared mobile phase.
-
-
Sample Loading and Elution:
-
Dissolve the crude material in a minimal amount of the initial mobile phase or dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Begin elution with a low polarity mobile phase (e.g., 100% dichloromethane with 0.5% triethylamine).
-
Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane, all with 0.5% triethylamine).
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and will require experimentation.
-
Solvent Screening:
-
Place a small amount of the purified (or semi-purified) compound in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures with water or hexanes).
-
Heat the tubes to boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Allow the tubes that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Recrystallization Procedure:
-
Place the crude or semi-pure material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated (refluxing) mixture until the solid just dissolves.
-
Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and wrapping it in glass wool can promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Predicted Physicochemical Properties and Suggested Analytical Parameters
| Property | Predicted/Suggested Value | Rationale/Comments |
| Molecular Formula | C12H15N3O | - |
| Molecular Weight | 217.27 g/mol | - |
| Predicted pKa | ~5-6 (pyridine N), ~9-10 (diazepane Ns) | Based on the pKa of pyridine and aliphatic amines.[4][5] |
| Predicted LogP | Moderate to Low | The presence of multiple nitrogen and an oxygen atom suggests some degree of water solubility. |
| Suggested HPLC Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | A standard column for purity analysis of polar to moderately polar compounds.[6] |
| Suggested HPLC Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile | The acidic modifier helps to protonate the basic nitrogens, leading to better peak shape.[6] |
| Suggested Detection Wavelength | ~254 nm | A common wavelength for aromatic and heterocyclic systems. The optimal wavelength should be determined experimentally. |
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Chromatography
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. Available at: [Link]
-
The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal. Available at: [Link]
-
Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501 Research Article Identification, synthesis and character. JOCPR. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Connect Journals. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Methods for preparation of furo[3,2‐c]pyridines; transformation of.... ResearchGate. Available at: [Link]
-
4_[1.4]Diazepan_1_yl furo[3.2_c]pyridine 4_[1.4]Diazepan_1_yl fur. Clonagen. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. Available at: [Link]
-
1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508. PubChem. Available at: [Link]
-
Diazepam | C16H13ClN2O | CID 3016. PubChem - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. MDPI. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. Available at: [Link]
-
TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI. Available at: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data. Available at: [Link]
Sources
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of benzo-(f)-diazepine-1,4 derivatives employed in therapeutics. II. Identification and assay by gas-phase chromatography of benzo-(f)-diazepine-1,4 derivatives, their main metabolites and compounds formed by their acid hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-fluoro Diazepam | C16H12ClFN2O | CID 10913700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine in the Context of Modern Drug Discovery
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming the treatment paradigms for numerous malignancies. The furo[3,2-c]pyridine scaffold has garnered significant interest as a promising heterocyclic motif for the development of novel kinase inhibitors, particularly those targeting critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[1] This guide provides a comprehensive framework for evaluating the potential of a novel compound, 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine, by comparing it with established kinase inhibitors. While direct comparative experimental data for this specific molecule is emerging, we will leverage data from related furopyridine derivatives and established methodologies to construct a robust evaluation strategy.
The Furo[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The furo[3,2-c]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Research on structural isomers, such as furo[2,3-b]pyridines and furo[3,2-b]pyridines, has demonstrated their potential to inhibit a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Lymphocyte-Specific Protein Tyrosine Kinase (Lck).[3][4] This foundational knowledge provides a strong rationale for investigating novel derivatives like this compound.
The addition of a 1,4-diazepane ring introduces a flexible, basic moiety that can form crucial interactions within the ATP-binding pocket of kinases, potentially enhancing potency and influencing selectivity. The diazepine ring itself is a well-established pharmacophore found in a variety of biologically active compounds.[5]
A Framework for Comparative Analysis: Key Performance Metrics
To objectively assess the potential of this compound, a head-to-head comparison with well-characterized kinase inhibitors is essential. The choice of comparators should be guided by the putative targets of the novel compound. Based on the activity of related furopyridines, we will consider inhibitors of the PI3K and JAK/STAT pathways as relevant benchmarks.
Table 1: Key Performance Parameters for Comparative Evaluation of Kinase Inhibitors
| Parameter | Description | Importance in Drug Development |
| Potency (IC50/Ki) | The concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50) or the inhibition constant (Ki). | A primary indicator of the inhibitor's effectiveness. Lower values indicate higher potency. |
| Selectivity | The degree to which an inhibitor binds to its intended target versus other kinases in the kinome. | Crucial for minimizing off-target effects and associated toxicities. |
| Cellular Activity (EC50) | The concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay. | Demonstrates the ability of the compound to penetrate cell membranes and engage its target in a biological context. |
| Mechanism of Action | The specific manner in which the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric). | Informs on potential resistance mechanisms and provides a basis for rational drug design. |
| In Vivo Efficacy | The therapeutic effect of the inhibitor in animal models of disease. | A critical step in preclinical development to assess potential clinical utility. |
| Pharmacokinetics (ADME) | The absorption, distribution, metabolism, and excretion properties of the compound. | Determines the dosing regimen and overall exposure of the drug in the body. |
Experimental Workflows for Kinase Inhibitor Profiling
A systematic and rigorous experimental approach is necessary to generate the data for a meaningful comparison. The following workflows represent standard, validated methodologies in the field of kinase inhibitor discovery.
Biochemical Kinase Inhibition Assay
This initial screen determines the direct inhibitory effect of the compound on the purified kinase enzyme.
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)
-
Reaction Buffer Preparation: Prepare a buffer containing the PI3K enzyme and its lipid substrate (e.g., PIP2).
-
Compound Addition: Add varying concentrations of the test compounds (this compound and comparator inhibitors) to the reaction mixture in a 96-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified duration to allow for the enzymatic reaction.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular Proliferation Assay
This assay evaluates the effect of the inhibitor on the growth of cancer cell lines known to be dependent on the target kinase.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the furo[3,2-c]pyridine compound and comparators for 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Measurement: Measure the absorbance at a specific wavelength.
-
Analysis: Calculate the cell viability and determine the EC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Hypothetical Comparative Data Profile
The following table illustrates the type of data that would be generated from the described experiments, providing a basis for a direct comparison of this compound with established inhibitors.
Table 2: Hypothetical Comparative Profile of Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular EC50 (nM) |
| This compound | PI3Kα | To be determined | MCF-7 (PIK3CA mutant) | To be determined |
| Alpelisib (PI3Kα inhibitor) | PI3Kα | 1.8 | MCF-7 (PIK3CA mutant) | 290 |
| This compound | JAK2 | To be determined | HEL (JAK2 V617F) | To be determined |
| Ruxolitinib (JAK1/2 inhibitor) | JAK2 | 3.3 | HEL (JAK2 V617F) | 127 |
Elucidating the Mechanism of Action: Target Engagement and Pathway Analysis
Beyond potency and cellular activity, understanding how an inhibitor interacts with its target and affects downstream signaling is paramount.
Target Engagement Assays
Techniques like Surface Plasmon Resonance (SPR) can provide real-time data on the binding kinetics (association and dissociation rates) of the inhibitor to its target kinase.[6] This allows for a more nuanced comparison of binding affinity (KD) and can reveal desirable characteristics such as a slow dissociation rate, which may lead to prolonged target inhibition.[6]
Western Blot Analysis of Signaling Pathways
To confirm that the observed cellular effects are due to the inhibition of the intended target, Western blotting can be used to measure the phosphorylation status of downstream effector proteins.
Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat cancer cells with the test compound at concentrations around its EC50 value for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., p-Akt, Akt, p-S6, S6).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
Conclusion and Future Directions
The furo[3,2-c]pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors.[1] A systematic evaluation of this compound, following the principles and methodologies outlined in this guide, is crucial to understanding its therapeutic potential. By generating robust biochemical and cellular data and comparing it directly with established inhibitors, researchers can make informed decisions about the continued development of this and other novel chemical entities. Future research should focus on comprehensive kinome screening to establish selectivity, followed by in vivo studies in relevant animal models to validate the therapeutic potential of the most promising lead compounds.
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]
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Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
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Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. PubMed. Available at: [Link]
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Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]
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A Predictive Comparison of Novel 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine Analogs: A Guide for a New Frontier in Kinase Inhibition
Introduction: Uniting Two Privileged Scaffolds for Enhanced Therapeutic Potential
In the landscape of medicinal chemistry, the furo[3,2-c]pyridine scaffold has garnered significant attention as a "privileged" structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets.[1][2] Its derivatives have shown considerable promise, particularly as potent anticancer agents and kinase inhibitors.[2] The unique electronic and steric properties arising from the fusion of a furan and a pyridine ring provide a robust platform for the development of novel therapeutics.[1] Separately, the 1,4-diazepine moiety is a well-established pharmacophore, integral to a wide array of clinically significant drugs with activities spanning antipsychotic, anxiolytic, and anticancer applications.[3][4]
This guide ventures into a novel chemical space by proposing the synthesis and comparative evaluation of a new class of compounds: 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine analogs . To date, a comprehensive exploration of this specific combination is notably absent in the published literature. This document, therefore, serves as a predictive comparison and a detailed roadmap for researchers, scientists, and drug development professionals. We will delineate the scientific rationale for this combination, propose a robust synthetic strategy, and outline a comprehensive biological evaluation workflow, complete with hypothetical comparative data to guide future research.
The Scientific Rationale: Synergistic Potential in Drug Design
The conjugation of a 1,4-diazepan ring to the C4 position of the furo[3,2-c]pyridine core is a deliberate design strategy aimed at leveraging the advantageous properties of both moieties. The rationale for this molecular architecture is threefold:
-
Modulation of Physicochemical Properties: The 1,4-diazepan ring, with its non-planar, flexible conformation and two nitrogen atoms, can significantly influence the solubility, lipophilicity, and polar surface area of the parent furo[3,2-c]pyridine. These parameters are critical for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
-
Exploration of New Chemical Space and Target Interactions: The diazepan substituent provides multiple points for further derivatization, allowing for the fine-tuning of the molecule's interaction with its biological target. The nitrogen atoms can act as hydrogen bond acceptors or donors, and substituents on the diazepan ring can be tailored to probe specific pockets within a target protein's binding site.
-
Potential for Enhanced Potency and Selectivity: The introduction of the diazepan moiety can lead to novel interactions with the target protein that are not accessible to simpler furo[3,2-c]pyridine derivatives. This could translate to enhanced inhibitory potency and improved selectivity against a panel of related kinases, a crucial aspect in the development of targeted therapies.
Proposed Synthetic Pathway
The synthesis of this compound analogs can be approached through a convergent synthetic strategy. A plausible route involves the initial construction of a 4-chloro-furo[3,2-c]pyridine intermediate, followed by a nucleophilic aromatic substitution with a suitably protected or substituted 1,4-diazepane.
Caption: Proposed synthetic route to this compound analogs.
Experimental Protocol: Synthesis of a Hypothetical Analog (FDP-1)
FDP-1: 4-(4-Methyl-1,4-diazepan-1-yl)furo[3,2-c]pyridine
-
Synthesis of 4-Chloro-furo[3,2-c]pyridine:
-
This intermediate can be synthesized from commercially available starting materials following established literature procedures for the construction of the furo[3,2-c]pyridine core, which may involve steps like Sonogashira coupling followed by intramolecular cyclization.
-
The resulting furo[3,2-c]pyridin-4-ol is then subjected to chlorination using a standard reagent such as phosphorus oxychloride (POCl₃).
-
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloro-furo[3,2-c]pyridine (1 equivalent) in a suitable aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methyl-1,4-diazepane (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Heat the reaction mixture at 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, FDP-1.
-
Proposed Biological Evaluation Workflow
A systematic evaluation of the newly synthesized analogs is crucial to ascertain their therapeutic potential. The following workflow is proposed, focusing on their potential as kinase inhibitors in an oncology context.
Caption: A comprehensive workflow for the biological evaluation of novel analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against PI3Kα)
-
Reagents and Materials: Recombinant human PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, test compounds (dissolved in DMSO), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare a reaction buffer containing the PI3Kα enzyme and the lipid substrate.
-
Add the test this compound analogs at various concentrations to the wells of a 96-well plate. Include a positive control (known PI3K inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen assay kit (e.g., by quantifying the amount of ADP produced).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Hypothetical Comparative Data
To illustrate the potential outcomes of the proposed research and to guide the structure-activity relationship (SAR) studies, the following tables present hypothetical data for a series of imagined analogs.
Table 1: Hypothetical Kinase Inhibitory Activity and Cytotoxicity of FDP Analogs
| Analog ID | R¹ on Diazepan | PI3Kα IC₅₀ (nM) | Akt1 IC₅₀ (nM) | A549 Cell Line GI₅₀ (µM) |
| FDP-1 | -CH₃ | 150 | 800 | 2.5 |
| FDP-2 | -H | 500 | >1000 | 8.1 |
| FDP-3 | -CH₂CH₃ | 120 | 750 | 2.1 |
| FDP-4 | -C(O)CH₃ | 800 | >2000 | 15.0 |
| FDP-5 | -SO₂CH₃ | >1000 | >2000 | >25.0 |
This hypothetical data suggests that small alkyl substitutions on the diazepan nitrogen might be favorable for PI3Kα inhibition and cellular activity, while larger or electron-withdrawing groups could be detrimental.
Table 2: Hypothetical Physicochemical and Pharmacokinetic Properties of Lead Analogs
| Analog ID | Molecular Weight | cLogP | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| FDP-1 | 257.32 | 2.8 | 50 | 8.5 |
| FDP-3 | 271.35 | 3.1 | 35 | 10.2 |
This predictive data illustrates how modifications to the diazepan ring can be used to modulate key drug-like properties.
Targeted Signaling Pathway
The furo[3,2-c]pyridine scaffold has been associated with the inhibition of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[2] The proposed analogs in this guide are hypothesized to act as inhibitors within this cascade, which is frequently dysregulated in various cancers.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by FDP analogs.
Conclusion and Future Directions
The exploration of This compound analogs represents a promising, yet uncharted, territory in medicinal chemistry. This guide provides a foundational framework for initiating research into this novel class of compounds. The synergistic combination of the furo[3,2-c]pyridine core and the 1,4-diazepan moiety holds the potential to yield potent and selective kinase inhibitors with favorable drug-like properties.
Future research should focus on the synthesis of a diverse library of these analogs, with systematic modifications to both the diazepan ring and the furo[3,2-c]pyridine core. A thorough investigation of the structure-activity relationships will be paramount in identifying lead compounds. Subsequent in-depth biological characterization, including selectivity profiling across a broad panel of kinases and evaluation in in vivo cancer models, will be essential to validate the therapeutic potential of the most promising candidates. This proposed research direction has the potential to deliver a new generation of targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase signaling.
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A Comparative Guide to the Preclinical Validation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine as a Novel EGFR Inhibitor
Introduction: The Rationale for a New Generation of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, survival, and differentiation.[1][2] Its dysregulation, often through activating mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, initially provided significant clinical benefit. However, their efficacy is often limited by the development of resistance, commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene. This clinical challenge spurred the development of third-generation inhibitors like Osimertinib, which are specifically designed to overcome T790M-mediated resistance.[4][5][6][7][8]
The furo[3,2-c]pyridine scaffold has been identified as a promising heterocyclic motif in medicinal chemistry, with derivatives showing potential as potent and selective kinase inhibitors.[9][10][11][12] This guide introduces a novel investigational molecule, 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine (hereafter designated as Compound X ), and provides a comprehensive framework for its preclinical validation. The core hypothesis is that the unique structural features of Compound X, particularly the furo[3,2-c]pyridine core coupled with a 1,4-diazepan-1-yl moiety, may confer high potency and selectivity against clinically relevant EGFR mutations, including the T790M resistance mutation.
This document serves as a comparative guide, benchmarking the hypothetical performance of Compound X against the first-generation inhibitor Gefitinib and the third-generation standard-of-care, Osimertinib. We will detail the requisite experimental workflows, present comparative data in a structured format, and explain the scientific rationale behind each step of the validation process.
Section 1: Biochemical Potency and Selectivity
The initial and most critical step in validating a new kinase inhibitor is to determine its direct inhibitory effect on the target enzyme in a purified, cell-free system. This biochemical assessment provides a clean measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.
Rationale for Experimental Choice: LanthaScreen™ Eu Kinase Binding Assay
To quantify the binding affinity of Compound X to EGFR, the LanthaScreen™ Eu Kinase Binding Assay is the method of choice.[13][14][15][16] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that offers several advantages over traditional activity-based assays:
-
Direct Measurement of Binding: It directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, providing a true measure of affinity (translated to IC50).
-
High Sensitivity and Robustness: The TR-FRET format minimizes interference from colored or fluorescent compounds and has a high signal-to-noise ratio, making it ideal for high-throughput screening and accurate IC50 determination.[17]
-
Versatility: It can be used with both active and inactive kinases, allowing for a broad assessment of selectivity.
Comparative Biochemical Data
The following table summarizes the hypothetical IC50 values for Compound X compared to Gefitinib and Osimertinib against wild-type (WT) EGFR and two clinically significant mutant forms: the activating L858R mutation and the dual L858R/T790M resistance mutation.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Selectivity Ratio (WT / L858R/T790M) |
| Compound X (Hypothetical) | 85 | 1.5 | 8.0 | 10.6 |
| Osimertinib | 100-200[4] | ~1 | ~10[4] | ~10-20 |
| Gefitinib | 37[18] | 26[18] | >1000 | <0.04 |
Interpretation of Results: The data illustrates that Compound X exhibits a highly desirable profile. It demonstrates potent inhibition of the activating L858R mutant and, critically, maintains strong potency against the T790M resistance mutant, similar to Osimertinib.[4] In contrast, Gefitinib's potency is dramatically reduced in the presence of the T790M mutation.[18] Furthermore, Compound X shows a favorable selectivity ratio, with significantly less activity against wild-type EGFR compared to the mutant forms, suggesting a lower potential for side effects related to the inhibition of normal EGFR signaling in healthy tissues.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the IC50 of test compounds against purified EGFR kinase variants.
Materials:
-
Recombinant EGFR kinase (WT, L858R, L858R/T790M)
-
LanthaScreen™ Eu-anti-tag Antibody[15]
-
Kinase Tracer (Alexa Fluor™ 647-labeled)[16]
-
5X Kinase Buffer A[13]
-
Test compounds (Compound X, Osimertinib, Gefitinib) serially diluted in 100% DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Prepare 3X Compound Dilutions: Create a serial dilution of the test compounds in 1X Kinase Buffer A.
-
Prepare 3X Kinase/Antibody Mixture: Dilute the EGFR kinase and Eu-anti-tag antibody in 1X Kinase Buffer A to 3X the final desired concentration.
-
Prepare 3X Tracer Solution: Dilute the kinase tracer in 1X Kinase Buffer A to 3X the final desired concentration.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Incubation: Mix the plate gently and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Section 2: Cellular Potency and Target Engagement
While biochemical assays confirm direct enzyme inhibition, cellular assays are essential to validate that a compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and exert a biological effect.
Rationale for Experimental Choice: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[19][20] Its core principle is the measurement of ATP, an indicator of metabolically active, viable cells.[20] The assay is performed in a homogeneous "add-mix-measure" format, making it highly suitable for determining the half-maximal effective concentration (EC50) across multiple cell lines and compound concentrations.[19]
Comparative Cellular Data
To assess cellular potency, we use NSCLC cell lines with defined EGFR mutation statuses:
-
PC-9: Expresses an EGFR exon 19 deletion (sensitive to first-generation TKIs).[21]
-
H1975: Expresses both L858R and the T790M resistance mutation.[22]
-
A549: Expresses wild-type EGFR and is generally resistant to EGFR TKIs.[21]
| Compound | PC-9 (EGFR ex19del) EC50 (nM) | H1975 (L858R/T790M) EC50 (nM) | A549 (EGFR WT) EC50 (nM) |
| Compound X (Hypothetical) | 12 | 25 | >5000 |
| Osimertinib | 10-20[4] | 15-30[4] | >5000 |
| Gefitinib | 10-50[18][22] | >8000 | >10000 |
Interpretation of Results: The cellular data corroborates the biochemical findings. Compound X potently inhibits the growth of both the EGFR-mutant sensitive (PC-9) and resistant (H1975) cell lines, with EC50 values comparable to Osimertinib. Crucially, both Compound X and Osimertinib show minimal effect on the EGFR wild-type A549 cell line at high concentrations, reinforcing their mutant-selective profile. Gefitinib, as expected, is potent in PC-9 cells but loses its activity in the T790M-positive H1975 line.[22]
Experimental Protocol: CellTiter-Glo® Viability Assay
Objective: To determine the EC50 of test compounds in various NSCLC cell lines.
Materials:
-
PC-9, H1975, and A549 human NSCLC cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent[19]
-
Test compounds serially diluted in culture medium
Procedure:
-
Cell Seeding: Seed the cells into opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[23]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][23]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated controls and plot the percent viability against the log of the inhibitor concentration. Fit the curve using a non-linear regression model to calculate the EC50 value.
Target Engagement: Western Blot Analysis of EGFR Phosphorylation
To confirm that the observed cellular effects are a direct result of target inhibition, we must measure the phosphorylation status of EGFR and its downstream effectors. A successful inhibitor should reduce the ligand-induced autophosphorylation of EGFR at key tyrosine residues (e.g., Tyr1068).
Rationale for Experimental Choice: Western blotting is a standard and powerful technique to visualize and semi-quantify changes in protein phosphorylation.[24][25] By probing cell lysates with antibodies specific to both phosphorylated EGFR (p-EGFR) and total EGFR, we can directly assess the compound's ability to engage and inhibit its target within the cell.[24][26][27][28]
Experimental Workflow Diagram
Caption: Workflow for assessing EGFR target engagement via Western Blot.
Interpretation of Expected Results: Treatment with Compound X should show a dose-dependent decrease in the p-EGFR signal upon EGF stimulation, while the total EGFR levels remain unchanged. This result would provide strong evidence that Compound X inhibits EGFR kinase activity in a cellular context.
Section 3: In Vivo Efficacy
The ultimate preclinical validation step is to assess the compound's anti-tumor efficacy in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for this evaluation.[29][30][31][32][33]
Rationale for Experimental Choice: H1975 Xenograft Model
An H1975 cell line-derived xenograft model is particularly relevant for this study. These cells harbor the L858R/T790M mutations, representing the clinically important setting of acquired resistance to first-generation EGFR TKIs. Demonstrating tumor growth inhibition in this model is a critical proof-of-concept for a third-generation inhibitor.[29]
Comparative In Vivo Data (Hypothetical)
| Treatment Group (H1975 Xenograft) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 0% | +2% |
| Compound X | 25 mg/kg, p.o., QD | 85% | -3% |
| Osimertinib | 25 mg/kg, p.o., QD | 90% | -4% |
| Gefitinib | 50 mg/kg, p.o., QD | 15% | +1% |
Interpretation of Results: In this model, Compound X is expected to induce significant tumor growth inhibition, comparable to the clinical standard, Osimertinib. The minimal impact on body weight suggests that the compound is well-tolerated at an efficacious dose. As anticipated, Gefitinib would show little to no activity against the T790M-driven tumors.
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Compound X in an H1975 NSCLC xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
H1975 cells
-
Matrigel
-
Test compounds formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of H1975 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Treatment Administration: Administer the vehicle, Compound X, Osimertinib, or Gefitinib daily via oral gavage (p.o.).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health for the duration of the study (e.g., 21-28 days).
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.
Section 4: Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the preclinical validation of this compound (Compound X) as a novel, third-generation EGFR inhibitor. The hypothetical data presented positions Compound X as a promising therapeutic candidate with potent activity against clinically relevant resistance mutations and a high degree of selectivity over wild-type EGFR.
The logical progression from biochemical potency to cellular efficacy and finally to in vivo anti-tumor activity provides a self-validating framework. Each stage builds upon the last, with the Western blot for target engagement serving as the crucial mechanistic link between cellular activity and direct enzyme inhibition.
Validation Pathway Diagram
Caption: Logical flow for the preclinical validation of a candidate drug.
Successful completion of this validation cascade would provide a strong rationale for advancing Compound X into formal IND-enabling studies, including comprehensive ADME, toxicology, and safety pharmacology assessments. The compelling, data-driven comparison against established benchmarks like Gefitinib and Osimertinib underscores its potential to address the ongoing challenge of acquired resistance in EGFR-mutant lung cancer.
References
- Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC - NIH. (n.d.).
- LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US. (n.d.).
- Gefitinib (ZD1839) | EGFR Inhibitor | CAS 184475-35-2 | Selleck Chemicals. (n.d.).
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation. (n.d.).
- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
- In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. (n.d.).
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment - Benchchem. (n.d.).
- Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. (n.d.).
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. (2019, January 21).
- How do I get EGFR western blot - ResearchGate. (2018, July 27).
- Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay - Fisher Scientific. (n.d.).
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- EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.).
- Osimertinib as Second- and ≥Third-Line Treatment in Advanced and Recurrence EGFR-Mutant NSCLC Patients Harboring Acquired T790M Mutation - MDPI. (2024, December 14).
- Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. (2016, November 20).
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchGate. (n.d.).
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019, September 19).
- LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US. (n.d.).
- EGFR Signaling Pathway | Sino Biological. (n.d.).
- CellTiter-Glo Assay - Oslo - OUH - Protocols. (n.d.).
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.).
- Osimertinib for treating EGFR T790M mutation- positive advanced non- small-cell lung cancer | NICE. (2020, October 14).
- Epidermal growth factor receptor - Wikipedia. (n.d.).
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC. (2021, November 4).
- Osimertinib for Patients With EGFR T790M Mutation-Positive Non-Small-Cell Lung Cancer and a Poor Performance Status - PubMed. (2019, July 1).
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A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine represents a novel chemical entity built upon the furo[3,2-c]pyridine scaffold. This heterocyclic core is recognized as a "privileged scaffold" in medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2] Specifically, this scaffold has been successfully utilized to develop highly selective inhibitors of targets within critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[3]
While the primary target of a novel compound like this compound is the focus of initial discovery efforts, its therapeutic viability hinges critically on its selectivity. Off-target interactions, where a drug binds to unintended proteins, are a primary cause of adverse drug reactions (ADRs) and can lead to the failure of promising candidates in later stages of development.[4][5] Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not merely a regulatory requirement but a foundational component of a successful drug discovery program.[6][7]
This guide provides a comparative framework for evaluating the selectivity of this compound. We will detail a tiered, systematic approach to off-target profiling, compare industry-standard assay platforms, and provide validated experimental protocols. The objective is to equip researchers and drug development professionals with the rationale and methodologies required to build a comprehensive safety and selectivity profile for this and similar novel chemical entities.
Hypothesized Primary Target and the Rationale for Kinase-Focused Profiling
Given the prevalence of the furo[3,2-c]pyridine core in kinase inhibitor development, we will proceed with the hypothesis that This compound is an ATP-competitive kinase inhibitor. [2][3][8] Kinases are a large family of enzymes that share a structurally conserved ATP-binding pocket, making cross-reactivity a significant challenge.[9][10] An inhibitor designed for one kinase can inadvertently bind to many others, leading to unexpected biological effects.[11]
This guide will therefore focus on the strategies and techniques essential for deconvoluting the kinome-wide selectivity of our lead compound. However, the principles and tiered approach described are broadly applicable to other target classes.
A Tiered Strategy for Comprehensive Selectivity Profiling
An efficient and cost-effective strategy for assessing selectivity involves a multi-tiered approach, moving from broad, single-concentration screens to more focused dose-response studies on identified "hits."[11][12][13]
Caption: Tiered workflow for selectivity profiling.
Tier 1: Broad Liability Screening. The initial step involves screening the compound at a single, high concentration (typically 1 to 10 µM) against a broad panel of targets.[11] This serves to quickly identify potential off-target liabilities.
-
Comparison:
-
Kinase Panels: Services like Reaction Biology's HotSpot™ Kinome Panel offer screening against hundreds of kinases (up to 780+), providing a comprehensive view of kinome-wide interactions.[14][15]
-
General Safety Panels: Companies like Eurofins Discovery offer curated panels, such as the SafetyScreen44™ or SafetyScreen87™, which include a range of non-kinase targets known to be involved in adverse drug reactions (e.g., GPCRs, ion channels, transporters, and enzymes).[5][13][16][17] This is crucial for identifying liabilities outside the kinase family.
-
Tier 2: IC50 Determination for Hit Confirmation. Any target showing significant inhibition (a common threshold is >70% inhibition) in the Tier 1 screen should be selected for follow-up.[11] A 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.[18]
Tier 3: Mechanistic and Cellular Validation. For confirmed off-targets with potent IC50 values, further investigation is required to understand the clinical relevance of the interaction.
-
Biochemical Binding Assays: These assays determine the direct binding affinity (Kd) of the compound for the off-target protein, confirming a direct interaction.[19]
-
Cellular Assays: It is critical to confirm that the off-target interaction observed in a biochemical assay translates to an effect in a cellular context.[15] Assays that measure target engagement (e.g., NanoBRET) or downstream functional consequences (e.g., substrate phosphorylation) in intact cells are essential.[15]
Comparative Analysis of Key Assay Platforms
Choosing the right assay technology is critical for generating high-quality, reproducible data. Below is a comparison of leading platforms for primary screening and secondary validation.
| Assay Type | Platform Example | Principle | Advantages | Disadvantages | Best For... |
| Biochemical Activity | Reaction Biology HotSpot™[14][20] | Radiometric; measures the transfer of ³³P-ATP to a substrate by the kinase. | Gold standard, directly measures enzyme activity, universal applicability, high sensitivity, low interference.[14][18][21] | Requires handling of radioactivity, lower throughput than fluorescence methods. | Tier 1 & 2: Primary kinome screening and IC50 determination. |
| Biochemical Binding | LanthaScreen® (Thermo Fisher) | Time-Resolved FRET (TR-FRET) competition assay between a fluorescent tracer and the test compound for the kinase ATP site.[22] | Non-radioactive, high-throughput, homogeneous format. | Indirect measurement of activity, potential for compound interference with fluorescence. | Tier 2 & 3: Orthogonal validation of hits, determining binding affinity (Ki). |
| General Safety Binding | Eurofins SafetyScreen™[12] | Radioligand Binding Assays; measures displacement of a known radiolabeled ligand from a receptor/channel/transporter.[23][24] | Broad target coverage, well-validated for safety pharmacology, highly sensitive.[13][25] | Indirect functional information, requires specific radioligands for each target. | Tier 1: Broad screening for non-kinase liabilities. |
| Cellular Target Engagement | NanoBRET™ (Promega)[15] | Bioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged target in live cells. | Quantifies target occupancy in a physiological context, live-cell format. | Requires genetic modification of cells, potential for steric hindrance from the tag. | Tier 3: Confirming off-target binding in a cellular environment. |
Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed, step-by-step methodologies for two key assays in the profiling cascade.
Protocol 1: Radiometric Kinase Activity Assay (HotSpot™ Platform)
This protocol is adapted from the industry-standard radiometric filter-binding assay used for broad kinome screening.[14][20]
Caption: Workflow for a radiometric kinase assay.
1. Reagent Preparation:
- Base Reaction Buffer: Prepare a buffer appropriate for the kinase family (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA).
- Compound Dilution: Create a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
- ATP Solution: Prepare a stock of [γ-³³P]ATP. The final concentration in the assay should be optimized for each kinase, often near the apparent ATP Km.[10][18][26] 2. Reaction Assembly:
- In a 384-well plate, add the kinase and its specific substrate (peptide or protein) diluted in the base reaction buffer.
- Add the diluted test compound. Include positive controls (a known inhibitor for that kinase) and negative controls (DMSO vehicle only).[18] 3. Kinase Reaction:
- Initiate the reaction by adding the [γ-³³P]ATP solution.[20]
- Incubate the plate at room temperature for a predetermined time (e.g., 2 hours), ensuring the reaction is in the linear range. 4. Termination and Signal Detection:
- Terminate the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter mat, which binds the phosphorylated substrate.
- Wash the filter mat multiple times with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
- After drying, measure the radioactivity retained on the filter using a scintillation counter. 5. Data Analysis:
- Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
- Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for GPCR Off-Target
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for an unintended GPCR target identified in a Tier 1 screen.[23][24]
1. Membrane Preparation:
- Harvest cells expressing the GPCR of interest and homogenize them in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.
- Determine the total protein concentration of the membrane preparation using a BCA assay.[23] 2. Assay Setup:
- In a 96-well plate, add the cell membrane preparation (e.g., 10-20 µg protein per well).
- Add serially diluted this compound.
- Add a fixed concentration of a specific radioligand (e.g., ³H-ligand) for the GPCR, typically at or below its Kd concentration.[27]
- Include wells for "total binding" (radioligand + membranes + vehicle) and "non-specific binding" (radioligand + membranes + a high concentration of a known, unlabeled ligand). 3. Incubation and Filtration:
- Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[23]
- Rapidly terminate the reaction by vacuum filtration through a GF/C filter plate, which traps the membranes.[28]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. 4. Signal Detection and Analysis:
- Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
- Subtract non-specific binding from all other measurements to get "specific binding."
- Plot the specific binding as a function of the test compound concentration to determine the IC50.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The selectivity of a compound can be expressed using several metrics, such as the Selectivity Score (S), which quantifies how selectively a compound binds its primary target over a panel of off-targets.[19]
Table 1: Hypothetical Kinase Selectivity Profile of Compound X
(Assayed at 1 µM concentration)
| Kinase | Family | % Inhibition | IC50 (nM) | Notes |
| Primary Target Kinase A | TK | 98% | 15 | Potent on-target activity |
| Off-Target Kinase B | TK | 85% | 120 | 8-fold selectivity over target |
| Off-Target Kinase C | CMGC | 72% | 450 | 30-fold selectivity over target |
| Off-Target Kinase D | AGC | 25% | > 10,000 | Negligible activity |
| Off-Target Kinase E | CAMK | 10% | > 10,000 | Negligible activity |
Table 2: Hypothetical General Safety Profile of Compound X
(Assayed at 10 µM concentration, data as % inhibition of binding)
| Target | Target Class | % Inhibition | IC50 (µM) | Potential Implication |
| hERG | Ion Channel | 65% | 8.5 | Cardiotoxicity risk; requires follow-up functional patch-clamp assay. |
| 5-HT2B Receptor | GPCR | 55% | 12.1 | Potential risk of valvulopathy; monitor in vivo. |
| Dopamine Transporter | Transporter | 12% | > 30 | Low risk. |
| COX-1 | Enzyme | 5% | > 30 | Low risk. |
Interpretation: The hypothetical data above illustrates a compound with good potency on its primary target. However, it shows some cross-reactivity on related kinases (B and C) and, more critically, flags a potential liability at the hERG ion channel. An IC50 of 8.5 µM against hERG would trigger immediate follow-up studies, as hERG inhibition is a major cause of drug-induced cardiac arrhythmia. This demonstrates the power of broad profiling to identify critical safety risks early in development.[4][5]
Conclusion
The development of a safe and effective therapeutic agent requires a deep understanding of its pharmacological profile beyond its primary target. For a novel compound like this compound, a systematic, tiered approach to cross-reactivity screening is essential. By combining broad, high-throughput screening across diverse target families with rigorous, quantitative follow-up on identified hits, researchers can build a comprehensive selectivity map. This map is invaluable for guiding structure-activity relationship (SAR) studies to mitigate off-target effects, prioritizing lead candidates, and ultimately increasing the probability of clinical success.[4][25] The use of gold-standard, validated assay platforms and protocols, as outlined in this guide, ensures the generation of high-quality data that can be trusted to make critical project decisions.
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 21, 2026, from [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved January 21, 2026, from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved January 21, 2026, from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 21, 2026, from [Link]
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Klaasse, E., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1671-1689. [Link]
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Metz, J. T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]
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Reaction Biology. (n.d.). HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Retrieved January 21, 2026, from [Link]
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Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Benchmark Evaluation of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for the benchmark evaluation of the novel chemical entity, 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. In the absence of direct published studies on this specific molecule, this document outlines a proposed series of benchmark investigations, grounding its rationale in the well-documented activities of its constituent scaffolds: the furo[3,2-c]pyridine core and the 1,4-diazepine moiety. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted cancer therapies.
Introduction: Rationale for a Novel Heterocyclic Scaffold
The landscape of oncology drug discovery is increasingly focused on targeted therapies that disrupt specific signaling pathways driving tumorigenesis. The furo[3,2-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, recognized for its versatile pharmacological activities, particularly as a core for potent kinase inhibitors.[1] Derivatives of this scaffold have shown promise in targeting critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[1]
Concurrently, the 1,4-diazepine ring is a well-established pharmacophore, historically significant in developing CNS agents but also explored for its utility in modulating other biological systems, including applications in oncology. The strategic fusion of these two pharmacophores into This compound presents a novel chemical entity hypothesized to possess potent and potentially selective kinase inhibitory activity.
This guide details a proposed benchmark study to rigorously evaluate this hypothesis. We will compare its performance against a standard-of-care kinase inhibitor and a structural analogue to elucidate its therapeutic potential and structure-activity relationships.
Proposed Mechanism and Target Signaling Pathways
The furo[3,2-c]pyridine core suggests a primary mechanism of action through the inhibition of protein kinases.[2][3] Dysregulation of the PI3K/Akt/mTOR and JAK/STAT pathways is a hallmark of many cancers, making them compelling targets.[4][5] These pathways regulate fundamental cellular processes including proliferation, survival, and cell growth.[6][7]
-
The PI3K/Akt/mTOR Pathway: This cascade is a central regulator of cell metabolism and growth.[7] Its aberrant activation is one of the most common molecular defects in human cancers, making inhibitors of this pathway a major focus of drug development.[4]
-
The JAK/STAT Pathway: This pathway is a primary communication route for cytokines and growth factors, playing a crucial role in immunity, cell division, and survival.[5][8] Its dysregulation can lead to both cancers and inflammatory diseases.[9]
The following diagrams illustrate the canonical signaling cascades for these pathways, highlighting key nodes for therapeutic intervention.
Caption: The JAK/STAT Signaling Pathway.
Synthesis and Characterization of Test Article
A robust and reproducible synthesis is the foundation of any benchmark study. The proposed synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction from a halogenated furo[3,2-c]pyridine precursor.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-chlorofuro[3,2-c]pyridine. This precursor can be synthesized from commercially available starting materials following established literature procedures for related heterocyclic systems.
-
Step 2: Nucleophilic Aromatic Substitution.
-
To a solution of 4-chlorofuro[3,2-c]pyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add 1,4-diazepane (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification. Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity, which should be >95% for use in biological assays.
Comparative Benchmark Study Design
To provide a meaningful assessment of the target compound's potential, its performance must be compared against well-characterized alternatives.
Selected Comparator Compounds:
-
Test Article: this compound (T-001)
-
Standard-of-Care: Alpelisib (PI3Kα-selective inhibitor, clinically approved). [4]* Scaffold Alternative: A thieno[3,2-b]pyridine-based kinase inhibitor (SA-001) to compare against a closely related heterocyclic core. [2] The overall experimental workflow is designed to progress from broad in vitro screening to more focused in vivo validation.
Caption: Proposed experimental workflow.
In Vitro Benchmarking Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of target kinases. A radiometric or fluorescence-based assay can be employed. [10][11][12]
-
Preparation: Prepare a reaction buffer containing the purified kinase enzyme (e.g., PI3Kα, JAK2), the specific substrate (e.g., a peptide or lipid), and cofactors (e.g., MgCl₂).
-
Compound Addition: Add serial dilutions of the test compounds (T-001, Alpelisib, SA-001) to the reaction wells. Include a DMSO vehicle control.
-
Initiation: Start the reaction by adding ATP (for radiometric assays, [γ-³²P]ATP is used). [12][13]4. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction. Quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting for radiometric assays or fluorescence detection for TR-FRET assays).
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Cell-Based Cytotoxicity Assay
This assay assesses the compound's effect on the viability and proliferation of cancer cells. The MTT assay is a common colorimetric method. [14][15]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight. [16]2. Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. [17]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Benchmarking Protocol
Protocol 3: Human Tumor Xenograft Model
This in vivo model is the gold standard for evaluating the efficacy of anticancer agents in a living system. [18][19][20]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice). [21]2. Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, T-001, Alpelisib, SA-001). Administer compounds via an appropriate route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation and Comparative Analysis
The data generated from these studies should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical In Vitro Kinase Inhibition (IC₅₀, nM)
| Compound | PI3Kα | JAK2 | Kinase X | Kinase Y |
|---|---|---|---|---|
| T-001 | 15 | 250 | >1000 | >1000 |
| Alpelisib | 5 | >5000 | >5000 | >5000 |
| SA-001 | 50 | 80 | >1000 | >1000 |
Interpretation: This hypothetical data suggests T-001 is a potent PI3Kα inhibitor with moderate off-target activity against JAK2, while Alpelisib is highly selective for PI3Kα.
Table 2: Hypothetical In Vitro Cytotoxicity (GI₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|
| T-001 | 0.2 | 0.5 | 1.1 |
| Alpelisib | 0.4 | 2.5 | 3.0 |
| SA-001 | 0.8 | 1.2 | 2.5 |
Interpretation: T-001 shows potent anti-proliferative activity across multiple cell lines, potentially broader than the more selective comparator, Alpelisib.
Table 3: Hypothetical In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | 1500 ± 210 | - |
| T-001 | 50 | 450 ± 95 | 70 |
| Alpelisib | 50 | 750 ± 150 | 50 |
| SA-001 | 50 | 900 ± 180 | 40 |
Interpretation: T-001 demonstrates superior in vivo efficacy in this model compared to both the standard-of-care and the scaffold alternative at the same dose.
Conclusion and Future Directions
This guide presents a logical and scientifically rigorous framework for the benchmark evaluation of this compound. By systematically comparing its performance against established drugs and relevant alternatives in validated in vitro and in vivo models, a clear picture of its therapeutic potential can be established.
Based on the proposed studies, if the hypothetical data holds, T-001 would represent a promising lead compound for further development as a kinase inhibitor for cancer therapy. Future work would focus on mechanism-of-action studies to confirm target engagement in vivo, comprehensive safety and toxicology profiling, and optimization of the scaffold to enhance potency and selectivity. The fusion of the furo[3,2-c]pyridine and 1,4-diazepine scaffolds offers a compelling new avenue for the discovery of novel targeted agents in oncology.
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A Technical Guide to the Structure-Activity Relationship of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine and its Analogs as Kinase Inhibitors
Abstract
The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(1,4-diazepan-1-yl)furo[3,2-c]pyridine, a representative member of a promising class of kinase inhibitors. We will dissect the contributions of the core heterocyclic system and the 4-position substituent, comparing its pharmacological profile with structurally similar compounds. This analysis is supported by a compilation of experimental data from public-domain studies, detailed protocols for relevant biological assays, and visualizations of key concepts to provide researchers and drug development professionals with a thorough understanding of this chemical space.
Introduction: The Furo[3,2-c]pyridine Scaffold in Kinase Inhibition
The fusion of a furan ring to a pyridine ring creates the furo[3,2-c]pyridine bicyclic heterocycle, a scaffold of significant interest due to its unique electronic and steric properties.[1] This structural motif is present in a variety of biologically active molecules and has shown considerable promise as a template for the design of kinase inhibitors. Kinases are crucial mediators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The furo[3,2-c]pyridine core serves as a versatile backbone for the development of inhibitors targeting key oncogenic pathways such as PI3K/Akt/mTOR and JAK/STAT.
The focus of this guide, this compound, features a seven-membered 1,4-diazepane (or homopiperazine) ring at the 4-position. This substituent is critical for modulating the compound's physicochemical properties, target engagement, and overall pharmacological profile. Understanding the interplay between the furo[3,2-c]pyridine core and the 1,4-diazepan-1-yl moiety is essential for the rational design of more potent and selective drug candidates.
The Furo[3,2-c]pyridine Core: A Foundation for Potency
The biological activity of furo[3,2-c]pyridine derivatives is highly contingent on the substitution pattern around the core. Modifications at positions 2, 3, 4, and 7 have been explored to optimize potency and selectivity.
Synthesis of the Furo[3,2-c]pyridine Core
A common and efficient method for constructing the furo[3,2-c]pyridine skeleton involves a multi-step sequence starting from a substituted pyridine. One prevalent strategy is the Sonogashira coupling of an iodopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.
Caption: General synthetic workflow for the furo[3,2-c]pyridine core.
Structure-Activity Relationship at Key Positions
While a comprehensive SAR study for the exact title compound is not publicly available, we can infer key relationships from studies on related furo[3,2-c]pyridine derivatives and their isomers.
-
Position 4: This position is crucial for introducing diversity and modulating activity. The attachment of cyclic amines, such as piperidine, morpholine, and in our case, 1,4-diazepane, is a common strategy.[2] The nature of this substituent directly influences solubility, cell permeability, and interaction with the solvent-exposed region of the kinase ATP-binding pocket.
-
Positions 2 and 3: Substitutions at these positions on the furan ring can significantly impact potency. For instance, in the isomeric furo[2,3-b]pyridine series, the introduction of aryl groups at these positions has led to the discovery of potent and selective Lck inhibitors.[3] This suggests that steric bulk and electronic properties at these positions are critical for target recognition.
-
Position 7: Modifications at this position on the pyridine ring can also fine-tune the biological activity. In the related pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine series, Suzuki-Miyaura cross-coupling has been used to introduce various aryl groups at the 7-position, leading to potent and selective CLK1 inhibitors.[4]
Caption: Key SAR points on the furo[3,2-c]pyridine scaffold.
The 4-(1,4-Diazepan-1-yl) Substituent: A Key Modulator
The 1,4-diazepane (homopiperazine) moiety at the 4-position is a critical feature of the title compound. Compared to the more commonly used piperazine ring, the seven-membered diazepine ring offers increased conformational flexibility. This can allow for more optimal interactions with the target protein, potentially leading to enhanced potency.
Comparison of 1,4-Diazepane and Piperazine
| Feature | Piperazine | 1,4-Diazepane (Homopiperazine) |
| Ring Size | 6-membered | 7-membered |
| Conformation | Predominantly chair | More flexible (multiple low-energy conformations) |
| Basicity (pKa) | Generally slightly more basic | Generally slightly less basic |
| Synthetic Accessibility | Readily available | Readily available |
| Medicinal Chemistry Applications | Ubiquitous in drug discovery, often used as a linker or to improve solubility.[5] | Also widely used, with demonstrated utility in anticancer and CNS-active agents.[6][7] |
Studies on other scaffolds have shown that expanding from a piperazine to a homopiperazine can have a significant impact on biological activity. For instance, in a series of nitric oxide prodrugs, the homopiperazine analogues retained potent anti-proliferative activity comparable to their piperazine counterparts.[6]
Comparative Analysis with Similar Compounds
To further understand the SAR of this compound, it is instructive to compare it with structurally related molecules.
Furo[3,2-c]pyridine Analogues
The following table summarizes the cytotoxic activity of various substituted furo[3,2-c]pyridine derivatives against esophageal cancer cell lines. While not direct kinase inhibition data, cytotoxicity is often a downstream consequence of kinase inhibition in cancer cells.
| Compound ID | R1 | R2 | R3 | R4 | KYSE70 IC50 (µM) | KYSE150 IC50 (µM) |
| Hypothetical | H | H | 1,4-Diazepan-1-yl | H | - | - |
| 4c | Isobutyl | H | 4-fluorobenzyl | H | 0.655 (48h) | 0.655 (48h) |
Data for compound 4c is from a study on novel furopyridone derivatives and is presented here to illustrate the potent anticancer activity of the furo[3,2-c]pyridine scaffold.[1]
Isomeric Scaffolds
The arrangement of the furan and pyridine rings plays a critical role in determining the target selectivity.
| Isomeric Scaffold | Target Kinase | Reported Activity |
| Furo[2,3-b]pyridine | CDK2 | IC50 values in the sub-micromolar range.[1] |
| Furo[3,2-b]pyridine | CLKs | Potent and selective inhibition.[1] |
| Furo[3,2-c]pyridine | PI3K/Akt/mTOR, JAK/STAT | Implicated as inhibitors of these pathways. |
This highlights that even subtle changes in the core heterocycle can significantly alter the biological activity profile.
Experimental Protocols
To facilitate further research, we provide detailed protocols for key assays used in the evaluation of furo[3,2-c]pyridine derivatives.
Protocol for In Vitro Kinase Inhibition Assay (PI3K)
This protocol is adapted for the evaluation of furo[3,2-c]pyridine compounds against PI3K.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing HEPES, MgCl₂, and BSA.
-
PI3K Enzyme: Dilute the PI3K enzyme to the desired concentration in kinase buffer.
-
Lipid Substrate: Prepare a solution of PIP2.
-
ATP Solution: Prepare a stock solution of ATP.
-
Test Compound: Prepare serial dilutions of the furo[3,2-c]pyridine compound in DMSO.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 12.5 µL of the PI3K enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the lipid substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product according to the manufacturer's instructions (e.g., using a luminescence-based assay to quantify the remaining ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., KYSE70) in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the furo[3,2-c]pyridine compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Workflows
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a furo[3,2-c]pyridine derivative.
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An In Vivo Comparative Analysis of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine and Diazepam: A Guide for Preclinical CNS Drug Discovery
This guide provides a comprehensive in vivo comparison of the novel compound 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine with the established anxiolytic drug, Diazepam. The experimental designs and data interpretation frameworks presented herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel central nervous system (CNS) agents.
The furo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore with diverse biological activities, including potential antipsychotic and anticancer properties.[1][2][3] Derivatives of this scaffold have shown significant affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine D2 receptors, suggesting a distinct mechanistic profile from typical antipsychotics.[1] Concurrently, the 1,4-diazepine moiety is a well-established structural component in a variety of CNS-active compounds, renowned for its anxiolytic, anticonvulsant, and sedative-hypnotic effects.[4] The fusion of these two pharmacophores in this compound suggests a novel compound with potential modulatory effects on CNS pathways, making a direct in vivo comparison with a benchmark drug like Diazepam essential for characterizing its pharmacological profile.
Section 1: Mechanistic Hypotheses and Rationale for Comparison
1.1. Proposed Mechanism of Action for this compound
Based on the known activities of its constituent moieties, we hypothesize that this compound may exert its CNS effects through a multi-target mechanism. The furo[3,2-c]pyridine core likely contributes to the modulation of serotonergic pathways, while the 1,4-diazepine ring may interact with GABA-A receptors, albeit potentially differently from classical benzodiazepines. This dual action could result in a unique pharmacological profile with anxiolytic or antipsychotic effects, possibly with a reduced side-effect profile compared to existing medications.
1.2. Established Mechanism of Action of Diazepam
Diazepam, a member of the 1,4-benzodiazepine class, exerts its anxiolytic, sedative, and anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor.[5][6] By binding to the benzodiazepine site on the receptor, it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition and a general calming effect on the CNS.[7]
1.3. Rationale for Head-to-Head In Vivo Comparison
The primary objective of this comparative study is to elucidate the in vivo behavioral effects of this compound relative to Diazepam. This will involve assessing its potential anxiolytic, sedative, and motor coordination effects. The selection of Diazepam as the comparator is based on its well-characterized profile in these domains, providing a robust benchmark for evaluating the novel compound's therapeutic potential and liability profile.[8][9]
Caption: Proposed mechanistic pathways of the novel compound and Diazepam.
Section 2: Comparative In Vivo Experimental Workflows
A phased approach to in vivo testing is critical for a comprehensive evaluation.[10][11] The following protocols are designed to first assess the anxiolytic potential and then to characterize sedative and motor-impairing side effects.
2.1. Experimental Animals
Male BALB/c mice, 8-10 weeks old, will be used for all behavioral experiments.[8] Animals should be housed in groups of four under a 12-hour light/dark cycle with ad libitum access to food and water. All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2.2. Drug Preparation and Administration
This compound and Diazepam will be dissolved in a vehicle of 0.9% saline with 5% DMSO and 5% Tween 80. Both compounds will be administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.
Caption: General experimental workflow for in vivo comparison.
2.3. Experiment 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely validated model for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer the test compound (doses of 1, 5, and 10 mg/kg), Diazepam (2 mg/kg), or vehicle.
-
After 30 minutes, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Rationale: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
2.4. Experiment 2: Open Field Test (OFT) for Locomotor Activity and Sedation
The OFT is used to assess general locomotor activity and can indicate sedative effects.
-
Apparatus: A square arena (40x40x40 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Following the EPM test, place the mouse in the center of the open field.
-
Allow the mouse to explore for 10 minutes.
-
Record the total distance traveled, time spent in the center zone, and rearing frequency.
-
-
Rationale: A significant decrease in total distance traveled suggests sedation. An increase in the time spent in the center can also be indicative of anxiolytic-like effects.[12]
2.5. Experiment 3: Rotarod Test for Motor Coordination
This test evaluates motor coordination and balance, which can be impaired by sedative-hypnotic drugs.
-
Apparatus: A rotating rod that accelerates from 4 to 40 rpm over 5 minutes.
-
Procedure:
-
Train the mice on the rotarod for three consecutive days prior to the test day.
-
On the test day, administer the compounds as in the EPM.
-
After 30 minutes, place the mouse on the rotating rod and record the latency to fall.
-
-
Rationale: A decreased latency to fall indicates impaired motor coordination.
Section 3: Hypothetical Data and Interpretation
The following tables present hypothetical data to illustrate potential outcomes of the comparative study.
Table 1: Hypothetical Results from the Elevated Plus Maze
| Treatment Group (mg/kg) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle | 15.2 ± 2.1 | 8.3 ± 1.5 | 25.4 ± 3.2 |
| Diazepam (2) | 35.8 ± 4.5 | 15.1 ± 2.0 | 23.1 ± 2.8 |
| Novel Compound (1) | 18.5 ± 2.3 | 9.1 ± 1.6 | 26.2 ± 3.5 |
| Novel Compound (5) | 28.9 ± 3.8 | 13.5 ± 1.9 | 24.8 ± 3.1 |
| Novel Compound (10) | 32.1 ± 4.1 | 14.2 ± 2.2 | 20.5 ± 2.9 |
| *p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Interpretation: In this hypothetical scenario, the novel compound demonstrates a dose-dependent anxiolytic effect, similar to Diazepam, without significantly affecting overall activity (total arm entries).
Table 2: Hypothetical Results from the Open Field and Rotarod Tests
| Treatment Group (mg/kg) | Total Distance (m) | Time in Center (s) | Latency to Fall (s) |
| Vehicle | 25.6 ± 3.1 | 30.1 ± 4.5 | 285.4 ± 10.2 |
| Diazepam (2) | 15.3 ± 2.5 | 45.8 ± 5.1 | 150.2 ± 15.8 |
| Novel Compound (1) | 24.8 ± 2.9 | 33.5 ± 4.8 | 278.9 ± 12.5 |
| Novel Compound (5) | 22.1 ± 2.6 | 40.2 ± 5.0 | 255.1 ± 14.1 |
| Novel Compound (10) | 18.5 ± 2.8 | 42.5 ± 5.3 | 210.6 ± 18.3 |
| p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Interpretation: The hypothetical data suggests that at the highest dose (10 mg/kg), the novel compound induces some sedation (reduced total distance) and motor impairment (reduced latency to fall), but these effects appear less pronounced than those of Diazepam at its effective anxiolytic dose. The 5 mg/kg dose of the novel compound shows a favorable profile with anxiolytic effects (increased time in the center) and minimal motor side effects.
Section 4: Concluding Remarks and Future Directions
This guide outlines a systematic in vivo approach to compare the novel compound this compound with the established drug Diazepam. Based on the hypothetical data, the novel compound presents a promising profile as a potential anxiolytic with a potentially wider therapeutic window than Diazepam.
Future in vivo studies should aim to:
-
Elucidate the precise molecular targets through receptor binding assays and studies in knockout animal models.[13]
-
Assess the compound's efficacy in other models of anxiety and psychosis.
-
Conduct pharmacokinetic and toxicological studies to determine its drug-like properties and safety profile.[14]
The transition from in vitro to in vivo studies is a critical step in drug development.[10] The methodologies described provide a robust framework for the initial in vivo characterization of novel CNS compounds, facilitating data-driven decisions for further development.
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Identifying and validating novel targets with in vivo disease models: guidelines for study design. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
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Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. [Link]
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In Vivo Models for Drug Discovery. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-one Derivatives. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
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Mutagenic Activity of Diazepam Evaluated by in Vivo Cytogenetic Tests. [Link]
-
Ambulatory effect of compounds 1–4 and diazepam in open field test. [Link]
-
Diazepam. [Link].gov/compound/Diazepam)
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A Comparative Guide to Confirming the Binding Site of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
Introduction
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2][3] The compound 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine, belonging to this promising class, presents a significant opportunity for therapeutic development. A critical step in advancing such a molecule through the drug discovery pipeline is the precise identification and validation of its molecular binding site. This guide provides a comprehensive comparison of modern experimental and computational methodologies to elucidate the binding interactions of this compound with its putative protein target(s).
Section 1: Initial Target Hypothesis and In Silico Prediction
Before embarking on extensive experimental validation, a logical first step is to generate a robust hypothesis for the potential protein target and binding pocket. Given that derivatives of the furo[3,2-c]pyridine scaffold have been noted to inhibit kinases involved in oncogenic signaling, such as the PI3K/Akt/mTOR and JAK/STAT pathways, these protein families represent a rational starting point for investigation.[2]
Computational methods offer a rapid and cost-effective means to predict and rationalize these initial hypotheses.[4][5] These approaches can be broadly categorized into sequence-based, structure-based (geometric and energetic), and machine learning models.[4][6]
Comparative Analysis of Computational Approaches
| Method | Principle | Advantages | Limitations | Recommended Tool(s) |
| Target Prediction (Reverse Docking/Pharmacophore) | Screens the compound against a library of known protein binding sites to identify potential targets. | Broad, hypothesis-generating. Can suggest off-target effects. | High false-positive rate. Dependent on the quality of the structure library. | PharmMapper, SuperPred |
| Molecular Docking | Predicts the preferred orientation and binding affinity of the ligand within a known or modeled protein structure. | Provides specific binding pose hypothesis. Computationally inexpensive. | Scoring functions are imperfect. Does not account for protein flexibility well. | AutoDock, Glide, GOLD |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the protein-ligand complex over time. | Accounts for protein flexibility and solvent effects. Provides insights into binding stability. | Computationally expensive. Requires significant expertise to set up and analyze. | GROMACS, AMBER, NAMD |
Expert Insight: A tiered computational approach is most effective. Start with broad target prediction to identify a shortlist of potential kinases. For the highest-ranking candidates, perform molecular docking to generate specific binding pose hypotheses. Finally, use MD simulations to assess the stability of the predicted poses and refine the understanding of key intermolecular interactions. This workflow systematically narrows down possibilities before committing to resource-intensive wet lab experiments.
Workflow for In Silico Binding Site Prediction
Caption: A tiered workflow for computational binding site prediction.
Section 2: Biophysical Methods for Direct Binding Validation
Once a putative target and binding mode are hypothesized, direct biophysical methods are essential to confirm a physical interaction between this compound and the target protein. These techniques provide quantitative data on binding affinity (KD), thermodynamics, and stoichiometry.
Comparison of Key Biophysical Techniques
| Technique | Measures | Advantages | Disadvantages | Throughput |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD).[7] | Real-time, label-free. Provides kinetic information. | Requires protein immobilization, which can affect activity. Mass transport limitations can be an issue. | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). | Gold standard for thermodynamics. Label-free, in-solution. | Requires large amounts of pure protein and compound. Low throughput. | Low |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Changes in protein melting temperature (Tm) upon ligand binding. | High throughput, low sample consumption. Good for screening. | Indirect assay; Tm shift does not guarantee binding at the desired site. | High |
| Nuclear Magnetic Resonance (NMR) | Ligand- or protein-observed chemical shift perturbations upon binding.[8] | Provides structural information on the binding site. Detects weak interactions. | Requires isotope-labeled protein for protein-observed methods. Large protein size can be a limitation. | Low to Medium |
Expert Insight: For initial validation, TSA is an excellent high-throughput method to quickly confirm that the compound stabilizes the target protein. Positive hits from TSA should then be followed up with SPR or ITC. SPR is often preferred for its kinetic insights, which can be valuable for lead optimization, while ITC provides a complete thermodynamic profile of the interaction in a single experiment.
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip via amine coupling to achieve a target response of ~10,000 Response Units (RU).
-
Ligand Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 10 µM. Include a running buffer blank for double referencing.
-
Binding Analysis: Inject the compound dilutions over the immobilized protein surface for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound ligand and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Section 3: High-Resolution Structural Elucidation
While biophysical methods confirm if and how strongly a compound binds, high-resolution structural techniques reveal precisely where and how it binds. This atomic-level information is the gold standard for structure-based drug design.
Comparison of Structural Biology Techniques
| Technique | Resolution | Advantages | Disadvantages |
| X-ray Crystallography | Atomic (~1.5-3.0 Å) | The "gold standard" providing a detailed, static picture of the binding pose.[8] | Requires well-diffracting crystals, which can be a major bottleneck. Provides a time-averaged structure. |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic (~2.5-4.0 Å) | Does not require crystallization. Can be used for large, flexible complexes. | Resolution can be lower than crystallography for small proteins. Technically demanding. |
| NMR Spectroscopy | Atomic | Provides structural information in solution, capturing protein dynamics.[9] | Limited to smaller proteins (<40 kDa). Requires isotope labeling. |
Expert Insight: For a typical kinase target, X-ray crystallography remains the preferred method for achieving the highest resolution view of the binding site.[8] Co-crystallization of the protein with the compound is the ideal approach. If co-crystallization fails, soaking the ligand into pre-formed apo-protein crystals is a viable alternative.
Workflow for Structural Determination by X-ray Crystallography
Caption: Workflow for determining a protein-ligand co-crystal structure.
Section 4: Validating Key Binding Site Residues
The structural data provides a static map of the binding site. The functional relevance of the identified interacting residues must be confirmed through biochemical or cellular assays. Site-directed mutagenesis is the cornerstone technique for this validation.
Site-Directed Mutagenesis Strategy
-
Identify Key Residues: From the co-crystal structure or docking model, identify amino acids predicted to form critical interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with this compound.
-
Select Mutations: Plan mutations designed to disrupt these interactions. A common strategy is to mutate the residue to an Alanine (Alanine scanning) to remove the side chain's functionality. For a suspected hydrogen bond donor, mutating it to a non-donating residue (e.g., Phenylalanine) is also informative.
-
Generate and Express Mutants: Generate the mutant protein constructs and express/purify them.
-
Assess Binding and Activity: Re-evaluate the binding affinity of the compound to each mutant protein using SPR or ITC. Additionally, assess the compound's effect on the enzymatic activity of the mutant proteins. A significant loss in binding affinity or functional inhibition for a specific mutant strongly implicates that residue in the binding of the compound.
Expected Outcomes from Mutagenesis Studies
| Mutation | Predicted Interaction | Expected Impact on Binding (KD) | Interpretation |
| Asp145 -> Ala | Hydrogen bond with diazepane nitrogen | >10-fold increase | Asp145 is critical for binding affinity. |
| Phe80 -> Ala | Hydrophobic interaction with furo-pyridine core | 2-5 fold increase | Phe80 contributes to binding, but is not the primary anchor. |
| Lys22 -> Ala | Salt bridge with a potential phosphate-mimicking moiety | >50-fold increase | Lys22 is essential for anchoring the ligand. |
| Ser95 -> Ala | Water-mediated hydrogen bond | Minimal change | This interaction is not a key determinant of binding affinity. |
Conclusion
Confirming the binding site of a novel compound like this compound requires a multi-faceted and logical progression of experiments. This guide advocates for a strategy that begins with computational predictions to build a strong initial hypothesis, followed by quantitative biophysical validation of the direct protein-ligand interaction. The ultimate confirmation is achieved through high-resolution structural biology, with the functional relevance of key interactions subsequently validated by site-directed mutagenesis. By integrating these diverse yet complementary techniques, researchers can build an unassailable case for the compound's mechanism of action, paving the way for rational, structure-guided drug development.
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A Researcher's Guide to Reproducibility in Experiments with Furo[3,2-c]pyridine-Based Compounds
For drug discovery researchers, the promise of novel heterocyclic scaffolds is often tempered by the practical challenge of experimental reproducibility. The furo[3,2-c]pyridine core, a privileged structure in medicinal chemistry, has garnered significant attention for its role in developing potent kinase inhibitors.[1] When coupled with a basic moiety such as a 1,4-diazepane or piperazine ring, as in the case of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine and its close analogue 4-(Piperazin-1-yl)furo[3,2-c]pyridine [2], the resulting molecule presents unique and formidable challenges in synthesis, purification, and biological evaluation.
This guide provides an in-depth comparison of methodologies to enhance the reproducibility of experiments involving this class of compounds. We will dissect the causal factors behind common experimental pitfalls and offer robust, field-proven protocols. Our focus will be on the synthesis and characterization of a representative molecule, 4-(piperazin-1-yl)furo[3,2-c]pyridine, and its evaluation as a kinase inhibitor, benchmarked against alternative scaffolds.
Part 1: The Synthetic Conundrum: Achieving Purity and Consistency
The reproducibility of any biological assay is fundamentally dependent on the purity and stability of the test compound. For molecules like 4-(piperazin-1-yl)furo[3,2-c]pyridine, the synthetic route is a critical source of potential variability. The fusion of the aromatic, electron-rich furo[3,2-c]pyridine core with a basic, flexible piperazine ring creates challenges related to catalyst sensitivity, side-product formation, and purification.
Comparative Synthesis Strategies
Two primary strategies for the synthesis of the furo[3,2-c]pyridine core are the Sonogashira coupling/cyclization cascade and the Pictet-Spengler reaction for saturated analogues.[3] For our target compound, an approach combining a nucleophilic aromatic substitution (SNAr) with the core synthesis is most logical.
| Strategy | Description | Advantages | Challenges Affecting Reproducibility |
| Strategy A: Late-Stage SNAr | Synthesis of a 4-chloro-furo[3,2-c]pyridine intermediate, followed by nucleophilic substitution with piperazine. | Modular; allows for late-stage diversification of the amine substituent. | The SNAr reaction can be sluggish; potential for side reactions if other sensitive functional groups are present. Incomplete reaction leads to difficult-to-separate impurities. |
| Strategy B: Convergent Synthesis | Not directly applicable for this specific target, but involves coupling pre-functionalized pyridine and furan precursors. | Can be shorter for certain analogues. | Less flexible; requires synthesis of specifically substituted starting materials for each new analogue. |
| Alternative: Pictet-Spengler | Acid-catalyzed reaction to form tetrahydrofuro[3,2-c]pyridines.[3] | Excellent for accessing the saturated core with stereochemical control. | Not suitable for the direct synthesis of the aromatic furo[3,2-c]pyridine system. |
For the purpose of this guide, we will focus on Strategy A , as it represents a common and versatile approach for creating a library of related compounds. The key to reproducibility lies in driving the SNAr reaction to completion and rigorously purifying the final product.
Self-Validating Synthetic Protocol: 4-(Piperazin-1-yl)furo[3,2-c]pyridine
This protocol is designed with checkpoints to ensure the reaction is proceeding as expected, thereby enhancing reproducibility.
Step 1: Synthesis of 4-Chloro-furo[3,2-c]pyridine (Intermediate)
This step is based on the well-established Sonogashira coupling followed by an annulation cascade.[3]
-
Rationale: This one-pot procedure is efficient. Using 4-hydroxy-3-iodopyridine as a starting material allows for a cascade reaction that forms the furan ring in situ.[3] The subsequent chlorination provides the key intermediate for the SNAr reaction.
-
Detailed Protocol:
-
To a degassed solution of 4-hydroxy-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), a copper co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., Et₃N, 3.0 eq).
-
Add the desired terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed. The cyclization to the furo[3,2-c]pyridine core occurs in this step.
-
If using a silyl-protected alkyne, deprotection is typically achieved by adding a fluoride source (e.g., TBAF) to the cooled reaction mixture.
-
After aqueous workup and extraction, purify the crude furo[3,2-c]pyridin-4-ol by column chromatography.
-
Treat the purified furo[3,2-c]pyridin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-furo[3,2-c]pyridine. Purify by chromatography.
-
-
Reproducibility Checkpoint: The purity of the 4-chloro intermediate is critical. Confirm structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS before proceeding.
Step 2: Nucleophilic Aromatic Substitution with Piperazine
-
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the fused furan ring activates the 4-position for nucleophilic attack by piperazine. Using an excess of piperazine can help drive the reaction to completion.
-
Detailed Protocol:
-
Dissolve 4-chloro-furo[3,2-c]pyridine (1.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Add an excess of piperazine (e.g., 5.0 eq). The excess piperazine also acts as a base to quench the HCl formed.
-
Heat the reaction mixture (e.g., 120-150 °C) and monitor closely by LC-MS.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Purification: This is a critical step. The basic nature of the product can cause streaking on standard silica gel.
-
Option 1 (Recommended): Use a modified mobile phase for column chromatography containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to neutralize the acidic sites on the silica.[4]
-
Option 2: Use an alternative stationary phase such as basic or neutral alumina.[4]
-
Option 3: If the compound is sufficiently crystalline, recrystallization from a suitable solvent system can be an effective final purification step.
-
-
-
Self-Validation: The final compound's purity should be rigorously assessed by multiple methods (e.g., HPLC, LC-MS, NMR) to be ≥98% for use in biological assays. Elemental analysis can provide further confirmation of purity and composition.
Caption: Synthetic workflow for 4-(Piperazin-1-yl)furo[3,2-c]pyridine.
Part 2: Ensuring Robust Biological Data
Inconsistencies in biological data often originate from seemingly minor experimental variables. For kinase inhibitors, issues such as compound solubility can dramatically affect the perceived potency and lead to misleading structure-activity relationships (SAR).
The Critical Role of Solubility in Kinase Assays
Many potent kinase inhibitors are lipophilic and have poor aqueous solubility.[5] When a compound precipitates in an assay, its effective concentration is much lower than the nominal concentration, leading to an underestimation of its true potency (i.e., an artificially high IC₅₀ value).[6]
Key Considerations for Reproducibility:
-
Kinetic vs. Thermodynamic Solubility: High-throughput screens often measure kinetic solubility, which can be higher than the true thermodynamic equilibrium solubility. A compound might appear soluble initially but precipitate over the course of the assay.[7]
-
DMSO Concentration: While DMSO is a common solvent, its concentration in the final assay buffer should be minimized (typically ≤1%) as it can affect enzyme activity.[8]
-
Assay Buffer Composition: The pH, ionic strength, and presence of additives in the buffer can all influence a compound's solubility.[7]
A Standardized Protocol for an In Vitro Kinase Inhibition Assay
This protocol for a generic kinase assay (e.g., using a luminescence-based ATP detection kit) includes steps to mitigate solubility-related artifacts.
-
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
-
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., 4-(piperazin-1-yl)furo[3,2-c]pyridine) in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each DMSO dilution to the wells of a suitable assay plate (e.g., a white 384-well plate). Include DMSO-only wells as a "no inhibition" control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, the kinase enzyme, and the substrate (peptide or protein).
-
Pre-incubation (Solubility Check): Add the kinase buffer to the compound plate and incubate for 10-15 minutes at room temperature. Visually inspect the plate for any signs of precipitation.
-
Initiate the reaction by adding the enzyme/substrate master mix to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined separately.[9]
-
-
Signal Detection:
-
Stop the kinase reaction by adding an ATP detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay). This reagent typically contains a luciferase and luciferin to generate light from the remaining ATP.
-
Incubate as required for the signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no inhibition" (high signal) and "no enzyme" (low signal) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
-
Self-Validation: Run a known inhibitor of the target kinase as a positive control in every assay. The IC₅₀ value for the control should fall within a consistent, predetermined range for the assay to be considered valid.
Part 3: Comparative Analysis with Alternative Scaffolds
To understand the unique properties of the furo[3,2-c]pyridine scaffold, it is valuable to compare it to a bioisosteric alternative. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Benchmarking Against Pyrrolo[3,4-c]pyridine
The pyrrolo[3,4-c]pyridine scaffold is an isomer of the related pyrrolo[3,2-c]pyridine system, which has also been investigated for its kinase inhibitory activity.[10]
| Feature | Furo[3,2-c]pyridine Core | Pyrrolo[3,4-c]pyridine Core | Implications for Reproducibility & Performance |
| Scaffold | Oxygen heteroatom in the five-membered ring. | Nitrogen heteroatom in the five-membered ring. | The nitrogen in the pyrrole ring introduces a hydrogen bond donor, which can alter binding modes and solubility profiles. |
| Synthesis | Typically via Sonogashira/cyclization or Pictet-Spengler. | Can be synthesized via multi-step sequences involving cyclization strategies. | Synthetic routes may have different yields and impurity profiles, affecting the ease of obtaining pure material. |
| Physicochemical Properties | The furan oxygen is a hydrogen bond acceptor. Generally more lipophilic. | The pyrrole nitrogen is a hydrogen bond donor. The additional nitrogen may impact pKa and solubility. | Differences in solubility can be a major source of variability in biological assays. The pyrrolo-scaffold may offer improved solubility in some cases. |
| Known Biological Activity | Potent inhibitors of kinases such as CLKs, HIPKs, and targets in the PI3K/Akt/mTOR pathway.[1][11] | Derivatives show a range of biological activities, including kinase inhibition.[10] | Both scaffolds are "privileged" for kinase inhibition, but subtle changes in geometry and electronics can lead to different selectivity profiles. |
Case Study: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6][12] Furo[3,2-c]pyridine derivatives have shown potential as inhibitors of kinases within this pathway.[1]
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Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Safe Disposal of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
In the dynamic landscape of drug discovery and development, researchers frequently synthesize and handle novel chemical entities. While the focus is often on the therapeutic potential of these molecules, their responsible disposal is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine, a unique nitrogen-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is grounded in established principles of chemical safety and hazardous waste management, ensuring a conservative and safety-first approach.
The fundamental principle when dealing with a compound with unknown toxicological and environmental properties is to treat it as hazardous. This approach aligns with the requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) for the safe handling of hazardous chemicals in a laboratory setting.[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the structure of this compound, which contains a furo[3,2-c]pyridine core, it is prudent to consider the hazards associated with analogous nitrogen-containing heterocyclic compounds, such as pyridine. Pyridine is a flammable liquid that can be absorbed through the skin and is toxic to various organs.[4][5] Therefore, a cautious approach necessitates assuming similar, if not greater, hazards for this novel analogue.
Core Directive: Always handle this compound and its waste within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of the compound or its solutions, which should be assumed to be eye irritants. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against dermal absorption, a known hazard for similar heterocyclic compounds.[4] Always check for breakthrough times and consider double-gloving for extended handling. |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and, given the potential flammability of related compounds, provides a layer of protection from fire hazards. |
| Respiratory | Not typically required when handled in a fume hood. If there's a risk of aerosol generation outside a hood, consult your institution's EHS for respirator selection. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[3] |
Part 2: Waste Segregation and Containment
Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to ensure compliant disposal.[6][7]
Step 1: Designate a Waste Stream Based on its chemical structure, this compound waste should be classified as Hazardous Chemical Waste . It should be further categorized as a non-halogenated organic waste unless it is dissolved in a halogenated solvent.
Step 2: Select an Appropriate Waste Container
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[8]
-
Ensure the container is in good condition, free from cracks or leaks.[7]
-
Do not use food-grade containers.[6]
-
The container should not be filled beyond 90% of its capacity to allow for vapor expansion.[9]
Step 3: Collect the Waste
-
Solid Waste: Collect pure compound, contaminated spatulas, and weighing papers in a designated, labeled solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Be mindful of chemical incompatibilities; for example, do not mix acidic and basic waste streams.[6]
-
Aqueous Waste: Even aqueous solutions should be collected as hazardous waste, as many organic compounds have significant aquatic toxicity. Do not dispose of down the drain.[10]
Part 3: Labeling and Storage
Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA).[11][12]
Step 1: Label the Waste Container As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
The approximate concentration of the compound and the solvent(s) used.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).
Step 2: Store the Waste Safely
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
Store the waste away from heat sources, direct sunlight, and incompatible chemicals.[4]
Caption: Decision workflow for the safe disposal of a novel research chemical.
Part 4: Final Disposal Procedure
The final disposal of hazardous waste must be conducted by trained professionals in accordance with federal, state, and local regulations.[8][13]
Step 1: Request a Waste Pickup Once the waste container is 90% full, or if the compound is no longer in use, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[7]
Step 2: Documentation Complete any necessary waste pickup forms or online requests as required by your EHS office. This creates a "cradle-to-grave" tracking record for the hazardous waste, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[8]
Step 3: Professional Disposal Your EHS department will coordinate with a licensed hazardous waste disposal vendor. These vendors are equipped to handle and dispose of chemical waste through methods such as incineration at high temperatures, which is a common method for organic compounds.[11]
Causality in Protocol: Why This Rigor is Essential
This multi-step, conservative approach is not merely procedural; it is a self-validating system of safety. By treating an unknown compound as hazardous, we mitigate the risk of unforeseen toxic or reactive events. Proper segregation prevents dangerous chemical reactions within the waste container. Meticulous labeling ensures that everyone who handles the waste, from the researcher to the final disposal technician, is aware of its identity and potential hazards. Adherence to EPA and OSHA guidelines not only ensures legal compliance but, more importantly, fosters a culture of safety and protects both laboratory personnel and the environment.[14][15]
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A Researcher's Guide to the Safe Handling of 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine
This document provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative risk assessment, treating the substance as potentially hazardous based on its structural components and established best practices for handling uncharacterized research chemicals.[1][2]
Our primary objective is to create a self-validating system of safety that protects laboratory personnel while ensuring the integrity of experimental work. This is achieved by integrating robust engineering controls with meticulous personal protective equipment (PPE) protocols and detailed operational plans.
Hazard Assessment: An Evidence-Based Approach to an Unknown
A specific toxicological profile for this compound is not currently available. Therefore, a prudent approach requires assessing the potential hazards based on its constituent chemical motifs: the furo[3,2-c]pyridine core and the 1,4-diazepane substituent.
-
Furo[3,2-c]pyridine Core: The parent compound, furo[3,2-c]pyridine, is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] Heterocyclic aromatic compounds, particularly those containing pyridine, often exhibit systemic toxicity.[4][5]
-
1,4-Diazepane Moiety: Related diazepane derivatives, such as 1-BOC-hexahydro-1,4-diazepine, are classified as causing severe skin burns and eye damage.[6]
-
Overall Assessment: Given these factors, this compound must be handled as if it is acutely toxic, a skin and eye irritant, and potentially harmful if ingested or inhaled.[1][2] All work must be conducted under the assumption that the compound is hazardous until empirical data proves otherwise.
The First Line of Defense: Engineering Controls
Personal protective equipment is the last line of defense; the first is to engineer the hazard out of the immediate environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[2][7] This is non-negotiable. The fume hood contains aerosols, dust, and vapors, preventing inhalation, which is a primary route of exposure.[8]
-
Ventilated Enclosures: For weighing solid (powder) forms of the compound, a ventilated balance enclosure or a fume hood is mandatory to prevent the aerosolization of fine particles.[1][7]
-
Designated Area: All work with this compound should occur in a clearly marked "designated area" to prevent cross-contamination and inadvertent exposure of other personnel.[2]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection and proper use of PPE are critical for minimizing direct contact with the chemical. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | ANSI Z87.1-compliant safety goggles | Double-gloving: Nitrile inner, chemical-resistant outer (e.g., neoprene) | Flame-resistant lab coat, fully buttoned; long sleeves | Not required if performed in a certified fume hood or ventilated enclosure |
| Preparing Solutions | Chemical splash goggles and face shield | Double-gloving: Nitrile inner, chemical-resistant outer | Flame-resistant lab coat; chemical-resistant apron recommended | Not required if performed in a certified fume hood |
| Reaction Setup/Transfer | Chemical splash goggles and face shield | Double-gloving: Nitrile inner, chemical-resistant outer | Flame-resistant lab coat; chemical-resistant apron | Not required if performed in a certified fume hood |
| Large-Scale Operations (>1L) | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant suit or coveralls over lab coat | Consult EHS; may require an air-purifying respirator |
Detailed PPE Selection and Rationale
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes and aerosols.[9][10] A face shield, worn over goggles, is mandatory when handling solutions, especially volumes greater than 1 liter or during procedures with a higher splash risk.[2][10]
-
Hand Protection: The principle of "double-gloving" is essential. An inner pair of nitrile gloves provides a baseline level of protection, while a second, more robust outer glove (such as neoprene or butyl rubber) offers extended chemical resistance.[2][7] Disposable nitrile gloves alone only offer splash protection and must be changed immediately upon any sign of contamination.[7] Always inspect gloves for damage before use.
-
Body Protection: A flame-resistant lab coat with sleeves fully extended is the minimum requirement.[7][10] For larger-scale work or tasks with a significant splash potential, a chemical-resistant apron or coverall provides an additional layer of safety.[11][12] Do not wear shorts or open-toed shoes in the laboratory.[10]
-
Respiratory Protection: When engineering controls like a fume hood are used correctly, additional respiratory protection is typically not necessary.[8] If a situation arises where work must be done outside of a hood (which is strongly discouraged), or if there is a large spill, an air-purifying respirator with appropriate cartridges would be required, and your institution's Environmental Health & Safety (EHS) department must be consulted.[2][11]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes risk at every stage of the experimental workflow.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of the compound.
Emergency Response and Decontamination
Preparation is key to effectively managing unexpected events.
Spill Management
-
Small Spill (Inside Fume Hood):
-
Ensure PPE is intact.
-
Contain the spill using an absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels for large spills of liquids.
-
Gently sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.[13]
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's EHS or emergency response team immediately.
-
Prevent entry into the contaminated area.
-
Only personnel trained in hazardous spill cleanup should perform the decontamination.
-
First Aid Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[14]
Disposal and Decontamination Plan
Proper disposal is a critical final step to protect personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated gloves, absorbent pads, and other disposable labware.
-
Rinsate from cleaning glassware.
-
Contaminated solvents.
-
-
Waste Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[15] Never pour chemical waste down the drain.[15]
-
Equipment Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated.[16][17] A common procedure is to rinse with a solvent in which the compound is soluble (collecting the rinsate as hazardous waste), followed by a thorough cleaning with soap and water.[13]
-
Final Disposal: All hazardous waste must be disposed of through your institution's official EHS program, following all local, state, and federal regulations.[15][18]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
